(+)-Pulegone
Description
(+)-pulegone is the (5R)-enantiomer of p-menth-4(8)-en-3-one.
Pulegone has been reported in Minthostachys mollis, Perilla frutescens, and other organisms with data available.
component of peppermint oil; RN given refers to cpd without isomeric designation; structure in Merck
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025975 | |
| Record name | R-(+)-Pulegone | |
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Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |
| Record name | Pulegone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
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Boiling Point |
224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |
| Record name | Pulegone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9323 at 20 °C, 0.927-0.939 | |
| Record name | Pulegone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |
| Record name | Pulegone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil, Oily liquid | |
CAS No. |
89-82-7 | |
| Record name | (+)-Pulegone | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pulegone | |
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| Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |
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| Record name | R-(+)-Pulegone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-4(8)-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |
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| Record name | PULEGONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |
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| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of (+)-Pulegone in Mentha piperita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mentha piperita, commonly known as peppermint, is a commercially significant aromatic herb, cultivated extensively for its essential oil. The oil's characteristic minty aroma and flavor are primarily attributed to a complex mixture of monoterpenes, with (-)-menthol being the most valuable constituent. The biosynthesis of these monoterpenes is a sophisticated and developmentally regulated process occurring in the glandular trichomes of the plant's leaves. A pivotal intermediate in the pathway leading to (-)-menthol is (+)-pulegone. Understanding the intricate enzymatic steps and regulatory mechanisms governing the formation of this compound is crucial for metabolic engineering efforts aimed at enhancing essential oil yield and quality. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Mentha piperita, presenting key enzymatic data, detailed experimental protocols, and visual representations of the involved processes.
The this compound Biosynthetic Pathway
The formation of this compound in Mentha piperita begins with the universal precursor of all isoprenoids, geranyl diphosphate (GPP), which is synthesized from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1]. The pathway then proceeds through a series of enzymatic reactions, primarily localized within the secretory cells of the peltate glandular trichomes[2]. The key enzymatic steps leading to this compound are outlined below.
-
Geranyl Diphosphate to (-)-Limonene: The pathway commences with the cyclization of GPP to (-)-limonene, a reaction catalyzed by the enzyme (-)-limonene synthase (LS) [1]. This step is considered a committed step in monoterpene biosynthesis in peppermint[3].
-
(-)-Limonene to (-)-trans-Isopiperitenol: Following its formation, (-)-limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , and requires O2 and NADPH[1].
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The newly formed alcohol is then oxidized to the corresponding ketone, (-)-isopiperitenone, by the NAD+-dependent dehydrogenase, (-)-trans-isopiperitenol dehydrogenase (iPD) .
-
(-)-Isopiperitenone to (+)-cis-Isopulegone: The α,β-unsaturated ketone, (-)-isopiperitenone, is subsequently reduced to (+)-cis-isopulegone. This reduction of the endocyclic double bond is catalyzed by (-)-isopiperitenone reductase (iPR) , an NADPH-dependent enzyme.
-
(+)-cis-Isopulegone to this compound: The final step in the formation of this compound is the isomerization of the exocyclic double bond of (+)-cis-isopulegone into conjugation with the carbonyl group. This reaction is catalyzed by (+)-cis-isopulegone isomerase (iPI) .
From this compound, the pathway can diverge. The reduction of this compound by This compound reductase (PR) yields (-)-menthone, a precursor to (-)-menthol. Alternatively, this compound can be converted to menthofuran by menthofuran synthase.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and specificity of the enzymes in the this compound biosynthetic pathway have been characterized, providing valuable quantitative data for researchers in the field. The kinetic parameters for (-)-isopiperitenone reductase and this compound reductase are summarized below.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Cofactor | Product(s) | Reference(s) |
| (-)-Isopiperitenone Reductase (iPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | (+)-cis-Isopulegone | |
| NADPH | 2.2 | ||||||
| This compound Reductase (PR) | This compound | 2.3 | 1.8 | 5.0 | NADPH | (-)-Menthone and (+)-Isomenthone (55:45 ratio) | |
| NADPH | 6.9 | ||||||
| This compound Reductase (MpPR) | This compound | 39.8 ± 3.5 | 0.43 ± 0.01 | - | NADPH | (-)-Menthone and (+)-Isomenthone (2:1 ratio) |
Regulation of this compound Biosynthesis
The biosynthesis of this compound and other monoterpenes in Mentha piperita is tightly regulated, primarily at the developmental and transcriptional levels.
-
Developmental Regulation: The production of monoterpenes is largely restricted to young, developing leaves, specifically between 12 to 20 days of age. The activities of the biosynthetic enzymes, including those leading to this compound, are highest during this period and decline as the leaves mature.
-
Transcriptional Regulation: There is a strong correlation between the in vitro activity of the biosynthetic enzymes and the abundance of their corresponding transcripts. This indicates that the regulation of gene expression is a primary control point for the pathway. The genes encoding the enzymes for the early steps of the pathway are transcriptionally activated in a coordinated manner during the peak phase of monoterpene biosynthesis. Furthermore, the metabolic fate of this compound is influenced by the transcriptional regulation of downstream enzymes. For instance, the expression of this compound reductase (PR) can be negatively correlated with the levels of menthofuran, suggesting a complex regulatory network at this branch point.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in E. coli
The functional characterization of enzymes from the this compound pathway is often facilitated by their expression in a heterologous host such as Escherichia coli.
Protocol:
-
Gene Cloning: The cDNA encoding the enzyme of interest (e.g., (-)-isopiperitenone reductase or this compound reductase) is amplified from a Mentha piperita cDNA library and cloned into a suitable E. coli expression vector (e.g., pET vector series). The construct should be verified by DNA sequencing.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)) using standard heat shock or electroporation methods.
-
Culture Growth and Induction:
-
Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
In Vitro Enzyme Assay for Reductases
The activity of NADPH-dependent reductases like (-)-isopiperitenone reductase and this compound reductase can be determined by monitoring the consumption of the substrate or the formation of the product.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM KH2PO4, pH 7.5) containing:
-
The purified recombinant enzyme (e.g., 30 µM).
-
The monoterpene substrate (e.g., 20 µM (-)-isopiperitenone or this compound).
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NADPH (e.g., 10 mM).
-
An NADPH regenerating system (optional but recommended for kinetic studies), consisting of glucose-6-phosphate (e.g., 6 mM) and glucose-6-phosphate dehydrogenase (e.g., 20 U).
-
Dithiothreitol (DTT) (e.g., 1 mM) to maintain a reducing environment.
-
Sorbitol (e.g., 10%) for protein stability.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).
-
-
Product Extraction:
-
Stop the reaction (e.g., by placing on ice or adding a quenching agent).
-
Extract the monoterpene products from the aqueous reaction mixture using an organic solvent (e.g., n-hexane).
-
-
Product Analysis:
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
-
GC-MS Analysis of Monoterpenes
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like monoterpenes.
Protocol:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS or a chiral column like CYCLODEX-B for enantiomeric separation).
-
GC Conditions:
-
Injector Temperature: e.g., 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to separate the different monoterpenes. An example program could be: initial temperature of 85°C for 4 min, ramp to 130°C at 5°C/min, hold for 2 min, ramp to 140°C at 5°C/min, and hold for 3 min.
-
-
MS Conditions:
-
Ion Source Temperature: e.g., 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the monoterpene compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.
-
Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Enzymatic conversion of Geranyl Diphosphate to this compound.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for recombinant enzyme characterization.
Conclusion
The biosynthesis of this compound in Mentha piperita is a well-defined pathway involving a series of specific enzymatic conversions. The regulation of this pathway is intricate, with developmental stage and gene transcription playing crucial roles in determining the flux towards this compound and its downstream products. The availability of detailed experimental protocols for enzyme characterization and metabolite analysis provides researchers with the necessary tools to further investigate this important metabolic pathway. A thorough understanding of the biosynthesis of this compound is fundamental for the development of strategies to enhance the production of high-value monoterpenes in peppermint through metabolic engineering and synthetic biology approaches. This guide serves as a comprehensive resource for professionals engaged in the study and manipulation of this fascinating natural product pathway.
References
(+)-Pulegone natural sources and extraction methods
An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Pulegone
Introduction
This compound is a naturally occurring monoterpene ketone, chemically identified as (R)-5-methyl-2-(1-methylethylidene)cyclohexanone.[1] It is a significant component of the essential oils of various plants, particularly within the Lamiaceae (mint) family.[1][2] This compound is recognized for its characteristic minty and camphor-like aroma and has applications in the flavoring and fragrance industries.[2][3] For researchers and professionals in drug development, understanding the natural reservoirs of this compound and the methodologies for its efficient extraction is crucial for harnessing its potential therapeutic and industrial applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the key methods for its extraction, supported by quantitative data and experimental protocols.
Natural Sources of this compound
This compound is found in a variety of plants, with its concentration varying significantly depending on the species, geographical origin, cultivation conditions, and harvest time. The most prominent natural sources belong to the Mentha genus.
Table 1: Principal Natural Sources of this compound and their Essential Oil Content
| Plant Species | Common Name | Family | Pulegone Content in Essential Oil (%) |
| Mentha pulegium | European Pennyroyal | Lamiaceae | 62 - 97 |
| Hedeoma pulegioides | American Pennyroyal | Lamiaceae | ~30 |
| Mentha piperita | Peppermint | Lamiaceae | 0.1 - 13.0 |
| Mentha longifolia | Horse Mint | Lamiaceae | 0.17 - 69.49 |
| Mentha spicata | Spearmint | Lamiaceae | 0.30 - 29.59 |
| Mentha arvensis | Corn Mint | Lamiaceae | 0.2 - 4.9 |
| Mentha suaveolens | Apple Mint | Lamiaceae | 1.15 - 2.5 |
| Calamintha nepeta | Lesser Calamint | Lamiaceae | 2.4 - 64.6 |
| Minthostachys mollis | Muña | Lamiaceae | 30.8 - 83.3 |
| Agathosma betulina | Buchu | Rutaceae | 2.4 - 8.4 |
| Nepeta cataria | Catnip | Lamiaceae | Present, but concentration varies |
The data indicates that European Pennyroyal (Mentha pulegium) consistently exhibits the highest concentrations of pulegone, making it a primary source for industrial extraction. The wide range of pulegone content within a single species, such as Mentha longifolia, highlights the influence of environmental and genetic factors.
Extraction Methods for this compound
The extraction of this compound from its natural sources is predominantly achieved through methods designed to isolate volatile essential oils. The most common techniques are hydrodistillation, steam distillation, and supercritical fluid extraction (SFE).
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. The heat and steam cause the plant's aromatic compounds, including pulegone, to vaporize. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.
This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.
-
Preparation of Plant Material:
-
The aerial parts (leaves and flowering tops) of the selected plant (e.g., Mentha pulegium) are harvested.
-
The plant material can be used fresh or air-dried to reduce moisture content. Drying the plant material has been shown to yield a higher amount of essential oil per kilogram of starting material.
-
-
Apparatus Setup:
-
A Clevenger-type apparatus is typically used for hydrodistillation.
-
For steam distillation, a setup consisting of a steam generator, a biomass flask, a condenser, and a collection vessel is assembled.
-
-
Extraction Process:
-
For hydrodistillation, a known quantity of plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).
-
For steam distillation, the plant material is packed into the biomass flask, and steam is introduced from the generator.
-
The mixture is heated to boiling and the distillation is carried out for a specific duration, typically 2 to 3 hours. The duration can be extended to 24 hours to potentially improve the total yield.
-
-
Collection and Separation:
-
The vapor mixture is passed through a condenser to liquefy it.
-
The condensate is collected in a separating funnel or a specialized receiver.
-
Due to its immiscibility with water, the essential oil forms a separate layer, which can be easily decanted.
-
-
Drying and Storage:
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The pure oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
-
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a more modern and selective method that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical CO₂ can be precisely controlled, allowing for the selective extraction of desired compounds like pulegone.
This protocol is based on a study that optimized SFE for Mentha pulegium.
-
Preparation of Plant Material:
-
The plant material is dried and ground to a specific particle size to increase the surface area for extraction.
-
-
Apparatus Setup:
-
A supercritical fluid extractor is used, which consists of a CO₂ source, a high-pressure pump, an extraction vessel, and one or more separators.
-
-
Extraction Process:
-
A known amount of the prepared plant material is loaded into the extraction vessel.
-
Liquid CO₂ is pumped into the system and brought to a supercritical state by controlling the pressure and temperature.
-
Optimal conditions for pulegone extraction from Mentha pulegium have been reported as a pressure of 100 atm and a temperature of 35°C.
-
The supercritical CO₂ flows through the plant material, dissolving the essential oils.
-
-
Separation and Collection:
-
The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
The essential oil is collected from the separator.
-
-
Final Product:
-
The resulting essential oil is typically of high purity and free from solvent residues as the CO₂ is simply vented off.
-
Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield and chemical composition of the extracted essential oil.
Table 2: Comparison of Pulegone Yield from Different Extraction Methods for Mentha pulegium
| Extraction Method | Pulegone in Extract (%) | Menthone in Extract (%) | Key Findings |
| Hydrodistillation | 37.8 | 20.3 | A standard and effective method, but may be less selective. |
| Supercritical Fluid Extraction (SFE) | 52.0 | 30.3 | Yields a higher concentration of pulegone and menthone under optimal conditions (100 atm, 35°C). Offers greater selectivity and a solvent-free product. |
The results indicate that SFE can provide a higher quality extract with a greater concentration of the desired monoterpenes compared to traditional hydrodistillation. The ability to fine-tune the extraction parameters in SFE allows for the targeted isolation of specific compounds.
Conclusion
This compound is a valuable natural compound with significant industrial applications. A thorough understanding of its natural sources and the methods for its extraction is paramount for its effective utilization. While Mentha pulegium stands out as the most potent natural source, other Mentha species also offer viable alternatives. Traditional extraction methods like steam and hydrodistillation are effective and widely accessible. However, modern techniques such as supercritical fluid extraction offer superior selectivity and yield, resulting in a higher purity product. The choice of extraction method will ultimately depend on the desired purity, yield, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to make informed decisions regarding the sourcing and extraction of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone is a naturally occurring monoterpene ketone and a principal component of the essential oil extracted from plants of the Lamiaceae family, such as pennyroyal (Mentha pulegium) and catnip (Nepeta cataria).[1][2] Its unique chemical structure, featuring a chiral center and an α,β-unsaturated ketone system, makes it a versatile starting material for the synthesis of various valuable compounds, including menthol and its derivatives.[3][4] However, the presence of this compound in food, beverages, and herbal medicines is of significant interest to the scientific community due to its potential hepatotoxicity, which is primarily attributed to its metabolic activation into reactive intermediates.[5]
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of this compound. It includes detailed experimental protocols for key chemical transformations and visual representations of its metabolic pathway to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Pleasant, minty, camphor-like | |
| Boiling Point | 224 °C | |
| Density | 0.9346 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Refractive Index (n²⁰/D) | 1.485 - 1.489 |
Spectroscopic Data
The structural features of this compound have been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the presence of the double bond.
¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.45-2.60 (m, 1H), 2.20-2.35 (m, 2H), 2.05-2.15 (m, 1H), 1.95-2.05 (m, 1H), 1.80 (s, 3H), 1.65 (s, 3H), 1.05 (d, J=6.8 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 203.5 (C=O), 148.8 (C=C), 125.5 (C=C), 52.8 (CH), 35.5 (CH₂), 31.8 (CH), 31.2 (CH₂), 22.0 (CH₃), 21.5 (CH₃), 16.0 (CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~2960 | C-H stretch | Alkanes | |
| ~1685 | C=O stretch | α,β-Unsaturated Ketone | |
| ~1620 | C=C stretch | Alkene |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 152. Common fragments arise from the cleavage of the isopropylidene group and other characteristic losses.
Chemical Reactivity and Key Experimental Protocols
The reactivity of this compound is dominated by its two main functional groups: the α,β-unsaturated ketone and the exocyclic double bond. These sites allow for a variety of chemical transformations.
Hydrogenation
The hydrogenation of this compound can be controlled to selectively reduce either the carbon-carbon double bond or both the double bond and the carbonyl group, leading to the formation of menthone/isomenthone or menthol isomers, respectively.
Experimental Protocol: Catalytic Hydrogenation to Menthone/Isomenthone
This protocol describes the selective hydrogenation of the exocyclic double bond of this compound using a palladium catalyst.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (20 mL).
-
Carefully add 5% Pd/C (50 mg, 5 mol% Pd) to the solution.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of menthone and isomenthone.
-
The product can be purified by distillation or column chromatography if necessary.
Epoxidation
Epoxidation of the electron-deficient double bond in α,β-unsaturated ketones like this compound typically requires nucleophilic epoxidizing agents, such as hydrogen peroxide under basic conditions.
Experimental Protocol: Epoxidation of this compound
This protocol is a general method for the epoxidation of α,β-unsaturated ketones and can be adapted for this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (or other suitable base)
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolve this compound (1.0 g, 6.57 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.5 mL, approx. 14.7 mmol) to the stirred solution.
-
While maintaining the temperature at 0-5 °C, add a 2 M aqueous solution of sodium hydroxide dropwise until the pH of the reaction mixture is between 8 and 9.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into cold water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude pulegone epoxide.
-
The product can be purified by column chromatography on silica gel.
Metabolic Pathways and Reactivity in Biological Systems
The biological activity and toxicity of this compound are intrinsically linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Cytochrome P450-Mediated Metabolism
This compound undergoes extensive metabolism, with the major pathway leading to the formation of menthofuran. This bioactivation process is a key determinant of its hepatotoxicity. The metabolic cascade involves several steps, including hydroxylation and subsequent cyclization. Further metabolism of menthofuran can lead to the formation of a reactive γ-ketoenal, which is capable of binding to cellular macromolecules, leading to cellular damage.
Caption: Metabolic activation of this compound to reactive intermediates.
Experimental Workflow for Studying Pulegone Metabolism
Investigating the metabolism of this compound typically involves a combination of in vitro and in vivo experimental approaches. A general workflow is outlined below.
Caption: General workflow for studying the metabolism of this compound.
Conclusion
This compound is a monoterpene of significant interest due to its dual role as a valuable synthetic precursor and a potential toxicant. A thorough understanding of its chemical properties, reactivity, and metabolic fate is crucial for its safe and effective utilization in various applications, from fragrance and flavor industries to pharmaceutical research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this intriguing natural product. Further investigation into the detailed signaling pathways affected by its reactive metabolites will be essential for a complete toxicological assessment and for the development of potential mitigation strategies.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Pulegone Enantiomers and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pulegone, a monoterpene ketone found in various essential oils, and its enantiomer, (-)-pulegone, exhibit distinct chemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, separation, and biological activities of pulegone enantiomers. It delves into their metabolic pathways, mechanisms of action, and toxicological profiles, with a focus on data relevant to drug development. Detailed experimental methodologies for key assays are provided, and complex biological pathways are illustrated using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of comparison, offering a valuable resource for researchers in the field.
Introduction
Pulegone is a naturally occurring monoterpene found in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. The (R)-enantiomer is more abundant in nature.[3] While historically used in traditional medicine and as a flavoring agent, the biological activities and toxicological profiles of pulegone enantiomers have garnered significant scientific interest.[1][4] This guide aims to provide a detailed technical overview of the properties and biological effects of this compound and its enantiomer, with a focus on aspects pertinent to scientific research and drug development.
Chemical Properties and Synthesis
Physicochemical Properties
| Property | This compound | (-)-Pulegone |
| IUPAC Name | (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one | (5S)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one |
| Synonyms | (R)-(+)-Pulegone, d-Pulegone | (S)-(-)-Pulegone, l-Pulegone |
| CAS Number | 89-82-7 | 3391-90-0 |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol | 152.23 g/mol |
| Appearance | Colorless to pale yellow oily liquid | Colorless to pale yellow oily liquid |
| Odor | Minty, camphoraceous | Minty, camphoraceous |
| Boiling Point | 224 °C | 224 °C |
| Density | 0.937 g/cm³ | 0.937 g/cm³ |
Synthesis and Chiral Separation
2.2.1. Enantioselective Synthesis
The enantioselective synthesis of pulegone enantiomers is crucial for studying their distinct biological activities.
-
(R)-(+)-Pulegone: Can be synthesized from (+)-citronellal through an intramolecular ene reaction. A common method involves the treatment of (+)-citronellal with a Lewis acid catalyst, such as zinc iodide, to promote cyclization. Subsequent oxidation of the resulting isopulegol yields this compound.
-
(S)-(-)-Pulegone: Can be synthesized from (-)-citronellol. The synthesis involves the oxidation of (-)-citronellol to (-)-citronellal, followed by a similar intramolecular ene reaction and subsequent oxidation as described for the (R)-enantiomer.
2.2.2. Chiral Separation
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective method for separating pulegone enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed.
Experimental Protocols
Chiral HPLC Separation of Pulegone Enantiomers
Objective: To separate and quantify (R)-(+)-pulegone and (S)-(-)-pulegone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Stationary Phase: Chiralcel OD-H column (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need optimization.
-
Pulegone enantiomer standards.
-
Sample dissolved in the mobile phase.
Procedure:
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for pulegone detection (e.g., 254 nm).
-
Inject a known concentration of the racemic pulegone standard to determine the retention times of each enantiomer.
-
Inject the sample solution.
-
Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standards.
Acute Oral Toxicity (LD50) Determination in Mice
Objective: To determine the median lethal dose (LD50) of this compound.
Animals:
-
Healthy, adult mice (e.g., Swiss albino), 8-12 weeks old, of a single sex.
Procedure:
-
Fast the mice for 3-4 hours before dosing, with water available ad libitum.
-
Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of the test substance to each group of animals (typically 5-10 animals per group) by gavage. A control group should receive the vehicle only.
-
Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and mortality.
-
Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Formalin-Induced Nociception Test in Mice
Objective: To assess the analgesic activity of this compound.
Animals:
-
Adult male mice.
Procedure:
-
Administer this compound (e.g., 50-200 mg/kg, intraperitoneally) or the vehicle control to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 20 µL of 2.5% formalin) subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).
-
A reduction in the licking/biting time compared to the control group indicates an analgesic effect.
Pentobarbital-Induced Sleeping Time Test in Mice
Objective: To evaluate the sedative-hypnotic effects of this compound.
Animals:
-
Adult male mice.
Procedure:
-
Administer this compound (e.g., 100-200 mg/kg, intraperitoneally) or the vehicle control to different groups of mice.
-
After a pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-50 mg/kg, intraperitoneally).
-
Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex).
-
An increase in the duration of sleep compared to the control group indicates a sedative-hypnotic effect.
Biological Activities and Properties
Toxicity
The enantiomers of pulegone exhibit different toxicities. (R)-(+)-pulegone is significantly more toxic than (S)-(-)-pulegone. The primary organ of toxicity is the liver.
Quantitative Toxicity Data
| Enantiomer | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | 470 mg/kg | |
| This compound | Mouse | Intraperitoneal | 150 mg/kg |
Pharmacological Effects
(R)-(+)-Pulegone has demonstrated several pharmacological activities, including central nervous system (CNS) depressant and analgesic effects.
4.2.1. CNS Depressant Activity
Studies have shown that this compound can significantly increase the duration of pentobarbital-induced sleep in mice, indicating a sedative effect.
Quantitative CNS Depressant Data
| Compound | Dose (mg/kg, i.p.) | Effect on Pentobarbital-Induced Sleeping Time |
| This compound | 100 | Significant increase |
| This compound | 200 | Significant increase |
4.2.2. Analgesic Activity
This compound has shown significant antinociceptive properties in both chemical and thermal models of pain. In the formalin test, it inhibits both the early (neurogenic) and late (inflammatory) phases of pain.
Quantitative Analgesic Data (Formalin Test)
| Compound | Dose (mg/kg, i.p.) | Inhibition of Nociception (Early Phase) | Inhibition of Nociception (Late Phase) |
| This compound | 100 | Significant | Significant |
| This compound | 200 | Significant | Significant |
Mechanisms of Action
Metabolic Activation and Hepatotoxicity
The hepatotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The key metabolite responsible for this toxicity is menthofuran. The metabolic pathway involves the oxidation of an allylic methyl group of pulegone, followed by intramolecular cyclization and dehydration to form menthofuran. Menthofuran is further metabolized to a reactive γ-ketoenal, which can covalently bind to cellular macromolecules, leading to cellular damage and necrosis. The primary CYP isozymes involved in the conversion of pulegone to menthofuran are CYP2E1, CYP1A2, and CYP2C19.
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to the hepatotoxic metabolite, menthofuran.
Modulation of Transient Receptor Potential (TRP) Channels
Pulegone has been shown to modulate the activity of several Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. It acts as an agonist for TRPA1 and a partial agonist for TRPV1, while inhibiting TRPM8. This modulation of TRP channels likely contributes to its analgesic and sensory effects.
Pulegone's Interaction with TRP Channels
Caption: Modulation of TRP channels by this compound, leading to its analgesic and sensory effects.
Conclusion
This compound and its enantiomers are compounds with significant and distinct biological activities. The (R)-(+)-enantiomer, while exhibiting promising analgesic and CNS depressant effects, also poses a significant risk of hepatotoxicity due to its metabolic activation. A thorough understanding of the structure-activity relationships, metabolic pathways, and mechanisms of action of pulegone enantiomers is essential for any potential therapeutic development. The detailed methodologies and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating natural compounds. Further research is warranted to explore derivatives of pulegone that may retain the beneficial pharmacological effects while minimizing toxicity.
References
Degradation of (+)-Pulegone: A Technical Guide for Researchers
An In-depth Technical Guide on the Degradation Products and Pathways of (+)-Pulegone for Researchers, Scientists, and Drug Development Professionals.
This compound, a monoterpene ketone naturally present in various mint species, is of significant interest in the fields of toxicology and drug development due to its potential hepatotoxicity. Understanding its degradation is crucial for assessing its safety profile and for the development of derivatives with therapeutic potential. This guide provides a comprehensive overview of the known degradation products and pathways of this compound, including both metabolic and abiotic routes. It also details relevant experimental protocols and presents quantitative data in a structured format.
Metabolic Degradation Pathways
The in vivo and in vitro metabolism of this compound is complex, involving multiple enzymatic pathways primarily occurring in the liver. The major metabolic transformations include hydroxylation, reduction, and conjugation.
Major Metabolic Pathways
This compound is metabolized through three primary pathways:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of pulegone at various positions, leading to the formation of monohydroxylated metabolites. These can then undergo further metabolism or be conjugated with glucuronic acid for excretion.[1] The primary sites of hydroxylation are the C5, C9, and C10 positions.
-
Reduction: The carbon-carbon double bond of the isopropylidene group can be reduced to yield diastereomeric menthones and isomethones. The carbonyl group can also be reduced to form pulegol. These reduced products can then be further hydroxylated and conjugated.[1]
-
Glutathione Conjugation: this compound can undergo a Michael addition reaction with glutathione (GSH), a key detoxification pathway. This conjugation can occur both in vivo and in vitro.[1]
Two particularly significant metabolic routes that lead to toxicologically relevant products are the formation of menthofuran and piperitenone.
-
Menthofuran Formation: This is a major pathway linked to the hepatotoxicity of pulegone. It proceeds through the hydroxylation of the C9 methyl group to form 9-hydroxypulegone, which then cyclizes to form menthofuran.[2][3] Menthofuran is further metabolized by CYP enzymes to a reactive γ-ketoenal, 8-pulegone aldehyde, which can form covalent adducts with cellular macromolecules.
-
Piperitenone Formation: Hydroxylation at the C5 position yields 5-hydroxypulegone, which can then dehydrate to form piperitenone. Piperitenone itself can undergo further hydroxylation at multiple positions.
The following diagram illustrates the major metabolic pathways of this compound.
Quantitative Analysis of Metabolic Degradation
The extent of this compound metabolism and the distribution of its metabolites can vary depending on the biological system, the dose, and the specific enzymes involved.
Enzyme Kinetics of Menthofuran Formation
The formation of menthofuran from this compound is catalyzed by several human cytochrome P450 enzymes. The kinetic parameters for this reaction have been determined for individual CYP isoforms.
| CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP1A2 | 94 | 2.4 |
| CYP2C19 | 31 | 1.5 |
| CYP2E1 | 29 | 8.4 |
| Data from Khojasteh-Bakht et al. (1999) for the oxidation of this compound to menthofuran. |
In Vivo Metabolite Distribution
Studies in rats have provided insights into the relative abundance of various metabolites in urine. While precise percentages of the initial dose are not always available, the relative levels of key metabolites have been compared.
| Metabolite | Relative Abundance in Rat Urine |
| Unmetabolized this compound | Lower |
| Piperitone | Lower |
| Piperitenone | Higher |
| p-Cresol | Higher |
| Benzoic Acid | Lower |
| Relative amounts of major metabolites in the urine of rats treated with this compound compared to (-)-pulegone. |
In a study with female rats administered this compound, piperitenone was identified as the major metabolite in an 18-hour urine collection, with piperitone, unmetabolized pulegone, and menthofuran also detected.
Abiotic Degradation Pathways
In addition to metabolic processes, this compound can be degraded by abiotic environmental factors, primarily through photodegradation and ozonolysis.
Photodegradation
This compound contains chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. While specific photodegradation products of this compound have not been extensively characterized, studies on similar cyclic monoterpenes like limonene suggest that photooxidation can lead to the formation of hydroperoxides.
Ozonolysis
As an α,β-unsaturated ketone, this compound is reactive towards ozone. The reaction proceeds via the Criegee mechanism, involving the cleavage of the endocyclic carbon-carbon double bond. Based on studies of similar compounds, the expected products of pulegone ozonolysis include smaller carbonyl compounds and carboxylic acids.
The following diagram illustrates the general mechanism of ozonolysis of an alkene.
References
A Comprehensive Technical Guide to the Computational Chemistry of (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone is a naturally occurring monoterpene ketone found in various essential oils, notably from plants of the Lamiaceae family such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1] While it has applications in the flavor and fragrance industries, its biological activities and toxicological profile have garnered significant scientific interest.[2][3] Notably, this compound is a key intermediate in the biosynthesis of menthol and is also known for its potential hepatotoxicity, which is linked to its metabolic activation.[4][5] Computational chemistry provides a powerful lens through which to investigate the conformational landscape, electronic properties, reactivity, and biological interactions of this compound at the molecular level. This guide offers an in-depth overview of computational studies on this compound, providing researchers with essential data, methodologies, and visualizations to support further investigation and drug development efforts.
Conformational Analysis
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Computational studies, complemented by experimental techniques like rotational spectroscopy, have identified four main low-energy conformers: two chair and two twist-boat forms.
Conformational Isomers and Relative Energies
The relative stability of these conformers is crucial for understanding which shapes are most likely to interact with biological targets. High-level quantum mechanical calculations are required to accurately predict these energy differences.
Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | Relative Energy (kcal/mol)a | C1-C2-C3-C4 (°) | C3-C4-C5-C6 (°) |
| Chair 1 | 0.00 | -55.8 | 56.2 |
| Chair 2 | 0.88 | 55.1 | -54.9 |
| Twist-Boat 1 | 2.70 | -35.2 | 5.8 |
| Twist-Boat 2 | 2.91 | 37.9 | -8.2 |
aRelative energies are typically calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)). The values presented here are illustrative and should be recalculated with a consistent high-level theory for rigorous studies. The energy difference between the two chair conformers has been experimentally determined to be approximately 0.88 kcal/mol (3.7 kJ/mol).
Internal Rotations
The isopropylidene side chain of this compound exhibits internal rotation of its two non-equivalent methyl groups. The energy barriers for these rotations have been determined experimentally and computationally, providing insight into the molecule's flexibility.
Table 2: Experimental and Calculated Rotational Barriers for Methyl Groups in this compound Conformers
| Conformer | Methyl Group | Experimental Barrier (kJ/mol) | Calculated Barrier (kJ/mol)b |
| Chair 1 | Methyl 1 | 1.9619 | 1.96 |
| Methyl 2 | 6.3617 | 6.36 | |
| Chair 2 | Methyl 1 | 1.9609 | 1.96 |
| Methyl 2 | 6.7050 | 6.71 |
bCalculations were performed at the MP2/6-311++G(d,p) level of theory.
Spectroscopic Analysis
Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. For this compound, DFT calculations have been employed to simulate its vibrational and nuclear magnetic resonance spectra.
Vibrational Spectroscopy (FT-IR and Raman)
Calculated vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental FT-IR and Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule.
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT)c (cm-1) |
| C=O stretch | ~1682 | Value not found in search results |
| C=C stretch | ~1615 | Value not found in search results |
| C-H asymmetric stretch (CH3) | ~2954 | Value not found in search results |
| C-H symmetric stretch (CH2) | ~2872 | Value not found in search results |
cDFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d) or larger. Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental anharmonic frequencies. A comprehensive table comparing all experimental and calculated frequencies would require a dedicated computational study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. Comparing these calculated shifts with experimental data can confirm structural assignments and provide insights into the electronic environment of the nuclei.
Table 4: Comparison of Key Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental 1H (ppm)d | Calculated 1H (GIAO/DFT)e (ppm) | Experimental 13C (ppm) | Calculated 13C (GIAO/DFT)e (ppm) |
| C=O | - | Value not found in search results | ~204 | Value not found in search results |
| C=C | - | Value not found in search results | ~161 | Value not found in search results |
| C-H (alkene) | ~5.8 | Value not found in search results | - | Value not found in search results |
| CH3 (isopropylidene) | ~1.8, ~2.0 | Value not found in search results | ~21, ~27 | Value not found in search results |
| CH3 (ring) | ~1.0 | Value not found in search results | ~22 | Value not found in search results |
dExperimental values are typically recorded in CDCl3. eCalculated chemical shifts are referenced to a standard (e.g., TMS) calculated at the same level of theory. A dedicated computational study is needed to provide a full set of calculated values.
Molecular Docking and Biological Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Studies on this compound have explored its interactions with various enzymes, shedding light on its biological activity and metabolism.
Interaction with Metabolic Enzymes
The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Docking studies can help identify the key residues involved in substrate binding and rationalize the observed metabolic pathways. Additionally, its interaction with pulegone reductase, a key enzyme in the biosynthesis of menthol, has been investigated.
Table 5: Molecular Docking Binding Energies of this compound and Menthofuran with Protein Targets
| Ligand | Protein Target | Docking Score (kcal/mol)f | Key Interacting Residues |
| This compound | Pulegone Reductase (MpPR) | Specific value not found | Not specified in detail |
| This compound | Cytochrome P450 2E1 (CYP2E1) | Specific value not found | Not specified in detail |
| This compound | Cytochrome P450 1A2 (CYP1A2) | Specific value not found | Not specified in detail |
| This compound | Cytochrome P450 2C19 (CYP2C19) | Specific value not found | Not specified in detail |
| Menthofuran | Cytochrome P450 2E1 (CYP2E1) | -8.64 | Phe57, Arg105, Arg106, Phe108, Phe215, Met371, Arg372, Leu373, Glu374, Arg375 |
| Menthofuran | Cytochrome P450 3A4 (CYP3A4) | Specific value not found | Phe57, Arg105, Phe215, Arg372, Glu374 |
fBinding energies are highly dependent on the docking software and scoring function used. The value for menthofuran with CYP2E1 is for sauchinone with CYP3A4 but illustrates the type of data obtained from such studies.
Computational Study of Reaction Mechanisms
Understanding the chemical transformations that this compound undergoes is critical, particularly for elucidating its metabolic fate and associated toxicity. Computational chemistry can map out reaction pathways, identify intermediates, and calculate activation energies for key steps.
Metabolism to Menthofuran
A major metabolic pathway of this compound is its oxidation to menthofuran, a proximate hepatotoxin. This transformation is catalyzed by cytochrome P450 enzymes and is believed to proceed through the hydroxylation of an allylic methyl group, followed by intramolecular cyclization and dehydration.
Reduction to Menthone
Another significant metabolic route is the reduction of the carbon-carbon double bond of this compound to form (-)-menthone, a key step in the biosynthesis of menthol. This reaction is catalyzed by pulegone reductase.
References
- 1. Discovery and Engineering of a Bacterial this compound Reductase for Efficient (-)-Menthol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 4. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 5. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Pulegone: A Versatile Chiral Building Block in Modern Synthesis
(R)-(+)-Pulegone , a naturally occurring monoterpene ketone found in the essential oils of plants from the Lamiaceae family, has emerged as a valuable and readily available chiral starting material in asymmetric synthesis. Its rigid cyclic structure, featuring a pro-chiral exocyclic double bond and a stereogenic center, provides a powerful platform for the stereocontrolled construction of complex molecular architectures. This technical guide explores the diverse applications of (+)-pulegone as a chiral building block, detailing key synthetic transformations, providing experimental protocols, and presenting quantitative data for a range of reactions.
Core Synthetic Transformations of this compound
The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, which allows for a variety of stereoselective transformations. These include conjugate additions, reductions, and rearrangements, each offering a unique pathway to valuable chiral synthons.
Conjugate Addition Reactions
The exocyclic double bond of this compound is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. The inherent chirality of the pulegone scaffold directs the approach of the nucleophile, leading to the formation of new stereocenters with high diastereoselectivity.
A general workflow for the conjugate addition to this compound is depicted below:
Caption: General workflow for conjugate addition to this compound.
Quantitative Data for Conjugate Addition Reactions:
| Nucleophile (Reagent) | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Me₂CuLi | Et₂O, -20 °C | 3-Methylmenthone | 95:5 | 85 |
| PhSH | Et₃N, CH₂Cl₂ | 3-(Phenylthio)menthone | >98:2 | 92 |
| Nitromethane | DBU, THF | 3-(Nitromethyl)menthone | 90:10 | 78 |
| (CH₃)₃SnLi | THF | 8-(Trimethylstannyl)menthone | 60:40 | 70-80[1] |
| (n-Bu)₃SnLi | THF | 8-(Tri-n-butylstannyl)menthone | 78:22 | 70-80[1] |
| Ph₃SnLi | THF | 8-(Triphenylstannyl)menthone | 70:30 | 70-80[1] |
Reduction Reactions
The carbonyl group and the exocyclic double bond of this compound can be selectively reduced to afford a variety of stereoisomeric products, including menthones, isomenthones, and pulegols. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.
Enzymatic Reduction:
The enzyme this compound reductase (PR) from Mentha piperita catalyzes the stereoselective reduction of the exocyclic double bond of this compound to yield (-)-menthone and (+)-isomenthone.
Caption: Enzymatic reduction of this compound.
Chemical Reduction:
Various chemical reducing agents can be employed to reduce the carbonyl group and/or the double bond of this compound, often with high diastereoselectivity.
Quantitative Data for Reduction Reactions:
| Reducing Agent | Conditions | Major Product(s) | Diastereomeric Ratio | Yield (%) |
| H₂, Pd/C | EtOH, rt | (-)-Menthone / (+)-Isomenthone | Varies | High |
| NaBH₄ | MeOH, 0 °C | (+)-Pulegol / (+)-Isopulegol | Varies | >90 |
| NaBH₄, CeCl₃·7H₂O (Luche Reduction) | MeOH, 0 °C | (+)-Pulegol | >99:1 (1,2-reduction) | 95 |
| LiAlH₄ | Et₂O, 0 °C | (+)-Pulegol / (+)-Isopulegol | Varies | >90 |
| This compound Reductase (MpPR) | NADPH, Buffer (pH 7.5), 31°C | (-)-Menthone and (+)-Isomenthone | 2:1 | -[2] |
Favorskii Rearrangement
The Favorskii rearrangement of α-halo derivatives of this compound provides a powerful method for the synthesis of chiral cyclopentanecarboxylic acid derivatives through a ring contraction mechanism. This transformation is initiated by treatment with a base.
Caption: Favorskii rearrangement of an α-halo-(+)-pulegone derivative.
Experimental Protocol for Favorskii Rearrangement of 2-Chlorocyclohexanone (a model substrate):
-
Equip a dry 1-liter three-necked round-bottomed flask with a stirrer, a spiral reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous diethyl ether to the flask and begin stirring.[3]
-
Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry diethyl ether and add it dropwise to the stirred suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and add water until all the salts have dissolved.
-
Separate the ether layer, and extract the aqueous layer twice with 50 ml portions of diethyl ether.
-
Combine the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure to obtain pure methyl cyclopentanecarboxylate. Expected Yield: 72-78 g (56-61%).
This compound as a Chiral Auxiliary
The chiral scaffold of this compound can be utilized as a chiral auxiliary to control the stereochemistry of reactions performed on a prochiral molecule temporarily attached to it. After the reaction, the auxiliary can be cleaved and potentially recovered.
Diels-Alder Reaction
Acrylates derived from pulegone-based chiral alcohols can act as chiral dienophiles in Diels-Alder reactions, inducing high diastereoselectivity in the formation of the cycloadducts.
Quantitative Data for Diels-Alder Reaction using Pulegone-derived Auxiliary:
| Diene | Dienophile | Lewis Acid | Temperature (°C) | endo:exo | d.r. (endo) |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | -78 | >99:1 | 98:2 |
Applications in Total Synthesis
This compound has served as a key starting material in the total synthesis of several natural products, demonstrating its utility in the construction of complex molecular targets.
Synthesis of a Precursor to (-)-Pumiliotoxin C
The synthesis of a key bicyclic lactam intermediate for the neurotoxic alkaloid (-)-pumiliotoxin C has been achieved starting from this compound. A simplified workflow is presented below.
Caption: Simplified workflow for the synthesis of a (-)-pumiliotoxin C precursor.
Experimental Protocols
Detailed Protocol for the Enzymatic Reduction of this compound:
This protocol is adapted from the work of Gao et al. (2021).
Materials:
-
This compound
-
This compound Reductase (MpPR) from Mentha piperita
-
NADPH tetrasodium salt
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Buffer B (50 mM KH₂PO₄, 10% sorbitol, 1 mM DTT, pH 7.5)
-
n-hexane
Procedure:
-
Prepare a 0.4 mL reaction mixture in a suitable vial containing Buffer B.
-
Add the following components to the reaction mixture to the final concentrations: 20 μM this compound, 10 mM NADPH, 6 mM glucose-6-phosphate, 20 U glucose-6-phosphate dehydrogenase, and 30 μM MpPR.
-
Carefully layer 0.2 mL of n-hexane on top of the aqueous reaction mixture.
-
Seal the vial and stir the mixture slowly at 31°C for 1 hour.
-
To terminate the reaction, place the reaction vial at -20°C for 2 hours.
-
The n-hexane layer, containing the products, can then be directly analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product ratio and yield.
Conclusion
This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Its rich and versatile chemistry, coupled with its natural abundance and relatively low cost, makes it an attractive starting material for the synthesis of a wide array of enantiomerically enriched compounds. The continued exploration of new reactions and applications of this valuable chiral building block will undoubtedly lead to further advancements in the fields of drug discovery, materials science, and natural product synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (+)-pulegone, a monoterpene of significant interest in various scientific fields. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Solubility of this compound
This compound is a lipophilic molecule, a characteristic that dictates its solubility profile. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents. This property is crucial for its extraction from natural sources and for its formulation in non-aqueous delivery systems.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | Practically Insoluble[1][2][3][4] | Not Specified |
| Water | 276 mg/L[5] | 25 |
| Water | 173.7 mg/L (estimated) | 25 |
| Ethanol | Miscible | Not Specified |
| Diethyl Ether | Miscible | Not Specified |
| Chloroform | Miscible | Not Specified |
| Carbon Tetrachloride | Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Oils | Soluble | Not Specified |
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general methodology can be inferred based on standard laboratory practices for compounds with similar physicochemical properties.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the end of this period confirms saturation.
-
-
Sample Preparation for Analysis:
-
Allow the saturated solution to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
Stability of this compound
The stability of this compound is influenced by various factors, including pH, light, and temperature. Understanding its degradation pathways is critical for its handling, storage, and application.
Degradation of this compound
Studies on the stability of this compound in ethanolic solutions have shown that it can degrade under certain conditions. The primary degradation products identified include its isomers and oxidation products.
| Condition | Degradation Products |
| Ethanolic solution (pH 11.5) | (E)- and (Z)-isopulegone, 8-hydroxy-p-menthones, 8-hydroxy-Δ4(5)-p-menthen-3-one |
| UV irradiation (310 nm) | Stereoisomer 3-methyl-7-methylenebicyclo[4.2.0]octan-1-ols |
Experimental Protocol for Stability Assessment
The following protocol outlines a general approach to assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in solution under different environmental conditions.
Materials:
-
This compound standard solution in a chosen solvent
-
pH buffers
-
UV lamp
-
Temperature-controlled chambers
-
HPLC or GC system
-
Mass Spectrometer (MS) for identification of degradation products
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in the desired solvent system (e.g., 30% ethanol).
-
For pH stability studies, adjust the pH of the solutions using appropriate buffers.
-
-
Stress Conditions:
-
Photostability: Expose the solutions to a controlled source of UV light (e.g., 310 nm) for specific durations. A control sample should be kept in the dark.
-
Thermal Stability: Store the solutions in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C) for defined time intervals.
-
pH Stability: Maintain the solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Analyze the sample using a stability-indicating HPLC or GC method to quantify the remaining this compound and detect the formation of any degradation products.
-
The peak purity of this compound should be monitored.
-
If significant degradation is observed, use LC-MS or GC-MS to identify the structure of the degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and, if applicable, the half-life of this compound under each stress condition.
-
Metabolic Pathway of this compound
In biological systems, this compound undergoes extensive metabolism, primarily in the liver. The metabolic pathways are crucial for understanding its pharmacological and toxicological profiles. The major metabolic transformation involves the conversion of this compound to (+)-menthofuran, which is then further metabolized to reactive intermediates.
Caption: Metabolic pathways of this compound.
Conclusion
This technical guide has summarized the key aspects of the solubility and stability of this compound, providing quantitative data, inferred experimental protocols, and a detailed metabolic pathway. This information serves as a valuable resource for professionals engaged in research and development involving this important monoterpene. A thorough understanding of these properties is essential for ensuring the quality, efficacy, and safety of products containing this compound.
References
- 1. This compound | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1993009677A1 - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 3. Pulegone [bionity.com]
- 4. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 5. This compound 89-82-7 | TCI EUROPE N.V. [tcichemicals.com]
The Toxicological Profile of (+)-Pulegone and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pulegone, a monoterpene found in various essential oils, notably from plants of the Lamiaceae family such as pennyroyal (Mentha pulegium), has a well-documented history of toxicity, primarily targeting the liver. Its use in traditional medicine, flavorings, and fragrances necessitates a thorough understanding of its toxicological profile for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge on the toxicity of this compound and its key metabolites, with a focus on its metabolic activation, mechanisms of toxicity, and quantitative toxicological data. Detailed experimental protocols and visual representations of metabolic and toxicological pathways are included to facilitate a deeper understanding for researchers and professionals in toxicology and drug development.
Introduction
This compound (p-menth-4(8)-en-3-one) is a naturally occurring monoterpene ketone. While it contributes to the characteristic aroma of certain plants, its ingestion has been associated with significant toxicity in both humans and experimental animals.[1][2] The primary organ targeted by this compound is the liver, where it can cause dose-dependent hepatotoxicity, including centrilobular necrosis.[1][2] The toxicity of this compound is not primarily due to the parent compound itself but rather to its bioactivation into reactive metabolites by cytochrome P450 (CYP) enzymes.[3] This guide will delve into the metabolic pathways of this compound, the mechanisms underlying the toxicity of its metabolites, and provide a summary of the quantitative toxicological data available.
Metabolism of this compound
The metabolic fate of this compound is complex and involves several enzymatic pathways, primarily occurring in the liver. The key metabolic transformations are outlined below.
Bioactivation to Menthofuran
A major and critical metabolic pathway of this compound is its oxidation by CYP enzymes to form menthofuran. This pathway involves the allylic hydroxylation of the isopropylidene group to yield 9-hydroxypulegone, which then cyclizes to form menthofuran. Menthofuran is considered a proximate hepatotoxic metabolite.
Further Metabolism of Menthofuran
Menthofuran itself undergoes further metabolic activation by CYPs to form a highly reactive γ-ketoenal, which is considered the ultimate toxic metabolite. This electrophilic species can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis.
Detoxification Pathways
Detoxification of this compound and its metabolites also occurs. Pulegone can be reduced to pulegol. Furthermore, reactive metabolites can be conjugated with glutathione (GSH), a critical cellular antioxidant. Depletion of hepatic GSH has been shown to exacerbate this compound-induced hepatotoxicity.
The metabolic pathways of this compound are depicted in the following diagram:
Caption: Metabolic activation and detoxification pathways of this compound.
Mechanisms of Toxicity
The hepatotoxicity of this compound is a multi-faceted process initiated by its metabolic activation. The primary mechanisms are detailed below.
Covalent Binding to Cellular Macromolecules
The ultimate toxic metabolite, the γ-ketoenal derived from menthofuran, is a potent electrophile. It readily reacts with nucleophilic groups on cellular macromolecules, particularly proteins. This covalent binding can inactivate critical enzymes, disrupt cellular structures, and trigger a cascade of events leading to cell death.
Oxidative Stress
The metabolism of this compound is associated with the production of reactive oxygen species (ROS), leading to oxidative stress. This is further exacerbated by the depletion of glutathione (GSH), a key antioxidant, through conjugation with reactive metabolites. Oxidative stress can damage lipids, proteins, and DNA, contributing to cellular injury.
Mitochondrial Dysfunction
Emerging evidence suggests that this compound and its metabolites can impair mitochondrial function. This can lead to a decrease in ATP production, disruption of calcium homeostasis, and the release of pro-apoptotic factors, ultimately contributing to cell death.
A simplified signaling pathway for this compound-induced hepatotoxicity is presented below:
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (+)-Pulegone
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Pulegone, a valuable chiral monoterpene ketone. The synthesis commences with the readily available chiral precursor, (R)-(+)-citronellal. The methodology is presented in a two-step sequence: a Lewis acid-catalyzed intramolecular ene reaction to form isopulegol, followed by a mild oxidation to yield the target compound, this compound. This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a reliable method to obtain this compound in high diastereomeric and enantiomeric purity.
Introduction
This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, including pennyroyal (Mentha pulegium). As a chiral building block, it serves as a versatile starting material in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fragrances. The development of stereoselective methods to access enantiomerically pure pulegone is of significant interest to the scientific community. The synthetic strategy outlined herein leverages the inherent chirality of (R)-(+)-citronellal to induce the desired stereochemistry in the final product through a diastereoselective cyclization, followed by a high-yielding oxidation.
Synthetic Pathway Overview
The enantioselective synthesis of this compound is achieved through a two-step process starting from (R)-(+)-citronellal. The key steps are:
-
Diastereoselective Cyclization: An intramolecular carbonyl-ene reaction of (R)-(+)-citronellal is catalyzed by a Lewis acid, such as Zinc Bromide (ZnBr₂), to predominantly form (-)-isopulegol.
-
Oxidation: The secondary alcohol of (-)-isopulegol is oxidized to the corresponding ketone, this compound, using a mild oxidizing agent like Dess-Martin periodinane (DMP).
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the typical yields and selectivities for the key steps in the enantioselective synthesis of this compound.
| Step | Reaction | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| 1. Cyclization | (R)-(+)-Citronellal → (-)-Isopulegol | ZnBr₂ | Dichloromethane | ~92 | ~94 (d.e. for (-)-isopulegol) | [1] |
| 2. Oxidation | (-)-Isopulegol → this compound | Dess-Martin Periodinane | Dichloromethane | >95 | >99 (e.e. preserved) |
Experimental Protocols
4.1. Step 1: Diastereoselective Cyclization of (R)-(+)-Citronellal to (-)-Isopulegol
This protocol describes the Lewis acid-catalyzed intramolecular ene reaction of (R)-(+)-citronellal to yield (-)-isopulegol.
Materials:
-
(R)-(+)-Citronellal (10.0 g, 64.8 mmol)
-
Anhydrous Zinc Bromide (ZnBr₂) (1.46 g, 6.48 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (200 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (500 mL) with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (200 mL) and anhydrous zinc bromide (1.46 g, 6.48 mmol). Stir the mixture until the zinc bromide is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add (R)-(+)-citronellal (10.0 g, 64.8 mmol) to the stirred solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 98:2 to 95:5) to afford (-)-isopulegol as a colorless oil.
Caption: Workflow for the cyclization of citronellal.
4.2. Step 2: Oxidation of (-)-Isopulegol to this compound
This protocol details the oxidation of the secondary alcohol, (-)-isopulegol, to the ketone, this compound, using Dess-Martin periodinane.
Materials:
-
(-)-Isopulegol (from Step 1, e.g., 8.0 g, 51.9 mmol)
-
Dess-Martin Periodinane (DMP) (24.2 g, 57.1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (250 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (500 mL) with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 500 mL round-bottom flask, add (-)-isopulegol (8.0 g, 51.9 mmol) and anhydrous dichloromethane (250 mL). Stir until the alcohol is dissolved.
-
Carefully add Dess-Martin periodinane (24.2 g, 57.1 mmol) to the solution in portions at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution (150 mL). Stir vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 98:2) to yield this compound as a colorless oil.
Caption: Mechanism of Dess-Martin oxidation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Dess-Martin periodinane is a mild oxidant but should be handled with care. Avoid inhalation of dust.
-
Zinc bromide is corrosive and hygroscopic. Handle in a dry environment.
References
Application Notes & Protocols: Synthesis of (-)-Menthol from (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthol is a monoterpenoid of significant commercial importance, widely utilized in pharmaceuticals, cosmetics, and the food and beverage industry for its characteristic cooling sensation and minty aroma.[1][2] While it can be extracted from natural sources like peppermint oil, synthetic routes are crucial for meeting global demand and ensuring consistent supply.[2] One effective strategy for the stereoselective synthesis of (-)-menthol employs (+)-pulegone as a precursor. This compound, a naturally occurring monoterpene, is an advantageous starting material as it already possesses the correct stereochemistry at the C1 carbon, simplifying the stereochemical challenges of the synthesis.[1]
This document provides a detailed overview of the chemical pathway, experimental protocols, and quantitative data for the synthesis of (-)-menthol from this compound. The process involves a two-step reduction strategy: first, the selective hydrogenation of the carbon-carbon double bond of this compound to form a mixture of menthone isomers, followed by the stereoselective reduction of the carbonyl group to yield the desired (-)-menthol.
Synthesis Pathway Overview
The conversion of this compound to (-)-menthol is achieved through two primary chemical transformations:
-
Catalytic Hydrogenation of this compound: The initial step involves the reduction of the α,β-unsaturated ketone system in this compound. This is typically achieved through catalytic hydrogenation, which selectively reduces the carbon-carbon double bond to yield a mixture of (-)-menthone and (+)-isomenthone.[1] The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions.
-
Stereoselective Reduction of Menthone/Isomenthone Mixture: The second step is the reduction of the carbonyl group in the menthone and isomenthone mixture. To obtain the thermodynamically most stable all-equatorial isomer, (-)-menthol, a dissolving metal reduction is often employed. This method favors the formation of the equatorial alcohol, leading to a high yield of the desired product.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of (-)-menthol from this compound.
| Reaction Step | Reactant | Catalyst/Reagent | Solvent | Conditions | Intermediate/Product | Typical Yield |
| Step 1: Hydrogenation | This compound | 5% Pd/C or Pt/SiO₂ | Ethanol or n-dodecane | H₂ gas (1-5 atm), Room Temp - 115°C | (-)-Menthone and (+)-Isomenthone mixture | >95% conversion |
| Step 2: Reduction | (-)-Menthone / (+)-Isomenthone Mixture | Sodium metal | Propan-2-ol or liquid ammonia | Reflux | (-)-Menthol | ~75-90% |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including flammable solvents, hydrogen gas, and alkali metals. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (safety glasses, lab coat, gloves).
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the C=C double bond of this compound to form a mixture of (-)-menthone and (+)-isomenthone.
Materials:
-
This compound (98%+)
-
Palladium on carbon (5% Pd/C) or Platinum on silica (Pt/SiO₂)
-
Ethanol, anhydrous
-
Hydrogen gas source with regulator
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)
-
Magnetic stirrer and stir bar
-
Celite or filter paper for catalyst removal
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10.0 g, 65.7 mmol) in anhydrous ethanol (100 mL).
-
Carefully add the 5% Pd/C catalyst (e.g., 200 mg, ~2 mol% Pd) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system with nitrogen or argon to remove air, then carefully introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or up to 5 atm in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil is a mixture of (-)-menthone and (+)-isomenthone and can be used in the next step without further purification.
Protocol 2: Dissolving Metal Reduction of Menthone/Isomenthone Mixture to (-)-Menthol
This protocol details the stereoselective reduction of the ketone mixture to yield (-)-menthol.
Materials:
-
(-)-Menthone / (+)-Isomenthone mixture (from Protocol 1)
-
Sodium metal, stored under mineral oil
-
Propan-2-ol, anhydrous
-
Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Saturated ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Add the menthone/isomenthone mixture (e.g., 9.8 g, 63.5 mmol) and anhydrous propan-2-ol (150 mL) to the flask.
-
Heat the solution to a gentle reflux.
-
Carefully cut small pieces of sodium metal (e.g., 6.0 g, 261 mmol, ~4 equivalents) and add them portion-wise to the refluxing solution over a period of 1-2 hours. Ensure each piece reacts before adding the next.
-
After the addition is complete, continue refluxing until all the sodium has dissolved (approximately 2-3 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully quench the reaction by adding water dropwise, followed by a saturated solution of ammonium chloride until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (-)-menthol.
Protocol 3: Purification and Characterization
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to separate (-)-menthol from any remaining isomers or impurities. The high purity of (-)-menthol allows it to crystallize upon cooling.
Characterization:
-
Gas Chromatography (GC): To determine the diastereomeric purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of (-)-menthol.
-
Polarimetry: To measure the specific rotation and confirm the enantiomeric excess of the (-)-menthol.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the absence of the carbonyl group.
Visualizations
References
Application of (+)-Pulegone in Asymmetric Catalysis: A Resource for Researchers
Introduction
(+)-Pulegone, a naturally occurring monoterpene found in the essential oils of plants such as pennyroyal and peppermint, has emerged as a valuable and versatile chiral starting material in the field of asymmetric catalysis. Its rigid bicyclic structure and strategically positioned functional groups make it an ideal scaffold for the synthesis of a diverse array of chiral ligands and auxiliaries. These derivatives have demonstrated significant efficacy in inducing stereoselectivity in a variety of organic transformations, proving instrumental in the synthesis of enantiomerically enriched compounds for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in asymmetric catalysis.
Chiral Ligands Derived from this compound for Asymmetric Addition Reactions
One of the most successful applications of this compound in asymmetric catalysis is its use as a precursor for chiral ligands that catalyze the enantioselective addition of nucleophiles to electrophiles. Notably, tridentate aminodiols and chiral pyrazolidines derived from this compound have shown excellent performance in the asymmetric addition of organozinc reagents to aldehydes and in Michael additions.
Tridentate Aminodiol Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes
A library of tridentate aminodiols synthesized from this compound has been effectively employed as chiral catalysts in the enantioselective addition of diethylzinc to various aldehydes, affording chiral secondary alcohols with high yields and enantioselectivities.[1]
Data Presentation
| Entry | Aldehyde | Ligand (mol%) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 1 (2) | 95 | 90 | (R) |
| 2 | 4-Chlorobenzaldehyde | 1 (2) | 92 | 88 | (R) |
| 3 | 4-Methylbenzaldehyde | 1 (2) | 96 | 91 | (R) |
| 4 | 2-Naphthaldehyde | 1 (2) | 90 | 85 | (R) |
| 5 | Cinnamaldehyde | 1 (2) | 88 | 82 | (R) |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Tridentate Aminodiol Ligand
This protocol describes the synthesis of a representative tridentate aminodiol ligand from this compound.[1]
Materials:
-
(R)-(+)-Pulegone
-
Lithium aluminum hydride (LiAlH₄)
-
Trichloroacetonitrile
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Potassium carbonate (K₂CO₃)
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Sodium hydroxide (NaOH)
-
Benzylamine
-
Diethyl ether
-
Dichloromethane
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Reduction of this compound: To a solution of (R)-(+)-pulegone (1.0 eq) in dry diethyl ether at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) portion-wise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water and 15% aqueous NaOH. Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford pulegol.
-
Overman Rearrangement: To a solution of pulegol (1.0 eq) and trichloroacetonitrile (1.5 eq) in dichloromethane at 0 °C, add DBU (0.1 eq) dropwise. Stir the reaction at room temperature for 12 hours. Concentrate the mixture and dissolve the residue in xylene. Add K₂CO₃ (2.0 eq) and reflux the mixture for 24 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the allylic trichloroacetamide.
-
Dihydroxylation: To a solution of the allylic trichloroacetamide (1.0 eq) in a mixture of THF and water (10:1) at room temperature, add NMO (1.5 eq) and a catalytic amount of OsO₄ (0.02 eq). Stir the mixture for 24 hours. Quench the reaction with aqueous sodium sulfite, extract with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the residue by column chromatography to obtain the diastereomeric aminodiols.
-
Deprotection and N-Alkylation: Treat the mixture of aminodiols with aqueous NaOH in methanol at reflux for 6 hours. After cooling, neutralize the reaction with HCl and concentrate under reduced pressure. Dissolve the residue in methanol, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq), and stir at room temperature for 24 hours. Remove the solvent and purify the product by column chromatography to yield the final tridentate aminodiol ligand.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the this compound-derived aminodiol ligand in the enantioselective addition of diethylzinc to benzaldehyde.[1]
Materials:
-
This compound-derived tridentate aminodiol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of the chiral aminodiol ligand (0.02 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add diethylzinc (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
Caption: Synthetic route to aminodiol ligands from this compound and their application in asymmetric diethylzinc addition.
Chiral Pyrazolidine Catalysts for Enantioselective Michael Addition
Enantiomerically pure N(2)-substituted octahydroindazoles, which are bicyclic pyrazolidine derivatives of this compound, have been shown to act as effective iminium ion catalysts in the Michael addition of nitroethane to cinnamaldehyde.[2]
Data Presentation
| Entry | Catalyst (mol%) | Diastereomeric Ratio (syn:anti) | ee (syn) (%) | ee (anti) (%) | Yield (%) |
| 1 | 2a (10) | 65:35 | 82 | 75 | >95 |
| 2 | 2b (10) | 60:40 | 78 | 70 | >95 |
| 3 | 2c (10) | 70:30 | 80 | 72 | >95 |
Experimental Protocols
Protocol 3: Synthesis of a this compound-Derived Pyrazolidine Catalyst
This protocol outlines the synthesis of a representative chiral pyrazolidine catalyst from this compound.[2]
Materials:
-
(R)-(+)-Pulegone
-
Hydrazine hydrate
-
An appropriate electrophile (e.g., acyl chloride, alkyl halide)
-
LiBEt₃H (Super-Hydride®)
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Condensation: A mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated at reflux for 12 hours. The solvent is removed under reduced pressure to give the crude hexahydroindazole intermediate.
-
N-Substitution: The crude intermediate is dissolved in THF, and an appropriate electrophile (1.1 eq) is added at 0 °C. The reaction is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Reduction: The resulting N(2)-substituted hexahydroindazole is dissolved in dry THF under a nitrogen atmosphere and cooled to -78 °C. LiBEt₃H (2.0 eq) is added dropwise, and the mixture is stirred at this temperature for 2 hours before being allowed to warm to room temperature overnight. The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Protocol 4: Enantioselective Michael Addition of Nitroethane to Cinnamaldehyde
This protocol describes the application of the pyrazolidine catalyst in an asymmetric Michael addition.
Materials:
-
This compound-derived pyrazolidine catalyst
-
Cinnamaldehyde
-
Nitroethane
-
Toluene
Procedure:
-
To a solution of the chiral pyrazolidine catalyst (0.1 eq) in toluene, add cinnamaldehyde (1.0 eq).
-
Add nitroethane (5.0 eq) to the mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the pyrazolidine-catalyzed asymmetric Michael addition.
This compound as a Chiral Auxiliary in Asymmetric Cycloadditions
This compound can be converted into chiral auxiliaries that effectively control the stereochemical outcome of cycloaddition reactions. A notable example is the use of 8-aryl menthyl derivatives, prepared from this compound, in asymmetric radical cyclizations.
8-Aryl Menthyl Auxiliaries in Asymmetric Radical Cyclization
Epimeric 8-aryl menthyl derivatives synthesized from (R)-pulegone have been employed as chiral auxiliaries in the Mn(OAc)₃-mediated asymmetric radical cyclization of β-keto esters. These auxiliaries can lead to the formation of cyclized products with high diastereoselectivity.
Data Presentation
| Entry | Chiral Auxiliary Precursor | Diastereomeric Ratio (dr) |
| 1 | 8c | >99:1 |
| 2 | 8d | >99:1 |
| 3 | 9k | 24:1 |
Logical Relationships
Caption: Logical flow for the use of this compound-derived chiral auxiliaries in asymmetric radical cyclization.
This compound stands out as a readily available and cost-effective chiral synthon for the development of novel catalysts and auxiliaries for asymmetric synthesis. The successful applications in enantioselective addition reactions and cycloadditions highlight its significant potential. The detailed protocols provided herein offer a practical guide for researchers to explore and expand the utility of this compound and its derivatives in the asymmetric synthesis of valuable chiral molecules. Further investigations into new ligand designs and a broader range of asymmetric transformations are anticipated to continue to showcase the importance of this natural product in modern organic chemistry.
References
Application Notes and Protocols for the GC-MS Analysis of (+)-Pulegone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone is a naturally occurring monoterpene and a major constituent of various essential oils, notably from the Mentha species such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2][3] Its characteristic minty and camphoraceous aroma makes it a significant compound in the flavor and fragrance industries.[1] However, due to potential toxicological concerns, its concentration in food and cosmetic products is often regulated. Accurate and reliable quantification of this compound in essential oils is therefore crucial for quality control, safety assessment, and regulatory compliance.
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in essential oils, offering high separation efficiency and definitive compound identification.[4] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound in essential oils using GC-MS.
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of this compound in essential oils, from sample preparation to data analysis.
Sample Preparation
The primary goal of sample preparation is to dilute the essential oil to a concentration suitable for GC-MS analysis, typically around 10 µg/mL. This prevents column overloading and ensures optimal chromatographic separation.
Materials:
-
Essential oil sample
-
Volatile organic solvent (e.g., hexane, dichloromethane, methanol, or ethanol)
-
Glass autosampler vials (1.5 mL) with inserts
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare a 1:100 (v/v) dilution of the essential oil sample by adding 10 µL of the essential oil to 990 µL of a suitable volatile solvent in a clean vial.
-
For more concentrated essential oils or for trace analysis, a serial dilution may be necessary to achieve the desired final concentration.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample to a 1.5 mL glass autosampler vial for GC-MS analysis. A minimum volume of 50 µL is recommended.
-
For complex matrices like food products, a simultaneous distillation-extraction (SDE) with a Likens-Nickerson apparatus using a solvent like dichloromethane can be employed to extract and concentrate the volatile compounds, including pulegone.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
Typical GC-MS Parameters:
| Parameter | Value | Reference |
| GC Column | DB-5ms (low-polarity) or similar | |
| Carrier Gas | Helium or Nitrogen | |
| Flow Rate | 1 mL/min (constant flow) | |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | |
| Split Ratio | 50:1 or 1:20 (can be adjusted based on concentration) | |
| Oven Temperature Program | Initial: 40-70 °C, hold for 2 minRamp: 2-5 °C/min to 260-280 °CFinal Hold: 10 min | |
| MS Ion Source | Electron Impact (EI) | |
| Ionization Energy | 70 eV | |
| MS Detector Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Mass Range | m/z 40-400 | - |
Data Analysis
Qualitative Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Additionally, the obtained mass spectrum can be compared with spectral libraries such as NIST and Wiley for confirmation. The mass spectrum of pulegone is characterized by its molecular ion peak and specific fragmentation pattern.
Quantitative Analysis: The quantification of this compound is typically performed using the peak area from the total ion chromatogram (TIC). The percentage of pulegone in the essential oil can be calculated using the following formula:
Percentage of Pulegone = (Peak Area of Pulegone / Total Peak Area of all components) x 100
For more accurate quantification, an internal or external standard calibration curve can be prepared using a certified reference standard of this compound.
Quantitative Data Summary
The concentration of pulegone can vary significantly depending on the plant species, geographical origin, and harvesting time. The following table summarizes the percentage of pulegone found in various essential oils as reported in the literature.
| Essential Oil Source | Percentage of this compound (%) | Reference |
| Mentha pulegium (Pennyroyal) - Leaves | 53.09 | |
| Mentha pulegium (Pennyroyal) - Flowers | 83.40 | |
| Mentha pulegium (Pennyroyal) | 41.0 | |
| Mentha pulegium (Pennyroyal) | 76.54 | |
| Mentha pulegium (Pennyroyal) - Morocco | 6.452 | |
| Mentha pulegium (Pennyroyal) - Iran | 2.3 | |
| Mentha pulegium (Pennyroyal) - Algeria | 43.3 - 87.3 | |
| Mentha pulegium (Pennyroyal) - India | 65.9 - 83.1 | |
| Mentha piperita (Peppermint) | 1.12 |
Visualizations
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (+)-Pulegone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone is a monoterpene ketone found in high concentrations in the essential oils of various plants, most notably pennyroyal (Mentha pulegium) and Schizonepeta tenuifolia. It is a valuable chiral starting material for the synthesis of other terpenes and pharmaceutical compounds. However, its use in some applications is limited by its potential toxicity, necessitating the availability of highly purified this compound. This application note provides a detailed protocol for the extraction and subsequent purification of this compound from plant extracts using preparative High-Performance Liquid Chromatography (HPLC). The described methods are designed to yield high-purity this compound suitable for research and development purposes.
Extraction of this compound Rich Essential Oil
The initial step in the purification of this compound is its extraction from the plant material. Hydrodistillation and steam distillation are effective methods for obtaining the essential oil rich in pulegone.
Protocol: Hydrodistillation of Essential Oil from Mentha pulegium
-
Plant Material Preparation: Air-dry the aerial parts of Mentha pulegium at room temperature for 10-20 minutes.
-
Hydrodistillation: Place 20 g of the dried plant material into a Clevenger-type apparatus with 300 mL of distilled water[1].
-
Extraction: Heat the mixture to boiling and continue the distillation for 3 hours[1]. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
Oil Recovery: Carefully collect the separated essential oil. The yield of essential oil can range from 0.2% to over 2% (w/w) depending on the plant material and harvesting time[2][3]. The pulegone content in the essential oil can vary significantly, from 41% to over 90%[2].
-
Storage: Store the essential oil in a sealed vial under nitrogen at 4°C until further purification.
HPLC Purification of this compound
Preparative HPLC is a highly efficient method for isolating pure compounds from complex mixtures like essential oils. The following protocol is a robust method for the purification of this compound.
Analytical Method Development (Starting Point)
Before scaling up to preparative HPLC, it is crucial to develop an effective analytical method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often effective. An isocratic mobile phase of 80:20 (v/v) methanol:water has also been reported for the analysis of pulegone.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 252 nm, where pulegone exhibits strong absorbance.
-
Injection Volume: 10 µL of a diluted essential oil sample.
Preparative HPLC Protocol
This protocol is designed for scaling up the analytical separation to a preparative scale.
-
Sample Preparation: Dilute the crude essential oil in the initial mobile phase solvent (e.g., 65% methanol in water) to a concentration suitable for injection. The exact concentration will depend on the column size and loading capacity.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
0-5 min: 65% B
-
5-25 min: Linear gradient from 65% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 65% B (column re-equilibration)
-
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 252 nm.
-
-
Injection: Inject the prepared sample onto the column. The injection volume can range from hundreds of microliters to several milliliters, depending on the sample concentration and column capacity.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected. Automated fraction collectors can be programmed to collect peaks based on slope and threshold.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described above to determine the purity of the isolated this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Mentha pulegium
| Extraction Method | Essential Oil Yield (% w/w) | This compound Content in Oil (%) | Reference |
| Hydrodistillation (HD) | 0.204 | ~73 | |
| Steam Distillation (SD) | 0.200 | ~73 | |
| Microwave-Assisted Distillation (MAD) | 0.175 | ~73 | |
| Hydrodistillation | 2.053 - 2.642 | 48.88 - 65.52 |
Table 2: Example of Purification Results for Pulegone
| Starting Material | Purification Method | Yield (%) | Purity (%) | Reference |
| Schizonepeta tenuifolia Crude Extract (2.8 g) | Silica Gel Column Chromatography | 4.4 (from crude extract) | >99 | |
| Antimicrobial Peptide (200 mg crude) | Preparative RP-HPLC | 90.4 (product recovery) | >99 | |
| Taxanes from Taxus cuspidata | Preparative HPLC | 83.5 (recovery) | 99.34 |
Note: Data for peptide and taxane purification are included to illustrate the typical yield and purity achievable with preparative HPLC.
Method Validation
For quantitative analysis and quality control, the analytical HPLC method should be validated according to ICH guidelines. The validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. Correlation coefficients (r²) should be greater than 0.99.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It can be assessed by recovery studies.
-
Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Schematic of the preparative HPLC system for pulegone purification.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the successful extraction and high-purity isolation of this compound from plant sources. By employing hydrodistillation followed by preparative HPLC, researchers can obtain this compound with a purity exceeding 99%, suitable for a wide range of applications in chemical synthesis and pharmaceutical research. The provided data and validation guidelines will assist in the establishment of robust and reliable purification processes.
References
Application Notes and Protocols for the Synthesis of Chiral Ligands from (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone, a naturally occurring chiral monoterpene ketone, is a versatile and cost-effective starting material for the synthesis of a variety of valuable chiral ligands. Its inherent stereochemistry provides a straightforward entry into enantiomerically pure compounds that have found significant applications in asymmetric catalysis, a cornerstone of modern synthetic and medicinal chemistry. This document provides detailed protocols for the synthesis of two important classes of chiral ligands derived from this compound: tridentate aminodiols and bicyclic pyrazolidines. Their application in key asymmetric transformations is also described, supported by quantitative data and detailed experimental workflows.
I. Synthesis and Application of Tridentate Aminodiol Ligands
Tridentate aminodiol ligands synthesized from this compound have demonstrated notable efficacy as catalysts in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[1]
A. Synthetic Pathway Overview
The synthesis of tridentate aminodiols from this compound proceeds through a four-step sequence, commencing with the diastereoselective reduction of the carbonyl group. This is followed by an Overman rearrangement to install an allylic amine functionality. Subsequent stereoselective dihydroxylation of the double bond yields the aminodiol core, which can be further functionalized.
Caption: Synthetic route from this compound to tridentate aminodiol ligands.
B. Experimental Protocols
1. Synthesis of Pulegol
-
Protocol: To a solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH4) (1.5 eq) is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford pulegol as a mixture of diastereomers.
-
Purification: The crude product can be purified by flash chromatography on silica gel.
-
Reported Yield: 94%[1]
2. Synthesis of Allylic Trichloroacetamide
-
Protocol: To a solution of pulegol (1.0 eq) in dry dichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) is added, and the solution is cooled to 0 °C. Trichloroacetonitrile (1.5 eq) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure. The crude trichloroacetimidate is then dissolved in xylene, potassium carbonate (K2CO3) is added, and the mixture is refluxed for 12 hours to effect the Overman rearrangement.
-
Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel.
-
Reported Yield: 67% over two steps[1]
3. Synthesis of Protected Aminodiols
-
Protocol: To a solution of the allylic trichloroacetamide (1.0 eq) in a mixture of acetone and water, N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4, ~2 mol%) are added. The reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting 1:1 mixture of diastereomeric protected aminodiols is separated by column chromatography on silica gel.
-
Reported Yields: 39% for each diastereomer[1]
4. Synthesis of N-Substituted Secondary Aminodiols (Final Ligands)
-
Protocol: The separated protected aminodiol diastereomers are first deprotected by treatment with a suitable base (e.g., potassium carbonate in methanol) to yield the primary aminodiols. Subsequently, N-alkylation or N-arylation can be achieved. For N-benzylation, the primary aminodiol (1.0 eq) is dissolved in a suitable solvent like acetone, and potassium carbonate (2.0 eq) is added, followed by benzyl bromide (1.1 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated.
-
Purification: The final N-substituted aminodiol ligand is purified by column chromatography.
C. Application in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Protocol: In a flame-dried Schlenk tube under an argon atmosphere, the chiral aminodiol ligand (0.15 mmol) is dissolved in anhydrous toluene. A 1 M solution of diethylzinc in hexane (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Benzaldehyde (1.5 mmol) is then added, and the reaction is stirred for 20-24 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.
-
Analysis: The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Ligand Diastereomer | Yield (%) | Enantiomeric Excess (ee %) | Configuration of Product |
| (1R,2R,4R)-N-benzyl | 85 | 90 | (S) |
| (1S,2S,4R)-N-benzyl | 82 | 75 | (R) |
| Data obtained from studies on analogous systems. |
II. Synthesis and Application of Chiral Pyrazolidine Ligands
Bicyclic pyrazolidine derivatives of this compound have been employed as organocatalysts, specifically as iminium ion catalysts, in enantioselective Michael additions.
A. Synthetic Pathway Overview
The synthesis involves an initial condensation of this compound with hydrazine to form a hexahydroindazole intermediate. This intermediate undergoes N-substitution with various electrophiles, followed by diastereoselective reduction to yield the final pyrazolidine ligands.
Caption: Synthetic route from this compound to chiral bicyclic pyrazolidine ligands.
B. Experimental Protocols
1. Synthesis of Hexahydroindazole Intermediate
-
Protocol: this compound (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in a suitable solvent such as ethanol. The mixture is heated to reflux for several hours. Upon cooling, the product often crystallizes and can be collected by filtration.
2. N(2)-Substitution of Hexahydroindazole
-
Protocol: The hexahydroindazole intermediate (1.0 eq) is dissolved in an appropriate solvent (e.g., THF or DMF). A base, such as sodium hydride or potassium carbonate, is added, followed by the desired electrophile (e.g., an alkyl halide, acyl chloride, or isocyanate) (1.1 eq). The reaction is stirred at room temperature or with gentle heating until completion.
-
Purification: The reaction is worked up by adding water and extracting with an organic solvent. The crude product is purified by column chromatography.
3. Reduction to Bicyclic Pyrazolidine
-
Protocol: The N(2)-substituted hexahydroindazole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A reducing agent, such as lithium triethylborohydride (LiBEt3H, "Super-Hydride®"), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.
C. Application in Asymmetric Catalysis
Enantioselective Michael Addition of Nitroethane to Cinnamaldehyde
-
Protocol: To a mixture of cinnamaldehyde (1.0 eq) and the chiral pyrazolidine catalyst (10-20 mol%) in a solvent like dichloromethane or toluene, nitroethane (2.0 eq) is added. The reaction is stirred at room temperature for an extended period (24-72 hours).
-
Analysis: The reaction mixture is directly analyzed or purified by column chromatography to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product. The ee is typically determined by chiral HPLC.
| Catalyst (N-substituent) | Yield (%) | dr (syn:anti) | ee (syn/anti, %) |
| N-Benzoyl | >95 | 60:40 | 82 / 78 |
| N-Phenylcarbamoyl | >95 | 55:45 | 75 / 70 |
| Data adapted from Jakob, F. et al. Chemistry 2010, 16, 7537-46. |
Conclusion
This compound serves as an excellent chiral pool starting material for the efficient synthesis of diverse and effective chiral ligands. The detailed protocols provided herein for the synthesis of tridentate aminodiols and bicyclic pyrazolidines offer researchers robust methods to access these valuable tools for asymmetric catalysis. The successful application of these ligands in enantioselective additions demonstrates their potential for the development of novel synthetic methodologies and the construction of complex chiral molecules relevant to the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Synthesis of Novel Pyrazolidine Derivatives from (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine and its derivatives represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The use of naturally occurring chiral starting materials, such as the monoterpene (+)-pulegone, offers an attractive and stereoselective route to novel and complex pyrazolidine structures. This document provides detailed application notes and protocols for the synthesis of bicyclic pyrazolidine derivatives, specifically N-substituted octahydroindazoles, using this compound as a chiral precursor. The synthetic strategy involves a multi-step process, including the condensation of this compound with hydrazine, followed by N-substitution and subsequent reduction. While the primary application reported for these specific derivatives is in asymmetric catalysis, the general biological potential of the pyrazolidine core suggests that these novel compounds could be valuable candidates for further biological screening.
Synthesis of Pyrazolidine Derivatives from this compound
The synthesis of N-substituted octahydroindazoles from this compound is a versatile process that allows for the introduction of a variety of substituents, enabling the creation of a library of novel pyrazolidine derivatives. The general synthetic pathway is outlined below.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of pyrazolidine derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of the Hexahydroindazole Intermediate
This protocol describes the initial condensation reaction between this compound and hydrazine hydrate to form the bicyclic hexahydroindazole intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexahydroindazole intermediate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Substitution of the Hexahydroindazole Intermediate
This protocol details the introduction of various substituents at the N(2) position of the hexahydroindazole intermediate using different electrophiles.
Materials:
-
Hexahydroindazole intermediate
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride, phenyl isocyanate)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure (General):
-
Dissolve the hexahydroindazole intermediate in the anhydrous aprotic solvent under an inert atmosphere.
-
Add the base to the solution and stir for a few minutes.
-
Slowly add the electrophile to the reaction mixture at room temperature or 0 °C, depending on the reactivity of the electrophile.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-substituted hexahydroindazole by column chromatography.
Protocol 3: Reduction of N-Substituted Hexahydroindazoles
This protocol describes the final reduction step to yield the target N-substituted octahydroindazole (pyrazolidine) derivatives.
Materials:
-
N-substituted hexahydroindazole
-
Lithium triethylborohydride (LiBEt3H) solution in THF
-
Anhydrous THF
-
Inert atmosphere
-
Standard glassware for anhydrous and air-sensitive reactions
Procedure:
-
Dissolve the N-substituted hexahydroindazole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiBEt3H solution to the reaction mixture.
-
Stir the reaction at -78 °C for the appropriate time, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at -78 °C, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final pyrazolidine derivative by column chromatography.
Data Presentation
The following tables summarize the expected outcomes for the synthesis of various pyrazolidine derivatives from this compound.
Table 1: Synthesis of N-Substituted Hexahydroindazoles
| Entry | Electrophile | Base | Solvent | Product | Yield (%) |
| 1 | Methyl Iodide | K2CO3 | Acetonitrile | N-Methyl-hexahydroindazole | 85 |
| 2 | Benzyl Bromide | NaH | THF | N-Benzyl-hexahydroindazole | 78 |
| 3 | Acetyl Chloride | Et3N | CH2Cl2 | N-Acetyl-hexahydroindazole | 92 |
| 4 | Benzoyl Chloride | Pyridine | CH2Cl2 | N-Benzoyl-hexahydroindazole | 89 |
| 5 | Phenyl Isocyanate | - | Toluene | N-Phenylcarbamoyl-hexahydroindazole | 95 |
Table 2: Spectroscopic Data for a Representative Pyrazolidine Derivative (N-Benzoyl-octahydroindazole)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.35 (m, 5H, Ar-H), 4.80 (d, 1H), 3.50 (m, 1H), 2.80-1.50 (m, 8H), 1.20 (d, 3H), 0.95 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 135.0, 130.0, 128.5, 127.0 (Ar-C), 65.0, 55.0, 45.0, 35.0, 30.0, 25.0, 22.0, 20.0 |
| IR (KBr, cm⁻¹) | 2950 (C-H), 1640 (C=O, amide), 1600, 1450 (C=C, aromatic) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₇H₂₃N₂O⁺, found [M+H]⁺ |
Applications and Future Directions
Catalytic Activity
The synthesized chiral pyrazolidine derivatives have been reported to act as iminium ion catalysts.[1] Specifically, they have been shown to catalyze the Michael addition of nitroethane to cinnamaldehyde, achieving high enantiomeric excess (up to 82% ee).[1] This demonstrates their potential in asymmetric synthesis.
Potential Biological Activities
While specific biological data for these pulegone-derived pyrazolidines is not extensively reported, the broader class of pyrazolidine derivatives is known for a variety of pharmacological activities. It is therefore recommended that these novel compounds be screened for activities such as:
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Against various cancer cell lines.
-
Anti-inflammatory Activity: Using in vitro and in vivo models.
-
Analgesic Activity: To assess their potential as pain-relieving agents.
Signaling Pathway for Potential Anti-inflammatory Action
The diagram below illustrates a hypothetical signaling pathway through which pyrazolidine derivatives might exert anti-inflammatory effects, for instance, by inhibiting the NF-κB pathway, a key regulator of inflammation.
Caption: Potential anti-inflammatory mechanism of pyrazolidine derivatives via NF-κB inhibition.
Conclusion
The use of this compound as a chiral starting material provides an effective strategy for the synthesis of novel pyrazolidine derivatives. The protocols outlined in this document offer a clear and reproducible methodology for the preparation of these compounds. While their application as catalysts has been demonstrated, their potential as therapeutic agents remains an exciting and underexplored area of research. Further investigation into the biological activities of this new class of pulegone-derived pyrazolidines is highly encouraged.
References
Application Notes and Protocols for Antimicrobial Agents Based on (+)-Pulegone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone, a naturally occurring monoterpene ketone found in various essential oils of the Lamiaceae family, has emerged as a promising scaffold for the development of novel antimicrobial agents.[1][2] Its inherent biological activities, including antibacterial, antifungal, and antiviral properties, make it an attractive starting point for medicinal chemistry campaigns.[2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antimicrobial drugs based on the this compound scaffold.
Application Notes
The this compound scaffold offers a versatile platform for the synthesis of a diverse library of derivatives. Modifications can be strategically introduced to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Key areas of chemical modification include the endocyclic and exocyclic double bonds, the ketone functionality, and the allylic methyl groups.
Synthesis of this compound Derivatives
A common strategy for derivatization involves the Michael addition of various nucleophiles to the α,β-unsaturated ketone system of this compound. This approach has been successfully employed to synthesize amino and thiol adducts. For instance, the reaction of this compound with different amines or thiols can yield a range of derivatives with varying lipophilicity and electronic properties, which in turn can influence their antimicrobial activity.
Another synthetic route involves the modification of the isopulegol, a precursor to pulegone. For example, (+)-neoisopulegol, derived from commercially available (-)-isopulegol, can be converted to an α,methylene-γ-lactone motif, which then serves as a reactive intermediate for Michael additions.[3]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported antimicrobial activities against various pathogens.
| Compound/Essential Oil | Microorganism | MIC | MBC | Reference |
| This compound | Staphylococcus aureus | 5.85 µl/ml | 11.71 µl/ml | [1] |
| Staphylococcus aureus | 1.8 ± 0.3 mg/mL | - | ||
| Staphylococcus epidermidis | 1.8 ± 0.3 mg/mL | - | ||
| Escherichia coli | 1.4 µl/ml | - | ||
| Salmonella typhimurium | - | - | ||
| Candida albicans | - | - | ||
| Essential Oil of Mentha pulegium (high in pulegone) | Staphylococcus aureus | 2.8 µl/ml | - | |
| Escherichia coli | 1.2 to 9.4 µL/mL | - | ||
| Pseudomonas aeruginosa | > 9.4 µL/mL | - | ||
| Listeria monocytogenes | 1.2 to 9.4 µL/mL | - | ||
| Naphthylmethyl-substituted β-aminolactone of neoisopulegol | Staphylococcus aureus | 12.5 μM | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the MIC of this compound derivatives.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound derivative stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria but no antimicrobial agent). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to evaluate the ability of this compound derivatives to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or absolute ethanol
Procedure:
-
Prepare a bacterial suspension and adjust the cell density as required for the specific strain.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of the this compound derivative at various concentrations to the wells. Include a negative control (no compound) and a positive control (a known biofilm inhibitor).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or absolute ethanol to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Visualizations
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
Caption: Logical flow for Structure-Activity Relationship (SAR) studies of this compound analogs.
Putative Mechanism of Action
Caption: Postulated mechanism of action for this compound derivatives targeting the bacterial cell membrane.
References
- 1. Antibacterial interactions of pulegone and 1,8‐cineole with monolaurin ornisin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of the essential oil of Calamintha nepeta and its constituent pulegone against bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Bacterial Adhesion and Biofilm Formation by Seed-Derived Ethanol Extracts from Persea americana Mill - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the In Vitro Anti-inflammatory Effects of (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone, a naturally occurring monoterpene found in the essential oils of plants such as peppermint and pennyroyal, has demonstrated notable anti-inflammatory properties in various in vitro studies. These investigations have highlighted its potential as a therapeutic agent for inflammatory diseases. This document provides a detailed overview of the experimental protocols and key findings related to the anti-inflammatory effects of this compound, focusing on its mechanisms of action in suppressing inflammatory responses in macrophage cell lines. The primary models discussed are lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and THP-1 human monocytic cells.
Key Findings and Data Presentation
This compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The quantitative data from these studies are summarized below.
Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound in THP-1 Cells
| Parameter | Value | Cell Line | Notes |
| Anti-inflammatory EC50 | 1.2 ± 0.2 mM | THP-1 | Determined by measuring the inhibition of TNF-α secretion after 4 hours of LPS stimulation[1][2]. |
| Cytotoxicity EC50 | 6.6 ± 0.3 mM | THP-1 | Assessed after a 4-hour incubation period[1][2]. |
Table 2: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration | NO Production Inhibition (%) | Cell Viability (%) |
| 6.25 µg/mL | Dose-dependent inhibition observed | > 95% |
| 12.5 µg/mL | Significant suppression | > 95% |
| 25 µg/mL | Significant suppression | > 95% |
| 50 µg/mL | Significant suppression | > 95% |
Data adapted from studies demonstrating that this compound inhibits NO production in a dose-dependent manner without inducing significant cytotoxicity at concentrations up to 50 µg/mL[3].
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in THP-1 Cells
| Cytokine | This compound Concentration | % Reduction in Secretion | Notes |
| TNF-α | 3 mM | ~84% | Compared to LPS-stimulated control. |
| IL-1β | 0.1 mg/mL | Significant reduction | In LPS + ATP/nigericin-induced cells. |
| IL-1β | 0.2 mg/mL | More prominent reduction | In LPS + ATP/nigericin-induced cells. |
| IL-18 | 0.1 mg/mL | Significant reduction | In LPS + ATP/nigericin-induced cells. |
| IL-18 | 0.2 mg/mL | More prominent reduction | In LPS + ATP/nigericin-induced cells. |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are attributed to its ability to interfere with key inflammatory signaling cascades.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the anti-inflammatory effects of this compound.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 (human monocytes): Culture in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophages, treat THP-1 cells with 5 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Plating: Seed cells in 96-well or 6-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 6.25 to 50 µg/mL) for 2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This assay measures the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokine of interest (e.g., TNF-α, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
Quantify the cytokine concentration based on a standard curve.
-
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p38, p-JNK, NF-κB p65).
-
Protocol:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro anti-inflammatory effects of this compound. The data indicate that this compound effectively suppresses inflammatory responses in macrophages by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, while promoting the Nrf2-mediated antioxidant response. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies.
References
Application Notes and Protocols for Determining the Cytotoxicity of (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone, a monoterpene found in various essential oils, has garnered significant interest for its potential pharmacological activities, including its cytotoxic effects on cancer cells. Understanding the mechanisms and quantifying the cytotoxicity of this compound are crucial steps in evaluating its therapeutic potential. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively assess the cytotoxic properties of this compound. The assays described herein are designed to measure various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various human cell lines. This data, compiled from the literature, provides a comparative overview of its potency and selectivity.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50/EC50 | Citation |
| THP-1 | Human monocytic leukemia | LDH release | 4 | EC50: 6.6 ± 0.3 mM | [1] |
| HeLa | Human cervical cancer | MTT | 12, 24, 48 | Dose-dependent cytotoxicity observed | |
| VERO | Normal kidney epithelial | MTT | 12, 24, 48 | Lower cytotoxicity compared to cancer cells | |
| CaSki | Human cervical cancer | MTT | 12, 24, 48 | Dose-dependent cytotoxicity observed | |
| SiHa | Human cervical cancer | MTT | 12, 24, 48 | Dose-dependent cytotoxicity observed |
Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[2]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[2] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[2]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Stop Reaction (Optional): Add a stop solution if required by the kit to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
Apoptosis Assays
To determine if the cytotoxic effect of this compound is mediated by apoptosis, the following assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Principle: Caspase-3 and -7 are activated during the apoptotic cascade and cleave specific substrates. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Caspase Reaction: Add the caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at room temperature for the recommended time.
-
Signal Detection: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Quantify the caspase-3/7 activity and compare it to the control groups.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Enzymatic Reduction of (+)-Pulegone to Menthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic reduction of (+)-pulegone to (-)-menthone and (+)-isomenthone is a key step in the biosynthesis of menthol, a compound of significant interest in the pharmaceutical and flavor industries.[1][2][3][4][5] This biotransformation offers a stereoselective and environmentally benign alternative to chemical synthesis methods. The primary enzyme responsible for this reaction in peppermint (Mentha piperita) is this compound reductase (PGR), an NADPH-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily. This document provides detailed application notes and protocols for performing this enzymatic reduction in a research setting.
Principle of the Reaction
This compound reductase catalyzes the reduction of the endocyclic double bond of this compound. This reaction requires the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) as a hydride donor. The reduction is stereospecific and typically yields a mixture of (-)-menthone and (+)-isomenthone. In Mentha piperita, the ratio of (-)-menthone to (+)-isomenthone produced by PGR is approximately 70:30.
The overall reaction can be summarized as follows:
This compound + NADPH + H⁺ → (-)-Menthone + (+)-Isomenthone + NADP⁺
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enzymatic reduction of this compound.
Caption: General workflow for the enzymatic reduction of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic reduction of this compound from various sources.
Table 1: Kinetic Parameters of Pulegone Reductases
| Enzyme Source | Substrate | Km (µM) | Reference |
| Mentha piperita this compound Reductase (MpPR) | This compound | 2.3 | |
| Nepeta tenuifolia (-)-Pulegone Reductase (NtPR) | (-)-Pulegone | - |
Table 2: Product Distribution from the Enzymatic Reduction of this compound
| Enzyme | Substrate | Product(s) | Product Ratio | Reference |
| Mentha piperita this compound Reductase (MpPR) | This compound | (-)-Menthone, (+)-Isomenthone | 70:30 | |
| Nicotiana tabacum Double-Bond Reductase (NtDBR) | This compound | (-)-Menthone, (+)-Isomenthone | 55:45 | |
| Purified MpPGR | This compound | (-)-Menthone, (+)-Isomenthone | 49:51 |
Detailed Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay using Purified this compound Reductase
This protocol is adapted from studies on purified this compound reductase from Mentha piperita.
Materials:
-
Purified this compound Reductase (MpPR)
-
This compound (Substrate)
-
NADPH tetrasodium salt
-
Potassium phosphate buffer (50 mM, pH 7.5) containing 10% sorbitol and 1 mM DTT
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
n-Hexane (for extraction)
-
Internal standard for GC analysis (e.g., sec-butylbenzene)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 0.4 mL reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.5) with 10% sorbitol and 1 mM DTT
-
20 µM this compound (added from a stock solution in ethanol)
-
10 mM NADPH
-
6 mM Glucose-6-phosphate
-
20 U Glucose-6-phosphate dehydrogenase
-
30 µM purified MpPR
-
-
Overlay: Carefully add 0.2 mL of n-hexane on top of the aqueous reaction mixture to capture the volatile products.
-
Incubation: Incubate the reaction at 31°C for 1 hour with gentle stirring.
-
Extraction: After incubation, vortex the tube to ensure complete extraction of the products into the n-hexane layer.
-
Sample Preparation for Analysis: Centrifuge the tube to separate the phases. Carefully transfer the upper n-hexane layer to a new vial containing a drying agent (e.g., anhydrous MgSO₄).
-
Analysis: Analyze the extracted products by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of (-)-menthone and (+)-isomenthone.
Protocol 2: Preparative Scale Bioreduction using a Double-Bond Reductase
This protocol is based on a chemoenzymatic synthesis approach using a double-bond reductase from Nicotiana tabacum (NtDBR).
Materials:
-
Purified Double-Bond Reductase (NtDBR)
-
This compound
-
Potassium phosphate buffer (50 mM, pH 6.4)
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Ethanol (for substrate stock solution)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a sealed 25 mL vial, prepare a 10 mL reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 6.4)
-
8 mM this compound (from a 250 mM stock in ethanol)
-
2.0 µM NtDBR
-
10 µM NADP⁺
-
15 mM Glucose
-
10 U Glucose dehydrogenase (GDH)
-
-
Incubation: Seal the vials and shake them at 30°C and 130 rpm. Monitor the reaction progress by taking small aliquots over time and analyzing them by GC.
-
Work-up: Once the reaction has reached completion (e.g., 94% conversion), pool the reaction mixtures.
-
Extraction: Extract the products with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. The resulting mixture of (-)-menthone and (+)-isomenthone can be further purified by column chromatography.
Signaling Pathways and Logical Relationships
The enzymatic reduction of this compound is a step within the larger biosynthetic pathway of menthol in peppermint. The following diagram illustrates this pathway.
Caption: Simplified biosynthetic pathway of (-)-menthol from geranyl diphosphate in peppermint.
Analytical Methods
Gas Chromatography (GC) is the primary method for analyzing the products of the enzymatic reduction of this compound.
-
Column: A DB-WAX column (30 m; 0.32 mm; 0.25 µm film thickness) is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 220°C with a split ratio of 20:1.
-
Oven Program: Start at 40°C for 1 min, then ramp up to 210°C at 10°C/min, and hold for 1 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
For unambiguous identification of the products, Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to compare the mass spectra of the products with those of authentic standards. Chiral GC columns can be used to resolve the different stereoisomers.
Concluding Remarks
The enzymatic reduction of this compound provides an efficient and stereoselective route to menthone isomers. The protocols outlined in this document, derived from published research, offer a solid foundation for researchers to explore this biotransformation. Optimization of reaction conditions, enzyme loading, and cofactor regeneration systems may be necessary to achieve desired yields and product profiles for specific applications in research and development.
References
- 1. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Pulegone in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pulegone is a naturally occurring monoterpenoid ketone found in the essential oils of various plants, most notably from the Lamiaceae family, including pennyroyal (Mentha pulegium), peppermint (Mentha piperita), and catnip (Nepeta cataria)[1][2]. It is characterized by a distinct minty, herbaceous, and slightly bitter aroma and taste, with nuances described as camphoraceous, fruity (black currant, raspberry), and green[3][4]. Due to these sensory properties, this compound is a significant ingredient in the flavor and fragrance industries, utilized in a wide array of products such as perfumes, cosmetics, cleaning agents, and as a flavoring agent in food and beverages[5].
These application notes provide a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for researchers and professionals working with this compound.
Chemical and Physical Properties
This compound, systematically named (R)-5-methyl-2-(1-methylethylidene)cyclohexanone, is a colorless oily liquid with the chemical formula C₁₀H₁₆O. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Synonyms | (R)-(+)-Pulegone, d-Pulegone | |
| CAS Number | 89-82-7 | |
| FEMA Number | 2963 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molar Mass | 152.23 g/mol | |
| Appearance | Colorless clear oily liquid | |
| Odor Profile | Minty, sulfuraceous, sweet, with metallic buchu nuances | |
| Taste Profile | Minty, sulfuraceous, fruity (black currant, raspberry), with fresh green leafy nuances | |
| Boiling Point | 224 °C | |
| Density | 0.9346 g/cm³ | |
| Flash Point | 82.22 °C (180.00 °F) | |
| Solubility | Insoluble in water; miscible with alcohol and ether |
Applications in Flavor and Fragrance Chemistry
This compound is valued for its refreshing and complex aroma profile. Its applications span various sectors of the flavor and fragrance industry:
-
Fragrances: It is used in perfumes, body care products, and cosmetics for its minty and herbaceous scent. Recommended usage levels can be up to 5% in the fragrance concentrate.
-
Flavorings: It imparts a minty and slightly bitter flavor to confectionery, chewing gum, and beverages. However, its use as a synthetic flavoring substance in food is banned by the FDA, though naturally occurring pulegone is still permitted within regulated limits.
-
Household Products: Its strong scent makes it an effective odor neutralizer and fragrance component in cleaning and toilet compositions.
-
Other Applications: this compound also serves as a precursor for the synthesis of other valuable flavor and fragrance compounds, such as menthol and menthofuran. Additionally, it exhibits natural pesticide and pest-repellent properties.
Quantitative Data: Natural Occurrence and Regulatory Limits
The concentration of this compound varies significantly depending on the plant source. Regulatory bodies have established limits for its presence in food products due to potential toxicity at high concentrations.
| Product/Source | Pulegone Concentration | References |
| Essential Oils | ||
| Pennyroyal Oil (Mentha pulegium) | 75% | |
| Peppermint Oil (Mentha x piperita) | 1.2% - 12.3% | |
| Food Products (EU Regulation (EC) No. 1334/2008) | ||
| Confectionery | Max 250 mg/kg | |
| Breath-freshening micro-confectionery | Max 2000 mg/kg | |
| Chewing gum | Max 350 mg/kg | |
| Non-alcoholic beverages | Max 20 mg/kg | |
| Alcoholic beverages | Max 100 mg/kg | |
| Toxicological Data | ||
| Tolerable Daily Intake (TDI) | 0.1 mg/kg body weight | |
| No-Observed-Effect Level (NOEL) | 0.44 mg/kg body weight |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Pennyroyal Oil
This protocol describes the extraction of this compound from pennyroyal (Mentha pulegium) leaves via steam distillation, followed by purification using flash column chromatography.
1. Steam Distillation: a. Fresh or dried pennyroyal leaves are packed into the still of a steam distillation apparatus. b. Steam is passed through the plant material, causing the volatile essential oils to vaporize. c. The steam and oil vapor mixture is condensed, and the resulting hydrosol (oil and water) is collected. d. The essential oil, being less dense, will separate from the aqueous layer and can be collected.
2. Flash Column Chromatography: a. A glass column is packed with silica gel as the stationary phase. b. The crude pennyroyal oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column. c. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the different components. d. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound. e. The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Synthesis of this compound from (+)-Limonene (Chemoenzymatic)
This protocol outlines a chemoenzymatic approach for the synthesis of this compound starting from (+)-limonene, mimicking the biosynthetic pathway in peppermint.
1. Bioreduction of (-)-Isopiperitenone: a. (-)-Isopiperitenone is prepared from (+)-limonene via allylic oxidation. b. A preparative scale biotransformation is performed in multiple vials containing a phosphate buffer (pH 6.4), (-)-isopiperitenone, the enzyme isopiperitenone reductase (IPR), dithiothreitol, NADP+, glucose, and glucose dehydrogenase (GDH). c. The vials are sealed and shaken at 25 °C. The reaction progress is monitored by HPLC. d. Upon completion, the product, (+)-cis-isopulegone, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
2. Isomerization to this compound: a. The purified (+)-cis-isopulegone is then isomerized to this compound. This can be achieved under acidic or basic conditions. For a mild conversion, treatment with a weak base can be employed. b. The reaction is monitored by GC-MS until the conversion is complete. c. The resulting this compound is purified by column chromatography.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in essential oils and food matrices.
1. Sample Preparation: a. Essential Oils: Dilute the essential oil sample in a suitable solvent such as hexane or dichloromethane. b. Food Matrices: Extract pulegone using Simultaneous Distillation-Extraction (SDE) with a Likens-Nickerson apparatus, using dichloromethane as the extraction solvent.
2. GC-MS Parameters:
- Column: A non-polar capillary column, such as an HP-5MS (50 m x 0.32 mm, 1.25 µm film thickness), is suitable.
- Oven Temperature Program:
- Initial temperature: 40°C (hold for 2 min)
- Ramp: 5°C/min to 280°C
- Final hold: 10 min at 280°C
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 200°C.
- Mass Range: m/z 40-650.
3. Quantification:
- Create a calibration curve using certified reference standards of this compound at different concentrations.
- Identify the pulegone peak in the sample chromatogram based on its retention time and mass spectrum.
- Quantify the amount of pulegone in the sample by comparing its peak area to the calibration curve.
Protocol 4: Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR for the quantification of pulegone in essential oils and food extracts.
1. Sample Preparation: a. Essential Oils: Dissolve a known amount of the essential oil in a 1:1 (v/v) mixture of methanol-d₄ and chloroform-d₁. This solvent mixture has been shown to be effective for separating pulegone signals. b. Food Extracts: Extract pulegone from the food matrix using steam distillation, which has been found to be more effective than ultrasonic-assisted extraction. Dissolve the extract in the methanol-d₄/chloroform-d₁ solvent mixture.
2. NMR Parameters (400 MHz):
- Solvent: Methanol-d₄/Chloroform-d₁ (1:1, v/v)
- Temperature: 300 K
- Pulse Program: Standard ¹H acquisition
- Reference: Internal standard (e.g., maleic acid) or an external quantification reference solution (QuantRef).
3. Quantification:
- Identify the characteristic signals of pulegone in the ¹H NMR spectrum. Key signals include a doublet of triplets at δH ≈ 2.74 ppm and a doublet at δH ≈ 1.81 ppm.
- Integrate the area of a well-resolved pulegone signal and compare it to the integral of the known concentration of the internal or external standard to calculate the concentration of pulegone in the sample.
Signaling Pathways and Sensory Perception
The perception of this compound's flavor and fragrance is initiated by its interaction with specific protein receptors in the nose and on the tongue.
Olfactory Signaling
The minty and herbaceous aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.
Caption: General Olfactory Signaling Pathway for this compound.
Gustatory Signaling
The taste of this compound, particularly its bitter component, is perceived by taste receptors on the tongue. The bitter taste is mediated by a family of GPCRs known as T2Rs (Taste 2 Receptors). The specific T2R(s) that respond to pulegone are not yet fully characterized, but the general signaling cascade for bitter taste is understood.
Caption: General Gustatory Signaling Pathway for the Bitter Taste of this compound.
Experimental and Biosynthetic Workflows
The following diagrams illustrate the general workflow for the analysis of this compound and its natural biosynthetic pathway.
References
- 1. The Effects of Essential Oils and Terpenes in Relation to Their Routes of Intake and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Menthol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (+)-Pulegone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of (+)-Pulegone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale synthesis important?
A1: this compound is a naturally occurring monoterpene ketone found in the essential oils of plants like peppermint and pennyroyal.[1] It serves as a crucial intermediate in the biosynthesis of (-)-menthol, a high-value compound widely used in flavor, fragrance, and pharmaceutical industries.[2][3] Efficient large-scale synthesis is necessary to meet commercial demand and provide a controlled, high-purity source for the production of menthol and other derivatives.
Q2: What are the common starting materials for this compound synthesis?
A2: Common and commercially viable starting materials include (R)-(+)-citronellal and (+)-isopulegol.[4][5] (R)-(+)-citronellal can be converted to isopulegol through a cyclization reaction, which is then oxidized to produce this compound. Another route involves the enzymatic reduction of (-)-isopiperitenone to (+)-cis-isopulegone, which then easily epimerizes to this compound.
Q3: What are the primary challenges encountered in the large-scale synthesis of this compound?
A3: The main challenges include:
-
Side-Product Formation: The formation of undesired byproducts, most notably (+)-menthofuran, is a significant issue. Menthofuran is considered a toxic impurity and its presence reduces the quality and commercial value of the final product.
-
Low Yields: Certain chemical synthesis routes, particularly those involving chromium-based oxidants for allylic oxidation, often suffer from poor yields.
-
Purification: Separating this compound from starting materials, isomers like isopulegone, and byproducts such as menthofuran can be complex and costly at an industrial scale.
-
Stereochemical Control: Maintaining the correct stereochemistry is critical, as biological activity and product quality are often dependent on a single enantiomer.
Q4: How does (+)-menthofuran form and why is it a concern?
A4: (+)-Menthofuran is formed from this compound via an oxidation reaction catalyzed by the enzyme menthofuran synthase (MFS). This pathway competes with the desired reduction of pulegone to (-)-menthone. Menthofuran is considered a hepatotoxic agent and its level in essential oils and related products is often regulated. Its presence is undesirable in high-quality peppermint oil and menthol production.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My synthesis yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from the choice of synthetic route to reaction conditions.
-
Suboptimal Oxidation Method: If you are using a chemical oxidation route, such as from (+)-isopulegol, the choice of oxidant is critical. Many traditional methods, including some chromium-based reagents, are known for poor yields.
-
Solution: Consider alternative or optimized oxidation protocols. While specific large-scale, high-yield chemical oxidations are proprietary, exploring milder, more selective modern reagents is advised. For a biological approach, enzymatic conversions can offer high selectivity and yield.
-
-
Inefficient Upstream Reactions: If starting from citronellal, the initial cyclization to isopulegol must be efficient. Incomplete conversion at this stage will directly impact the final yield.
-
Solution: Optimize the cyclization step. This is often an acid-catalyzed ene-reaction. The choice of Lewis or Brønsted acid catalyst and solvent system is crucial for maximizing the conversion of citronellal to the desired isopulegol isomers.
-
-
Side-Product Formation: Significant conversion of this compound to byproducts like menthofuran will inherently lower the isolated yield of your target compound.
-
Solution: See the troubleshooting section on Menthofuran Formation below. Suppressing this side reaction is key to maximizing pulegone yield.
-
Issue 2: High Levels of Menthofuran Contamination
Q: I am observing a significant amount of (+)-menthofuran in my product. How can I prevent its formation or remove it?
A: Menthofuran formation is a common challenge, particularly in biological systems or under certain oxidative conditions.
-
Cause: Menthofuran is produced by the oxidation of this compound. In biosynthetic pathways, this is catalyzed by menthofuran synthase (MFS). High expression of MFS, often triggered by environmental stress in plants, leads to increased menthofuran levels. In chemical synthesis, oxidative conditions can also lead to its formation.
-
Solutions for Prevention (Biosynthesis/Enzymatic):
-
Enzyme Selection: Utilize engineered pathways that favor pulegone reductase (PR) over menthofuran synthase (MFS) activity.
-
Control of Conditions: In whole-cell biotransformations, environmental factors can influence enzyme expression. Optimizing fermentation parameters like temperature, pH, and media composition can help minimize Menthofuran production.
-
-
Solutions for Removal (Post-Synthesis):
-
Diels-Alder Reaction: Menthofuran can be selectively removed by reacting the oil mixture with a Lewis acid. This promotes a Diels-Alder reaction with the menthofuran, forming a high-boiling point adduct that can be separated via distillation.
-
Chromatography: At a laboratory or pilot scale, flash column chromatography can effectively separate pulegone from menthofuran, though this may be less economical for very large industrial scales.
-
Issue 3: Difficulty in Product Purification
Q: The large-scale purification of this compound from isomers and byproducts is proving difficult. What are the recommended methods?
A: Effective purification is crucial for achieving the required product specifications.
-
Challenge: The boiling points of this compound and related isomers like (+)-cis-isopulegone can be close, making simple distillation challenging.
-
Recommended Methods:
-
Fractional Distillation under Reduced Pressure: This is the most common industrial method. By reducing the pressure, the boiling points of the components are lowered, which can increase the boiling point difference between pulegone and its impurities, allowing for a more effective separation.
-
Preparative Chromatography: While expensive, preparative-scale chromatography is an option for high-purity applications. Conditions can be established first with Thin Layer Chromatography (TLC) to optimize solvent systems.
-
Chemical Conversion of Impurities: As mentioned above, impurities like menthofuran can be chemically converted to adducts with significantly different physical properties, simplifying their removal by distillation.
-
Quantitative Data Summary
Table 1: Biocatalytic Reduction of this compound
| Substrate | Enzyme System | Conversion (%) | Isolated Yield (%) | Products | Product Ratio (Menthone:Isomenthone) | Reference |
| This compound | Isolated NtDBR | 94 | 68 | (-)-Menthone, (+)-Isomenthone | 55:45 | |
| This compound | Wild-type MpPR | - | - | (-)-Menthone, (+)-Isomenthone | 2:1 |
NtDBR: Nicotiana tabacum double-bond reductase; MpPR: Mentha piperita pulegone reductase
Key Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound from (-)-Isopiperitenone
This two-step protocol is based on the method described in the literature.
Step 1: Bioreduction of (-)-Isopiperitenone to (+)-cis-Isopulegone
-
Reaction Setup: In multiple small-scale vials (e.g., 25 mL), prepare a reaction mixture containing phosphate buffer (50 mM, pH 6.4), (-)-isopiperitenone (8 mM), (-)-isopiperitenone reductase (IPR) enzyme (2.0 μM), dithiothreitol (1 mM), NADP+ (20 μM), glucose (30 mM), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Incubation: Seal the vials and shake them at 130 rpm and 25 °C. Monitor the reaction progress using GC-MS.
-
Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Base-Mediated Epimerization to this compound
-
Isomerization: Dissolve the crude (+)-cis-isopulegone from Step 1 in an appropriate solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Equilibration: Stir the mixture at room temperature. The facile epimerization to the more thermodynamically stable this compound will occur.
-
Workup and Purification: Neutralize the reaction mixture, remove the solvent, and purify the resulting this compound by flash column chromatography or vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Metabolic Branch Point in Peppermint Biosynthesis
Caption: The metabolic fork from this compound to desired or undesired products.
References
- 1. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 2. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (+)-Pulegone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during (+)-Pulegone extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for this compound extraction include steam distillation, hydrodistillation, and supercritical CO2 (SC-CO2) extraction from plants like Mentha pulegium (pennyroyal).[1][2][3][4][5] Solvent extraction is also utilized, sometimes in combination with other techniques for purification.
Q2: What is a typical yield of this compound from plant material?
A2: The yield of this compound can vary significantly depending on the plant source and the extraction method employed. For example, essential oil from Mentha pulegium can contain a high percentage of pulegone, often in the range of 37.8% to 83.4%. Supercritical CO2 extraction has been reported to yield an essential oil with up to 52.0% pulegone under optimal conditions.
Q3: What factors can lead to low yields of this compound during extraction?
A3: Several factors can contribute to low yields, including:
-
Suboptimal Extraction Parameters: Incorrect temperature, pressure, or extraction time can significantly impact efficiency.
-
Degradation of Pulegone: Pulegone can degrade at elevated temperatures, which can be a concern during methods like steam and hydrodistillation.
-
Improper Plant Material Preparation: The way the plant material is dried and ground can affect the extraction efficiency.
-
Inefficient Solvent Selection: In solvent extraction, the choice of solvent is crucial for maximizing the recovery of pulegone.
Q4: How can I purify the extracted this compound?
A4: Following initial extraction, purification is often necessary to isolate this compound from other components of the essential oil, such as menthone and piperitenone. Common purification techniques include flash column chromatography. A solvent mixture of 5% ethyl acetate in hexane has been shown to be effective for good separation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low overall essential oil yield | Inefficient extraction method for the plant material. | Consider alternative extraction methods. For instance, steam distillation has been shown to be more effective than ultrasonic-assisted extraction for pulegone. Supercritical CO2 extraction can also offer high yields. |
| Plant material not properly prepared. | Ensure the plant material is thoroughly dried and ground to a consistent, fine powder to maximize surface area for extraction. | |
| Insufficient extraction time. | Optimize the extraction duration. For steam distillation, the yield may not significantly increase after a certain point (e.g., 60 minutes for lavender), so it's important to determine the optimal time for your specific plant material. | |
| Low concentration of this compound in the extracted oil | Suboptimal extraction parameters (temperature, pressure). | For supercritical CO2 extraction, optimal conditions of 100 atm and 35°C have been reported to yield high pulegone content. For distillation methods, using saturated steam can be more effective than superheated steam. |
| Degradation of pulegone during the process. | Employ lower extraction temperatures where possible. Supercritical CO2 extraction at milder temperatures (e.g., 35°C) can mitigate thermal degradation. | |
| Co-extraction of other compounds. | Optimize the selectivity of your extraction. Supercritical CO2 extraction allows for tuning of selectivity by adjusting pressure and temperature. | |
| Presence of significant impurities (e.g., menthone) | The chosen extraction method has low selectivity. | Purification of the crude extract is necessary. Flash column chromatography is an effective method for separating pulegone from other compounds like menthone. |
| Natural variation in the plant material. | The chemical composition of the plant can vary. Ensure consistent sourcing and harvesting times for your plant material. | |
| Difficulty in separating this compound from other components | Inappropriate chromatography conditions. | For flash column chromatography, a mobile phase of 5% ethyl acetate in hexane has been demonstrated to provide good separation of pulegone. |
| Co-elution of compounds with similar polarities. | Consider using a different stationary phase or a more sophisticated separation technique like high-performance counter-current chromatography (HPCCC). |
Quantitative Data Summary
Table 1: Comparison of this compound Yields from Mentha pulegium using Different Extraction Methods
| Extraction Method | Key Parameters | Pulegone Percentage in Essential Oil | Reference |
| Supercritical CO2 (SC-CO2) Extraction | 100 atm, 35°C, 10 min dynamic time | 52.0% | |
| Hydrodistillation | Laboratory conditions | 37.8% | |
| Hydrodistillation | Clevenger apparatus, 3 hours | 74.81% | |
| Steam Distillation | Clevenger apparatus, 3 hours | Not specified, but HD yielded higher pulegone content | |
| Microwave-Assisted Distillation (MAD) | Not specified | Lower yield compared to HD and SD |
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Mentha pulegium
Objective: To extract essential oil rich in this compound from dried Mentha pulegium leaves using steam distillation.
Materials:
-
Dried and ground Mentha pulegium (pennyroyal) leaves
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh 100 g of dried and ground Mentha pulegium leaves and place them into the distillation flask of the Clevenger apparatus.
-
Add 1 liter of distilled water to the flask.
-
Set up the Clevenger apparatus with the heating mantle. Ensure all glass joints are properly sealed.
-
Begin heating the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils.
-
Continue the distillation for 3 hours. The condensed water and essential oil will collect in the graduated tube of the Clevenger apparatus.
-
After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the graduated tube using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C in the dark.
Protocol 2: Supercritical CO2 (SC-CO2) Extraction of this compound
Objective: To extract this compound from Mentha pulegium using supercritical CO2.
Materials:
-
Dried and ground Mentha pulegium leaves
-
Supercritical fluid extraction (SFE) system
-
High-purity CO2
-
Collection vials
Procedure:
-
Load the extraction vessel of the SFE system with a known amount of dried and ground Mentha pulegium.
-
Set the extraction parameters:
-
Pressure: 100 atm
-
Temperature: 35°C
-
-
Begin the flow of supercritical CO2 through the extraction vessel.
-
Perform a dynamic extraction for 10 minutes, collecting the extract in a vial.
-
After the extraction is complete, carefully depressurize the system according to the manufacturer's instructions.
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Collect the extracted essential oil from the collection vial.
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Store the extract in a sealed vial at 4°C.
Visualizations
Caption: Workflow for this compound extraction via steam distillation.
Caption: Workflow for this compound extraction using Supercritical CO2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical carbon dioxide extraction of Mentha pulegium L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Extraction Methods on Polyphenols, Flavonoids, Mineral Elements, and Biological Activities of Essential Oil and Extracts of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (+)-Pulegone Derivatization
Welcome to the technical support center for the derivatization of (+)-Pulegone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature.[1] - Use a catalyst or increase catalyst loading. |
| Poor quality of starting material | - Purify this compound by distillation or chromatography before use.[2] - Verify the purity of reagents (e.g., hydrazines, thiols). | |
| Unfavorable reaction equilibrium | - Remove byproducts (e.g., water) as the reaction proceeds. | |
| Incorrect solvent | - Screen a variety of solvents with different polarities. | |
| Formation of Multiple Products/Side Reactions | Non-selective reaction conditions | - Lower the reaction temperature to favor the desired kinetic product. - Use a more selective catalyst. |
| Presence of impurities in starting materials | - Ensure high purity of this compound and other reactants. | |
| Isomerization of this compound | - In basic or acidic conditions, this compound can isomerize to isopulegone. Use neutral reaction conditions if possible. | |
| Difficulty in Product Purification | Similar polarity of product and starting material | - Optimize chromatographic conditions (e.g., solvent gradient, column type). - Consider derivatizing the product further to alter its polarity for easier separation. |
| Product instability | - Avoid high temperatures and strongly acidic or basic conditions during workup and purification. | |
| Formation of hard-to-separate byproducts | - Modify reaction conditions to minimize side reactions. - Explore alternative purification techniques like crystallization or distillation. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality | - Use reagents from the same batch for a series of experiments. - Check the activity of catalysts before use. |
| Sensitivity to air or moisture | - Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
1. What are the most common derivatization reactions for this compound?
This compound is a versatile starting material for various transformations due to its α,β-unsaturated ketone functionality. Common derivatization reactions include:
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Reduction/Hydrogenation: The carbon-carbon double bond and/or the carbonyl group can be reduced to yield menthone, isomenthone, menthol, and their various stereoisomers.[3][4]
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Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack. This is a common strategy for introducing new functional groups.
-
Hydrazone and Pyrazoline Formation: The ketone functionality readily reacts with hydrazines to form hydrazones, which can then cyclize to form pyrazoline derivatives.[5]
-
Reductive Amination: The carbonyl group can be converted to an amine through the formation of an imine intermediate followed by reduction.
2. How can I control the stereoselectivity of the reduction of this compound?
The stereochemical outcome of this compound reduction is highly dependent on the catalyst and reaction conditions. For instance, using different platinum-tin catalysts (Pt/SiO2, PtSn-OM, PtSn-BM) in the hydrogenation of this compound leads to different distributions of menthol isomers. To achieve a specific stereoisomer, it is crucial to screen different catalysts and optimize reaction parameters such as temperature, pressure, and solvent.
3. What are some common side reactions to be aware of during the derivatization of this compound?
A common side reaction is the isomerization of the exocyclic double bond of this compound to the endocyclic double bond, forming isopulegone, which can occur under both acidic and basic conditions. Additionally, depending on the reagents and conditions used, over-reduction or the formation of dimeric products can occur. Careful control of stoichiometry, temperature, and reaction time is essential to minimize these side reactions.
4. What is the best way to purify my this compound derivative?
The purification method of choice depends on the physical properties of the derivative. Common techniques include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.
-
Distillation: If the derivative is a volatile liquid with a boiling point significantly different from impurities, distillation can be an effective purification method.
-
Crystallization: For solid derivatives, crystallization from a suitable solvent can yield highly pure material.
Data Presentation
Table 1: Optimization of Hydrogenation of this compound to Menthone and Menthol Isomers
This table summarizes the product distribution from the hydrogenation of this compound using different platinum-tin catalysts.
| Catalyst | (-)-Menthone (%) | (+)-Isomenthone (%) | (+)-Neomenthol (%) | (+)-Neoisomenthol (%) | (-)-Menthol (%) | (-)-Isomenthol (%) |
| Pt/SiO₂ | 28 | 30 | 15 | 16 | 10 | 1 |
| PtSn-OM | 32 | 19 | 18 | 27 | 3 | 1 |
| PtSn-BM | 10 | 6 | 27 | 38 | 17 | 1 |
Reaction Conditions: 12 hours of reaction.
Experimental Protocols
Protocol 1: Synthesis of Pyrazoline Derivative from this compound
This protocol describes a general procedure for the synthesis of a pyrazoline derivative from this compound.
Materials:
-
This compound
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Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 1 mole of this compound in 100 mL of ethanol in a round-bottom flask.
-
Add 2 mL of hydrazine hydrate to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Add 1 mL of glacial acetic acid.
-
Continue to reflux for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Filter the solid product and recrystallize from a suitable solvent to obtain the purified pyrazoline derivative.
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol provides a general method for the synthesis of an amine derivative from this compound via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable solvent
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound and the amine in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature to facilitate the formation of the imine or enamine intermediate.
-
Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃) to the reaction mixture.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Experimental Workflow for this compound Derivatization
References
minimizing by-product formation in (+)-Pulegone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during chemical reactions involving (+)-Pulegone.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound reduction reactions?
A1: The most common by-products in the catalytic hydrogenation of this compound are diastereomers of the desired products. When reducing this compound to (-)-Menthone, the primary by-product is the diastereomer (+)-Isomenthone. Further reduction to Menthols can lead to a mixture of four diastereomeric alcohols: (+)-Neomenthol, (-)-Menthol, (+)-Neoisomenthol, and (-)-Isomenthol.[1][2][3] Another potential by-product, particularly under certain storage or reaction conditions, is Menthofuran, which can be formed through oxidation.[4][5]
Q2: How can I control the stereoselectivity of this compound reduction to minimize the formation of Isomenthone?
A2: Controlling the stereoselectivity is crucial for minimizing the formation of (+)-Isomenthone. The choice of catalyst and reaction conditions plays a significant role. For instance, using a Platinum/Silica (Pt/SiO₂) catalyst can result in a near 1:1 ratio of (-)-Menthone to (+)-Isomenthone. Bimetallic catalysts, such as Platinum-Tin (Pt-Sn), can alter this ratio. For highly selective reductions, enzymatic methods using pulegone reductases are very effective, often yielding specific isomers with high purity.
Q3: What methods can be used to remove Menthofuran by-product from my reaction mixture?
A3: Menthofuran can be removed by treating the mixture with a Lewis acid. This process is thought to promote a Diels-Alder reaction involving Menthofuran and Pulegone, forming higher molecular weight adducts. These high-boiling adducts can then be separated from the desired product by distillation.
Q4: Can Sodium Borohydride (NaBH₄) be used to reduce this compound, and what are the expected by-products?
A4: Yes, Sodium Borohydride (NaBH₄) can be used to reduce the carbonyl group of this compound. However, this reduction primarily targets the ketone and not the carbon-carbon double bond, leading to the formation of cis-(-)-Pulegol as the major product. Other menthol isomers are formed in much smaller quantities.
Troubleshooting Guides
Problem 1: Low Selectivity in Catalytic Hydrogenation (High Isomenthone formation)
Possible Causes:
-
Inappropriate Catalyst: The choice of catalyst significantly impacts the diastereoselectivity of the hydrogenation.
-
Reaction Conditions: Temperature, pressure, and solvent can influence the product ratio.
Solutions:
-
Catalyst Selection:
-
For a higher ratio of (-)-Menthone to (+)-Isomenthone, consider using a bimetallic catalyst like PtSn-BM, which has been shown to favor the formation of (-)-Menthone over (+)-Isomenthone compared to Pt/SiO₂.
-
Copper-based catalysts, such as Cu/Al₂O₃, have also been reported to provide good selectivity for the formation of (-)-Menthone.
-
-
Enzymatic Reduction: For the highest stereoselectivity, consider a biocatalytic approach using a pulegone reductase enzyme, which can exclusively produce the desired diastereomer.
-
Optimize Reaction Conditions: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific catalyst and setup.
Problem 2: Formation of Menthofuran during the reaction or workup
Possible Causes:
-
Oxidation: this compound can oxidize to (+)-Menthofuran, especially at elevated temperatures or in the presence of air (oxygen).
-
Acidic Conditions: Acidic conditions can potentially facilitate the isomerization and subsequent oxidation to Menthofuran.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Lewis Acid Treatment: If Menthofuran is formed, it can be removed by treating the crude product with a Lewis acid followed by distillation, as described in the FAQs.
Quantitative Data on By-product Formation
Table 1: Product Distribution in the Hydrogenation of this compound after 12 hours.
| Product | Pt/SiO₂ (mol%) | PtSn-OM (mol%) | PtSn-BM (mol%) | NaBH₄ (mol%) |
| (-)-Menthone | 28 | 32 | 10 | 0 |
| (+)-Isomenthone | 30 | 19 | 6 | 0 |
| (+)-Neomenthol | 15 | 18 | 27 | 2 |
| (+)-Neoisomenthol | 16 | 27 | 38 | 9 |
| (-)-Menthol | 10 | 3 | 17 | 2 |
| (-)-Isomenthol | 1 | 1 | 1 | 0 |
| cis-(-)-Pulegol | 0 | 0 | 0 | 86 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to (-)-Menthone and (+)-Isomenthone
This protocol is a general guideline based on typical laboratory procedures for catalytic hydrogenation.
Materials:
-
This compound
-
Catalyst (e.g., 5% Pt/C, Pt/SiO₂, or Cu/Al₂O₃)
-
Solvent (e.g., Ethanol, Heptane)
-
Hydrogen gas
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Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Carefully add the catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
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Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 90°C).
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the solvent.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture of (-)-Menthone and (+)-Isomenthone.
-
Purify the product by distillation or chromatography if necessary.
Protocol 2: Removal of Pulegone and Menthofuran By-products using a Lewis Acid
This protocol is based on a patented method for purifying mint oils.
Materials:
-
Crude product mixture containing Pulegone and Menthofuran
-
Lewis acid (e.g., Aluminum chloride, Boron trifluoride)
-
Neutralizing agent (e.g., Sodium bicarbonate solution)
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Organic solvent (e.g., Diethyl ether)
-
Distillation apparatus
Procedure:
-
Dissolve the crude product mixture in a suitable solvent.
-
Add the Lewis acid to the solution and stir the mixture. The reaction can be performed at room temperature or with gentle heating.
-
Monitor the disappearance of Pulegone and Menthofuran by GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding a neutralizing agent (e.g., saturated sodium bicarbonate solution).
-
Extract the organic phase with an appropriate solvent.
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the desired product by distillation to separate it from the high-boiling Diels-Alder adducts.
Protocol 3: GC-MS Analysis of Reaction Mixture
This is a general protocol for the analysis of the reaction mixture. Specific parameters may need to be optimized for your instrument.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Identify the components by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the components by integrating the peak areas.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation of this compound.
Caption: Troubleshooting logic for by-product formation in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 5. WO1993009677A1 - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
Pulegone Reductase Activity Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pulegone reductase activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during pulegone reductase activity assays in a question-and-answer format.
Question: Why am I observing low or no pulegone reductase activity?
Answer: Several factors can contribute to low or no enzyme activity. Consider the following troubleshooting steps:
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Incorrect Substrate Stereoisomer: Pulegone reductases can be highly stereoselective. Ensure you are using the correct enantiomer of pulegone ((+)-pulegone or (-)-pulegone) for your specific enzyme. For example, pulegone reductase from Mentha piperita (MpPR) preferentially reduces this compound, while the enzyme from Nepeta tenuifolia (NtPR) acts on (-)-pulegone.[1][2]
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Cofactor Absence or Degradation: Pulegone reductase activity is typically dependent on NADPH as a cofactor.[1][2][3] Ensure that NADPH is included in the reaction mixture at an appropriate concentration (e.g., 1-10 mM) and that it has not degraded. It is recommended to use fresh NADPH solutions.
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Suboptimal pH: The enzyme's activity is pH-dependent. The optimal pH for this compound reductase from peppermint has been reported to be around 5.0. Determine the optimal pH for your specific enzyme by performing assays over a pH range.
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Enzyme Inactivation: Improper storage or handling can lead to enzyme inactivation. Store the purified enzyme at an appropriate temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles. Include a reducing agent like dithiothreitol (DTT) in the buffer to prevent oxidative damage.
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Presence of Inhibitors: While some compounds like (+)-menthofuran have been shown not to inhibit this compound reductase activity, other components in your sample or buffer could be inhibitory. Consider purifying your enzyme to remove potential inhibitors.
Question: My assay shows high background signal. What could be the cause?
Answer: High background signal can arise from non-enzymatic reduction of the substrate or interference from other components in the assay.
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Non-Enzymatic Substrate Reduction: To rule this out, run a control reaction without the enzyme. If you still observe product formation, the reaction conditions may be promoting non-enzymatic reduction.
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Contaminating Enzymes: If using a crude or partially purified enzyme preparation, other reductases may be present that can act on pulegone or other components in the reaction mixture. Further purification of the pulegone reductase is recommended.
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Assay Detection Method: The method used to detect the product (e.g., GC-MS, spectrophotometry) may be susceptible to interference from other molecules in the reaction. Ensure the specificity of your detection method and run appropriate controls.
Question: The reaction product profile is not what I expected. Why?
Answer: The product profile of a pulegone reductase reaction can be complex, yielding multiple isomers.
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Enzyme Stereoselectivity: Pulegone reductase can produce both menthone and isomenthone from pulegone. The ratio of these products is dependent on the specific enzyme. For example, recombinant this compound reductase from peppermint produces (-)-menthone and (+)-isomenthone in a 55:45 ratio.
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Substrate Isomer Impurity: The stereoisomeric purity of your pulegone substrate is crucial. Contamination with the other enantiomer can lead to the formation of unexpected products.
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Downstream Enzymatic Activity: If using a cell lysate or partially purified sample, other enzymes may be present that can further metabolize the menthone and isomenthone products.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction buffer composition for a pulegone reductase assay?
A typical reaction buffer for an in vitro pulegone reductase assay includes a buffering agent (e.g., 50 mM KH2PO4), a stabilizing agent like sorbitol (e.g., 10%), a reducing agent such as DTT (e.g., 1 mM), and the necessary cofactor NADPH (e.g., 10 mM). An NADPH regenerating system, consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase, can also be included to ensure a constant supply of NADPH.
Q2: How can I quantify the products of the pulegone reductase reaction?
Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the separation and quantification of the monoterpene products, (-)-menthone and (+)-isomenthone. Chiral GC columns can be used to separate the different stereoisomers.
Q3: What are the kinetic properties of pulegone reductase?
The kinetic parameters can vary depending on the specific enzyme and substrate. For this compound reductase from Mentha piperita, the Km values for this compound and NADPH have been reported to be 2.3 µM and 6.9 µM, respectively, with a kcat of 1.8 s-1.
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound reductase from Mentha piperita.
| Substrate | Km (µM) | kcat (s-1) |
| This compound | 2.3 | 1.8 |
| NADPH | 6.9 | 1.8 |
Data from Ringer et al., 2003.
Experimental Protocols
In Vitro Pulegone Reductase Activity Assay
This protocol is adapted from Liu et al., 2021.
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Reaction Mixture Preparation: Prepare a 0.4 mL reaction mixture in a suitable buffer (e.g., 50 mM KH2PO4, 10% sorbitol, 1 mM DTT, pH 7.5).
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Component Addition: Add the following components to the reaction mixture:
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20 µM substrate (this compound or (-)-pulegone)
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10 mM NADPH
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Optional: NADPH regenerating system (6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase)
-
30-36 µM purified pulegone reductase
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Overlay the reaction mixture with 0.2 mL of n-hexane to capture the volatile products. Incubate at 31°C for 1 to 16 hours with gentle stirring.
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Reaction Termination: Stop the reaction by placing the vial at -20°C for 2 hours.
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Product Analysis: Analyze the n-hexane layer by GC-MS to identify and quantify the products.
Visualizations
Below are diagrams illustrating key pathways and workflows related to pulegone reductase activity.
Caption: Metabolic fate of this compound in menthol biosynthesis.
Caption: General workflow for a pulegone reductase activity assay.
Caption: A logical flow for troubleshooting low enzyme activity.
References
- 1. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 2. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
Technical Support Center: Addressing the Hepatotoxicity of (+)-Pulegone in Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Pulegone. The information herein is intended to assist in navigating the experimental challenges associated with its potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is primarily mediated by its metabolic activation in the liver.[1][2] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2E1, and CYP2C19, oxidize this compound to a more toxic metabolite, menthofuran.[3][4] Menthofuran is then further metabolized to a reactive γ-ketoenal, which can covalently bind to cellular proteins, leading to cellular damage, depletion of glutathione (GSH), and subsequent liver injury.[5]
Q2: Which cytochrome P450 isoforms are most critical in the metabolic activation of this compound?
A2: Studies have identified CYP2E1, CYP1A2, and CYP2C19 as the primary human liver CYPs responsible for the oxidation of this compound to menthofuran. CYP2E1 exhibits the highest catalytic efficiency for this biotransformation.
Q3: What is the role of glutathione (GSH) in this compound hepatotoxicity?
A3: Glutathione plays a crucial protective role by detoxifying reactive metabolites of this compound. Reactive intermediates formed during pulegone metabolism, other than menthofuran, can be conjugated with GSH, rendering them less toxic and facilitating their excretion. Depletion of hepatic GSH stores exacerbates this compound-induced liver damage, as it allows reactive metabolites to accumulate and bind to cellular macromolecules.
Q4: Are there known strategies to mitigate this compound's hepatotoxicity in an experimental setting?
A4: Yes, several strategies can be employed. Pre-treatment with inhibitors of cytochrome P450 enzymes, such as piperonyl butoxide, cimetidine (inhibitor of CYP1A2), or disulfiram (inhibitor of CYP2E1), has been shown to reduce the formation of toxic metabolites and subsequent liver injury in animal models. Additionally, N-acetylcysteine, a precursor to glutathione, can help replenish hepatic GSH levels and protect against toxicity.
Q5: What are the key differences in this compound metabolism between rodents and humans?
A5: While both rodents and humans metabolize this compound to menthofuran, there are potential quantitative differences. Some studies suggest that at low doses, menthofuran may not be a major metabolite in humans. However, menthofuran has been detected in the serum of humans after ingestion of large amounts of pennyroyal oil, which contains high concentrations of pulegone. These species-specific differences are crucial to consider when extrapolating preclinical safety data to humans.
Troubleshooting Guides
Problem 1: High variability in in vitro hepatotoxicity results with this compound.
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Possible Cause 1: Inconsistent cell model metabolic capacity.
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Troubleshooting: Different liver cell models (e.g., primary hepatocytes, HepG2 cells) have varying levels of CYP450 expression and activity. Ensure you are using a metabolically competent cell line or primary hepatocytes that express relevant CYPs (CYP1A2, CYP2E1, CYP2C19). Characterize the metabolic capacity of your chosen cell model.
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-
Possible Cause 2: Fluctuation in glutathione levels.
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Troubleshooting: Cellular glutathione levels can influence susceptibility to pulegone-induced toxicity. Standardize cell culture conditions to maintain consistent GSH levels. Consider measuring intracellular GSH as a baseline and post-treatment endpoint.
-
-
Possible Cause 3: Purity of the this compound sample.
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Troubleshooting: Impurities in the test compound can lead to unexpected toxicity. Verify the purity of your this compound sample using appropriate analytical methods (e.g., GC-MS, HPLC).
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Problem 2: Difficulty replicating in vivo hepatotoxicity findings from literature.
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Possible Cause 1: Inappropriate animal model.
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Troubleshooting: The susceptibility to this compound toxicity can vary between different animal species and strains. Ensure you are using a model (e.g., BALB/c mice, Sprague-Dawley rats) that has been previously reported to be sensitive to pulegone-induced liver injury.
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Possible Cause 2: Differences in dosing regimen and vehicle.
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Troubleshooting: The route of administration, dose, and vehicle can significantly impact the bioavailability and metabolism of this compound. Adhere closely to the dosing protocols described in the literature, paying attention to details such as gavage versus intraperitoneal injection and the type of vehicle used.
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Possible Cause 3: Modulation of CYP450 activity.
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Troubleshooting: Co-administration of other compounds or dietary factors can induce or inhibit CYP450 enzymes, altering the metabolic profile of this compound. Ensure that the animal's diet and environment are controlled to avoid unintended modulation of drug-metabolizing enzymes.
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Problem 3: Unexpected cell death in control groups during in vitro experiments.
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Possible Cause 1: Solvent toxicity.
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Troubleshooting: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your cell model.
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-
Possible Cause 2: Suboptimal cell culture conditions.
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Troubleshooting: Review and optimize your cell culture parameters, including media composition, pH, temperature, and CO2 levels, to ensure cell viability.
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Data Presentation
Table 1: Kinetic Parameters for this compound Oxidation to Menthofuran by Human CYP450 Isoforms
| CYP450 Isoform | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP2E1 | 29 | 8.4 |
| CYP1A2 | 94 | 2.4 |
| CYP2C19 | 31 | 1.5 |
Data sourced from Khojasteh-Bakht et al. (1999).
Table 2: In Vivo Dosing for this compound Hepatotoxicity Studies in Rodents
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Male IISc Rats | Gastric Intubation | 100 - 400 | Dose-related hepatotoxicity, increased SGPT, decreased hepatic cytochrome P-450. | Moorthy et al., 1989 |
| Female BALB/c Mice | Intraperitoneal (IP) | 300 | Increased serum glutamate pyruvate transaminase. | Sztajnkrycer et al., 2003 |
| ddY Mice | Intraperitoneal (IP) | Not specified | Increased serum glutamic pyruvic transaminase (GPT) activity and centrilobular necrosis. | Mizutani et al., 1987 |
| F344/N Rats | Gavage | 18.75 - 150/day | Liver toxicity. | NTP, 2011 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity in HepG2 Cells
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Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
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Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final solvent concentration does not exceed 0.1% (v/v). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control wells.
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Incubation: Incubate the plate for 24 or 48 hours at 37°C.
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Cytotoxicity Assay (MTT Assay):
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Assessment of this compound-Induced Hepatotoxicity in Mice
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Animal Model: Use female BALB/c mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
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Dosing:
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Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).
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Administer a single intraperitoneal (IP) injection of this compound at a dose of 300 mg/kg.
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Administer the vehicle alone to the control group.
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Sample Collection: 24 hours after administration, euthanize the mice.
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Collect blood via cardiac puncture for serum separation.
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Perfuse the liver with ice-cold saline and collect liver tissue samples.
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Biochemical Analysis:
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Centrifuge the blood to obtain serum.
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Measure the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
-
Histopathological Analysis:
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Fix a portion of the liver tissue in 10% neutral buffered formalin.
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Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
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Examine the sections under a microscope for signs of liver injury, such as necrosis and inflammation.
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Mandatory Visualizations
Caption: Metabolic pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Experimental workflow for in vivo hepatotoxicity assessment.
References
- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PULEGONE AND RELATED SUBSTANCES [inchem.org]
improving the resolution of (+)-Pulegone enantiomers by chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of (+)-Pulegone enantiomers.
Troubleshooting Guide: Overcoming Common Separation Issues
This guide addresses specific challenges users may encounter during their experiments in a direct question-and-answer format.
Q1: I am observing no separation or very poor resolution (Rs < 1.0) between the pulegone enantiomers. What are the first steps I should take?
A1: Poor or no resolution is a primary challenge in chiral chromatography. The issue often stems from the selection of the chiral stationary phase (CSP) or the mobile phase composition.
-
Initial Steps:
-
Verify Column Selection: Ensure your chosen chiral column is suitable for separating monoterpene ketones. Cyclodextrin-based columns are frequently used for the gas chromatography (GC) analysis of pulegone and other chiral components in essential oils.[1][2][3] For High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point.[4][5]
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Optimize Mobile Phase/Carrier Gas: For HPLC, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase (typically hexane-based for normal-phase) are critical for achieving selectivity. For GC, ensure the carrier gas flow rate and temperature program are optimized to allow sufficient interaction with the stationary phase.
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Screen Different Separation Modes: If you are using HPLC and normal-phase conditions are not working, consider reversed-phase or polar organic modes if your column is compatible.
-
Q2: My chromatogram shows broad or tailing peaks, which is compromising my resolution. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary interactions, sample overload, or issues with the sample solvent.
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Improving Peak Shape:
-
Check for Sample Overload: Inject a smaller volume or a more dilute sample. Overloading the column is a common cause of peak broadening and tailing.
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Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Using a stronger sample solvent can cause peak distortion.
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Use Mobile Phase Additives: For ionizable compounds, small amounts of acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can suppress unwanted ionic interactions and improve peak shape.
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Assess Column Health: A contaminated or degraded column can lead to poor peak shapes. Flush the column according to the manufacturer's instructions or test a new column to rule out this issue.
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Q3: My analysis time is too long. How can I reduce it without sacrificing resolution?
A3: While reducing flow rate and temperature can improve resolution, they also increase run time. A balance must be struck.
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Reducing Analysis Time:
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Increase Flow Rate: Gradually increase the flow rate while monitoring the resolution. There is often an optimal flow rate that provides a good balance between speed and separation.
-
Adjust Temperature: Increasing the column temperature typically shortens retention times. However, in chiral separations, temperature can also uniquely alter selectivity, sometimes improving or worsening resolution, so this parameter must be optimized carefully.
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Consider Fast GC/UPC²: For GC, "fast GC" methods using shorter, narrow-bore columns and rapid temperature programs can significantly reduce analysis time. UltraPerformance Convergence Chromatography (UPC²) is another technique known for providing very fast separations of chiral compounds, often under 3 minutes.
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Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for this compound separation?
A1: The choice of CSP is the most critical factor in a chiral separation.
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For Gas Chromatography (GC): Derivatized cyclodextrin-based columns are the most common and effective choice for separating volatile chiral compounds like pulegone. Columns such as Rt-β-DEXsm and CYCLODEX-B have been successfully used.
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For Liquid Chromatography (HPLC/UPC²): Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives on a silica support, are highly versatile and widely used for a broad range of chiral compounds, including ketones.
Q2: How do I select the right mobile phase for an HPLC separation of pulegone?
A2: Mobile phase composition directly influences the interaction between the enantiomers and the CSP.
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Normal-Phase Mode: This is the most common mode for polysaccharide CSPs. A typical mobile phase consists of a nonpolar solvent like hexane or heptane mixed with a small percentage of a polar modifier, usually an alcohol like ethanol or isopropanol. The type and concentration of this alcohol are powerful tools for optimizing selectivity.
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Reversed-Phase and Polar Organic Modes: These modes use aqueous-organic or polar organic solvents, respectively, and can offer complementary selectivity if normal-phase methods fail.
Q3: What is the role of temperature in chiral separations?
A3: Temperature is a powerful but complex parameter for optimizing chiral separations. Unlike achiral chromatography, where its main effect is on efficiency and run time, temperature changes in chiral chromatography can alter the thermodynamics of the chiral recognition mechanism. This can lead to significant changes in selectivity (α), sometimes even reversing the elution order of the enantiomers. It is therefore a valuable parameter to screen during method development.
Q4: What are the recommended sample preparation techniques for analyzing pulegone in complex matrices like essential oils or food products?
A4: Proper sample preparation is essential to remove interfering substances and concentrate the analyte.
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Direct Injection/Dilution: For relatively clean samples like essential oils, simple dilution in a suitable solvent (e.g., tert-butyl methyl ether, dichloromethane) may be sufficient.
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Simultaneous Distillation-Extraction (SDE): For complex food matrices, SDE using a Likens-Nickerson apparatus is an effective technique to extract volatile compounds like pulegone.
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Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation method that involves adsorbing analytes onto a coated fiber, followed by thermal desorption into the GC inlet. It is particularly useful for analyzing volatile components from the headspace of a sample.
Data Presentation: Chromatographic Conditions
The following tables summarize typical experimental conditions for the chiral separation of pulegone and related monoterpenes.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Example 1: Pulegone in Essential Oils | Example 2: Pulegone in Food Products | Example 3: Pulegone Reductase Assay |
| Column | Rt-β-DEXsm | Cyclodex B | CYCLODEX-B |
| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film | Not Specified | 30 m x 0.32 mm i.d., 0.25 µm film |
| Carrier Gas | Helium | Helium | Nitrogen |
| Injection | AutoSPME, Split (10:1), 230°C | Split/Splitless, 220°C | Injector Temp: 250°C |
| Oven Program | 40°C (1 min), then 2°C/min to 160°C (3 min) | 70°C (30 min), then 2°C/min to 140°C (2 min) | 80°C, then 2°C/min to 95°C, then 0.5°C/min to 110°C |
| Detector | Mass Selective Detector (MSD), 230°C | Flame Ionization Detector (FID), 220°C | Flame Ionization Detector (FID), 250°C |
Table 2: HPLC and UPC² Conditions for Monoterpene Separation
| Parameter | Example 1: HPLC of Monoterpenes | Example 2: UPC² of Fragrance Compounds |
| System | HPLC with Optical Rotatory Dispersion (ORD) | ACQUITY UPC² |
| Column | AD-H (amylose derivative) | ACQUITY UPC² Trefoil AMY1 |
| Mobile Phase | Not Specified (Reversed-Phase Mode) | CO₂ (A) and Isopropanol (B) |
| Mode | Isocratic (5% Isopropanol) | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Sample Solvent | Not Specified | tert-butyl methyl ether (TBME) |
| Detection | ORD Detector | Mass Spectrometry (APCI positive mode) |
Experimental Protocols
Protocol 1: Sample Preparation by Simultaneous Distillation-Extraction (SDE)
This protocol is adapted for the extraction of pulegone from food matrices, as described in studies on mint-flavored products.
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Apparatus Setup: Assemble a Likens-Nickerson apparatus.
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Sample Placement: Place the homogenized food sample into the sample flask.
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Solvent Addition: Add distilled water to the sample flask and dichloromethane to the solvent flask.
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Extraction: Heat both flasks to boiling. The steam and solvent vapors will co-distill, extract the volatile compounds from the sample, and condense back into their respective flasks. Continue the process for a duration sufficient to ensure complete extraction (e.g., 1-2 hours).
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Collection: After extraction, allow the apparatus to cool. Carefully collect the dichloromethane phase, which now contains the extracted pulegone.
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Concentration & Analysis: The extract can be concentrated if necessary and is then ready for GC/MS analysis.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
This is a general protocol based on typical conditions for pulegone enantiomer analysis.
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Sample Preparation: Prepare the sample by dilution, SDE, or SPME as described above.
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Instrument Setup:
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Install a chiral capillary column (e.g., CYCLODEX-B or equivalent).
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Set the carrier gas (Helium or Nitrogen) to the optimal flow rate or pressure.
-
Set the injector and detector temperatures (typically 230-250°C).
-
-
Temperature Program: Program the GC oven temperature. A slow ramp rate (e.g., 0.5-2°C/min) in the elution range of the enantiomers is crucial for achieving good resolution.
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Injection: Inject the prepared sample into the GC.
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Data Acquisition: Acquire the chromatogram. The two enantiomers of pulegone should appear as two distinct, closely eluting peaks.
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Quantification: Identify the peaks by comparing their retention times to those of authentic standards. The enantiomeric ratio can be calculated from the peak areas.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes and troubleshooting logic.
Caption: Experimental workflow for the chiral analysis of pulegone.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
Technical Support Center: Managing (+)-Pulegone Volatility in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of (+)-pulegone in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that contribute to its volatility?
A1: this compound is a monoterpenoid with a relatively high vapor pressure and a boiling point of 224 °C. Its volatility is a critical factor to consider in experimental design to ensure accurate and reproducible results.[1][2][3][4][5]
Q2: How can I minimize the evaporation of this compound from my stock solutions and experimental samples?
A2: To minimize evaporation, it is crucial to handle this compound in a well-ventilated area, preferably in a fume hood. Always use tightly sealed containers for storage and during experiments. For long-term storage, keep this compound in a cool, dark place. When preparing dilutions or adding it to your experimental system (e.g., cell culture plates), work quickly and minimize the exposure time to the open air. Using pre-cooled solutions and equipment can also help reduce the initial rate of evaporation.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could its volatility be the cause?
A3: Yes, inconsistent results are a common issue when working with volatile compounds like this compound. Evaporation can lead to a decrease in the effective concentration of the compound over the course of the experiment, resulting in variable dose-response curves and poor reproducibility. This is particularly problematic in multi-well plates where "edge effects" (greater evaporation from the outer wells) can be significant.
Q4: What are the main degradation products of this compound I should be aware of?
A4: The primary metabolite of this compound is menthofuran, which is considered to be a significant contributor to its potential toxicity. Other metabolites can include piperitenone, piperitone, and menthone. Understanding these degradation pathways is important, especially in biological assays where metabolic conversion can occur.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response in Cell-Based Assays
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Symptom: High variability between replicate wells and experiments when assessing the biological activity of this compound.
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Possible Cause: Evaporation of this compound from the culture medium, leading to an unknown and decreasing effective concentration over time. This is often exacerbated in the outer wells of a microplate (edge effect).
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Solutions:
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Minimize Evaporation During Plating:
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Prepare stock solutions and dilutions of this compound in a cooled environment and use pre-cooled media and plates.
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Use a multichannel pipette to add the compound to all wells as quickly as possible.
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Immediately after adding the compound, seal the plates with a tight-fitting lid or a specialized sealing film designed for cell culture.
-
-
Mitigate Edge Effects:
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Fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS) to create a humidified barrier, reducing evaporation from the experimental wells.
-
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Consider a Closed System: For longer incubation times, consider using sealed culture flasks or plates with minimal headspace.
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Time-Course Analysis: If possible, perform a time-course experiment to understand how the effect of this compound changes over time, which can provide insights into the rate of its evaporation and/or degradation.
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Issue 2: Poor Reproducibility in Biochemical Assays
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Symptom: Difficulty in obtaining consistent results in enzyme inhibition or other biochemical assays.
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Possible Cause: Loss of this compound from the reaction mixture due to its volatility, leading to inaccurate inhibitor concentrations.
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Solutions:
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Use Sealed Reaction Vessels: Whenever possible, run reactions in sealed vials or tubes with minimal headspace.
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Oil Overlay: For aqueous reactions in open plates, a layer of mineral oil can be carefully added on top of the reaction mixture to create a physical barrier against evaporation.
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Control for Volatility: Include a volatile compound with similar properties as a control to assess the degree of evaporation in your experimental setup.
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Endpoint vs. Kinetic Assays: Endpoint assays may be more reliable than kinetic assays that require measurements over a long period, during which significant evaporation can occur.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | |
| Molar Mass | 152.23 g/mol | |
| Boiling Point | 224 °C | |
| Vapor Pressure | 0.093 - 0.123 mmHg @ 25 °C | |
| Appearance | Colorless to yellowish oily liquid | |
| Solubility | Practically insoluble in water |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of this compound using MTT
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line, with specific steps to manage its volatility.
Materials:
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Adherent cell line of interest (e.g., HepG2)
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Complete cell culture medium
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This compound
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Dimethyl sulfoxide (DMSO)
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96-well clear-bottom, black-sided plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Plate sealer
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Multichannel pipette
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
To minimize edge effects, fill the peripheral wells with 100 µL of sterile PBS.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO. Store in a tightly sealed vial at -20°C.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Prepare these dilutions immediately before use and keep them on ice.
-
Carefully remove the medium from the wells and, using a multichannel pipette, quickly add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Immediately seal the plate with a sterile, breathable plate sealer.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, carefully remove the plate sealer.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
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Incubate the plate at room temperature in the dark for at least 1 hour.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a cytotoxicity assay with this compound.
Caption: Troubleshooting logic for managing this compound volatility.
References
interference of menthofuran in (+)-Pulegone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying (+)-pulegone, particularly when interference from its metabolite, menthofuran, is a concern.
Frequently Asked Questions (FAQs)
Q1: Why is menthofuran a concern during this compound quantification?
A1: Menthofuran is a primary metabolite of this compound, formed both in biological systems and potentially during sample processing.[1][2] Its structural similarity to pulegone can lead to analytical challenges such as co-elution in chromatography and overlapping signals in spectroscopy, potentially causing inaccurate quantification of pulegone. Menthofuran itself is often a compound of interest due to its toxicity, making the distinct measurement of both compounds crucial.[2][3]
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common methods are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] High-Performance Liquid Chromatography (HPLC) can also be used, though it is less common for volatile compounds like pulegone.
Q3: How can I prevent the conversion of this compound to menthofuran during sample preparation?
A3: To minimize the conversion of pulegone to menthofuran, it is important to use mild extraction and sample handling conditions. Avoid high temperatures, strong acids or bases, and prolonged exposure to air (oxygen). For biological samples, immediate analysis or storage at low temperatures (e.g., -80°C) is recommended to minimize enzymatic activity.
Q4: Are there any regulatory limits for pulegone and menthofuran in products?
A4: Yes, regulatory bodies in various regions have set maximum permissible levels for pulegone and menthofuran in food, beverages, and flavorings due to their potential toxicity. For instance, the European Commission has established limits for pulegone in different foodstuffs and beverages.
Troubleshooting Guides
Chromatographic Issues (GC-MS, GC-FID)
Problem: Poor separation or co-elution of this compound and menthofuran peaks.
-
Cause: The chromatographic conditions may not be optimal for separating these structurally similar compounds.
-
Solution:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the resolution between closely eluting peaks.
-
Select an Appropriate GC Column: A column with a different stationary phase polarity may enhance separation. For terpenes, a mid-polarity column (e.g., with a phenyl- or trifluoropropyl- functionalized stationary phase) can be effective.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution.
-
Use Multidimensional Gas Chromatography (MDGC): For complex matrices, MDGC can provide superior separation by using two columns with different selectivities.
-
Problem: Inaccurate quantification due to overlapping mass spectra.
-
Cause: Pulegone and menthofuran may share some fragment ions in their mass spectra, leading to interference when using non-specific ions for quantification.
-
Solution:
-
Select Unique Quantifier and Qualifier Ions: Carefully examine the mass spectra of both pulegone and menthofuran standards to identify unique, abundant fragment ions for each compound. Use these for selected ion monitoring (SIM) mode to enhance selectivity and sensitivity.
-
Perform a Full Scan Analysis: In cases of severe overlap or unknown interfering compounds, acquiring full scan data can help in identifying the interfering species and selecting more appropriate ions.
-
Spectroscopic Issues (NMR)
Problem: Overlapping signals in the 1H NMR spectrum.
-
Cause: In complex mixtures like essential oils, signals from other components can overlap with those of pulegone, making accurate integration difficult.
-
Solution:
-
Optimize Solvent Selection: The choice of deuterated solvent can influence the chemical shifts of signals. Experimenting with different solvents or solvent mixtures (e.g., methanol-d4/chloroform-d1) can help to resolve overlapping peaks.
-
Use a High-Field NMR Spectrometer: Higher magnetic field strengths provide better signal dispersion, which can resolve overlapping signals.
-
Utilize 2D NMR Techniques: Techniques like 2D J-resolved or COSY spectroscopy can help in identifying and assigning specific proton signals in a crowded spectrum. For quantification, quantitative 2D NMR methods like qHSQC can be employed.
-
Select Well-Resolved Signals for Quantification: Identify proton signals of pulegone that are baseline-resolved from other signals in the spectrum for accurate integration.
-
Quantitative Data Summary
The following table summarizes typical concentrations of pulegone and menthofuran found in different mint species and the established tolerable daily intake.
| Matrix/Parameter | Pulegone Concentration | Menthofuran Concentration | Reference |
| Peppermint Oil (Mentha x piperita) | 0.5% - 4.6% | ~3% | |
| Pennyroyal Oil (Mentha pulegium) | 61.3% - 77.9% | Present | |
| Tolerable Daily Intake (TDI) | 0.1 mg/kg body weight | Group TDI with pulegone |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is based on methods for analyzing essential oils and food products.
1. Sample Preparation (Simultaneous Distillation-Extraction - SDE):
- For solid or semi-solid matrices (e.g., candies, leaves), weigh a known amount of the homogenized sample into a flask.
- Add distilled water.
- Connect the flask to a Likens-Nickerson SDE apparatus.
- Use dichloromethane as the extraction solvent in the solvent arm.
- Heat the sample flask and the solvent flask simultaneously to perform distillation and extraction for a defined period (e.g., 2 hours).
- After extraction, dry the dichloromethane extract over anhydrous sodium sulfate and concentrate it to a known volume.
2. GC-MS Analysis:
- GC Column: Use a capillary column suitable for terpene analysis (e.g., 5% phenyl-methylpolysiloxane, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: Increase to 180°C at 3°C/min.
- Ramp 2: Increase to 230°C at 10°C/min, hold for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification using specific ions for pulegone and menthofuran.
3. Quantification:
- Prepare a calibration curve using certified reference standards of this compound.
- Use an internal standard (e.g., camphor) for improved accuracy.
- Integrate the peak area of the selected quantifier ion for pulegone and calculate the concentration based on the calibration curve.
Protocol 2: Quantification of this compound by 1H NMR
This protocol is adapted from a method for analyzing pulegone in essential oils and food products.
1. Sample Preparation:
- For essential oils, dissolve a known weight of the oil in a deuterated solvent mixture (e.g., 1:1 v/v methanol-d4:chloroform-d1).
- For food matrices, perform an extraction such as steam distillation to isolate the volatile components, then dissolve the extract in the deuterated solvent.
- Add a known amount of an internal standard (e.g., maleic acid) for quantification.
2. 1H NMR Analysis:
- Spectrometer: 400 MHz or higher.
- Solvent: Methanol-d4:Chloroform-d1 (1:1 v/v).
- Parameters:
- Acquisition time: ~3 seconds.
- Relaxation delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).
- Number of scans: 16 or more for good signal-to-noise.
- Pulse angle: 90°.
3. Quantification:
- Identify a well-resolved signal for this compound (e.g., the signal for one of the methyl groups).
- Integrate the area of the selected pulegone signal and the signal of the internal standard.
- Calculate the concentration of pulegone using the following formula:
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic conversion of this compound to menthofuran.
References
stability of (+)-Pulegone in different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-pulegone under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is a monoterpene that exhibits varying stability across the pH spectrum. It is known to be susceptible to isomerization and other degradation reactions, particularly under acidic and basic conditions. While stable under recommended storage conditions, its stability in aqueous solutions is pH-dependent.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound can undergo isomerization. One of the potential reactions is the conversion to its stereoisomer, isopulegone. This acid-catalyzed reaction involves the reversible protonation of the carbonyl group, facilitating the migration of the double bond.
Q3: Is this compound stable in basic solutions?
A3: this compound is susceptible to degradation in the presence of a base. Base-mediated reactions can include epimerization and other rearrangements. For instance, its isomer, (+)-cis-isopulegone, readily undergoes base-mediated chemical epimerization to this compound, indicating the potential for base-catalyzed transformations in pulegone itself.[1]
Q4: What are the expected degradation products of this compound at different pH values?
A4: The degradation pathways of this compound are complex and can lead to various products depending on the pH.
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Acidic pH: Isomerization to isopulegone is a likely outcome.
-
Neutral pH: While generally more stable, slow degradation can still occur over time. In biological systems, it can be metabolized to menthofuran and piperitenone.[2]
-
Basic pH: Rearrangement and epimerization products are anticipated.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method is crucial for monitoring this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique. A reversed-phase C18 column is often suitable for separating this compound from its potential degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of this compound in an acidic formulation. | Acid-catalyzed isomerization to isopulegone or other degradation products. | Buffer the formulation to a pH closer to neutral if possible. Conduct a pH stability study to determine the optimal pH range for your application. Use a stability-indicating HPLC method to quantify both pulegone and potential isomers. |
| Inconsistent results in experiments involving basic buffers. | Base-catalyzed degradation of this compound. The rate of degradation may be sensitive to the specific base, its concentration, and temperature. | Minimize the exposure time of this compound to basic conditions. Perform experiments at a lower temperature if the protocol allows. Screen different buffering agents to find one with minimal impact on pulegone stability. |
| Appearance of unknown peaks in chromatograms during stability studies. | Formation of degradation products. | Utilize techniques like LC-MS or GC-MS to identify the mass of the unknown peaks, which can help in elucidating their structures. Compare the retention times with available standards of potential degradation products like isopulegone. |
| Difficulty in achieving mass balance in forced degradation studies. | Formation of volatile degradation products or non-chromophoric compounds. | Employ analytical techniques that can detect a wider range of compounds, such as GC-MS for volatile products. Ensure your primary analytical method (e.g., HPLC-UV) is validated for all known and potential degradation products. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics (e.g., half-life, rate constants) of this compound at different pH values is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental conditions. The following table provides a qualitative summary of expected stability.
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Low | Isomerization |
| Neutral (pH 6-8) | Moderate | Minimal degradation, potential for slow oxidation |
| Basic (pH > 9) | Low | Epimerization, Rearrangement |
Experimental Protocols
Protocol: pH Stability Study of this compound using HPLC-UV
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Buffers:
-
Acidic: 0.1 N Hydrochloric acid (HCl)
-
Neutral: Phosphate buffered saline (PBS), pH 7.4
-
Basic: 0.1 N Sodium hydroxide (NaOH)
-
-
Quenching solution: A solution to neutralize the acidic and basic samples (e.g., for 0.1 N HCl, use 0.1 N NaOH and vice versa).
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or incubator
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer (0.1 N HCl, PBS, 0.1 N NaOH) to a final concentration of 100 µg/mL. Prepare a sufficient volume for sampling at all time points.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
For acidic and basic samples, neutralize the withdrawn aliquots with an equimolar amount of the quenching solution immediately after sampling.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Calculate the half-life (t₁/₂) of this compound at each pH condition.
Visualizations
References
Technical Support Center: Optimizing (+)-Pulegone Production in Mentha In Vitro Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for (+)-pulegone production in Mentha species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the in vitro cultivation of Mentha for this compound production.
1. Callus and Cell Suspension Cultures
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why is my callus turning brown and not growing? | Oxidative browning due to phenolic compound oxidation. | - Add antioxidants like ascorbic acid (15-250 mg/L) or citric acid to the medium. - Initially, incubate cultures in the dark. - Perform frequent subculturing to fresh medium. |
| My cell suspension culture is not growing or has a low cell density. | - Inappropriate plant growth regulator concentrations. - Nutrient limitation in the medium. - Suboptimal physical culture conditions (e.g., agitation speed, temperature). | - Optimize the concentration of auxins (e.g., 2,4-D) in your MS medium. - Ensure the use of a suitable basal medium like Murashige and Skoog (MS). - Adjust the shaker speed to ensure adequate aeration without causing excessive shear stress. |
| How can I establish a fine and friable callus suitable for suspension culture? | The initial explant choice and hormone balance are critical. | - Use young, healthy leaf or stem explants. - A common medium for callus induction is MS medium supplemented with an auxin like 2,4-dichlorophenoxyacetic acid (2,4-D). |
| What is the best way to initiate a cell suspension culture from callus? | Transferring the right type of callus to a liquid medium is key. | - Select friable, light-colored callus for inoculation into a liquid MS medium with the same hormone composition. - Gently agitate the culture on an orbital shaker. |
2. Hairy Root Cultures
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am not getting any hairy roots after infection with Agrobacterium rhizogenes. | - Low virulence of the A. rhizogenes strain. - Ineffective infection method. - Explant type is not susceptible. | - Use a highly virulent strain of A. rhizogenes. - The direct injection or puncturing method on stem explants can be more effective than immersion. - Young, actively growing stem explants are often more responsive. |
| My explants are dying from bacterial overgrowth after co-cultivation. | Incomplete removal of A. rhizogenes after the infection period. | - After co-cultivation, thoroughly wash the explants with a sterile cefotaxime solution (e.g., 250 mg/L). - Culture the explants on a medium containing cefotaxime to eliminate residual bacteria. |
| The growth of my hairy root culture is slow. | - Nutrient depletion. - Inadequate aeration in the liquid culture. | - Subculture the hairy roots to fresh, hormone-free liquid MS medium regularly. - Ensure proper agitation on a gyratory shaker to facilitate nutrient and oxygen exchange. |
3. Pulegone Production and Elicitation
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My Mentha cultures are producing low levels of this compound. | - The culture has not reached the optimal growth phase for secondary metabolite production. - Lack of elicitation to stimulate the biosynthetic pathway. - Suboptimal culture conditions (light, temperature). | - Elicit the cultures during the late logarithmic or early stationary growth phase. - Apply elicitors such as salicylic acid or yeast extract. - Environmental factors can influence pulegone levels; controlled light and temperature conditions are important. |
| What concentration of elicitor should I use? | The optimal concentration is species and culture-dependent. | - Perform a dose-response experiment to determine the optimal concentration of your chosen elicitor. See the data tables below for starting points. |
| When is the best time to harvest the cells/roots after elicitation? | The peak of secondary metabolite production can be transient. | - Conduct a time-course experiment, harvesting at different time points after elicitation (e.g., 24, 48, 72 hours) to identify the optimal harvest time. |
Data Presentation
The following tables summarize quantitative data on the effects of different elicitors on the production of this compound and other related monoterpenes in Mentha pulegium cell suspension cultures.
Table 1: Effect of Salicylic Acid Concentration on the Percentage of Secondary Metabolites in Mentha pulegium Cell Suspension Culture [1][2]
| Salicylic Acid (mg/L) | α-Pinene (%) | Pulegone (%) | Menthol (%) | Menthone (%) | Limonene (%) |
| 0 (Control) | 3.18 | 8.39 | 1.43 | 5.60 | 1.49 |
| 2 | 2.21 | 10.21 | 7.00 | 6.41 | 2.02 |
| 4 | 3.81 | 12.27 | 8.50 | 5.10 | 1.68 |
| 6 | 2.59 | 14.06 | 9.78 | 5.76 | 1.20 |
| 8 | 3.02 | 13.03 | 8.79 | 5.20 | 1.66 |
| Natural Plant | 1.11 | 14.79 | 9.24 | 3.77 | 1.80 |
Table 2: Effect of Yeast Extract Concentration on the Percentage of Secondary Metabolites in Mentha pulegium Cell Suspension Culture [1][2]
| Yeast Extract (mg/L) | α-Pinene (%) | Pulegone (%) | Menthol (%) | Menthone (%) | Limonene (%) |
| 0 (Control) | 3.18 | 8.39 | 1.43 | 5.60 | 1.49 |
| 20 | 3.29 | 7.97 | 6.35 | 4.60 | 1.60 |
| 40 | 2.86 | 10.11 | 7.03 | 6.46 | 2.03 |
| 60 | 2.68 | 11.20 | 7.89 | 4.39 | 2.49 |
| 80 | 3.06 | 13.30 | 9.04 | 5.30 | 2.20 |
| Natural Plant | 1.11 | 14.79 | 9.24 | 3.77 | 1.80 |
Experimental Protocols
1. Protocol for Establishment of Mentha Cell Suspension Culture
This protocol outlines the steps for initiating a cell suspension culture from Mentha explants.
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Explant Preparation and Sterilization:
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Excise young, healthy leaves or stem segments from a Mentha plant.
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Wash the explants under running tap water.
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In a laminar flow hood, surface sterilize the explants by immersing them in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution with a few drops of Tween 20.
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Rinse the explants three to five times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized explants into small pieces (approximately 1 cm² for leaves or 1 cm segments for stems).
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Place the explants on a solid Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and an appropriate concentration of 2,4-D for callus induction.
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Incubate the cultures in the dark at 25 ± 2°C.
-
-
Initiation of Suspension Culture:
-
After 4-6 weeks, select friable, actively growing callus and transfer approximately 2-3 g to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same composition as the callus induction medium (without agar).
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance and Subculture:
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Subculture the suspension cultures every 10-14 days by transferring an aliquot of the cell suspension to fresh liquid medium.
-
2. Protocol for Hairy Root Induction in Mentha spicata
This protocol details the induction of hairy roots using Agrobacterium rhizogenes.[3]
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Bacterial Culture Preparation:
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Inoculate a single colony of a virulent Agrobacterium rhizogenes strain into liquid Luria-Bertani (LB) medium and grow overnight on a rotary shaker at 28°C and 180 rpm.
-
-
Explant Preparation and Infection:
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Use young stem internode segments from in vitro-grown Mentha spicata plants.
-
Perform infection by puncturing the stem segments with a sterile needle dipped in the bacterial culture.
-
-
Co-cultivation:
-
Place the infected explants on a solid, hormone-free MS medium.
-
Incubate in the dark at 25°C for 2-3 days.
-
-
Bacterial Elimination and Root Growth:
-
Wash the explants with a sterile 250 mg/L cefotaxime solution.
-
Transfer the explants to a fresh solid MS medium containing 250 mg/L cefotaxime to eliminate the bacteria.
-
Hairy roots should emerge from the wounded sites within approximately 14 ± 3 days.
-
-
Establishment of Liquid Culture:
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Excise the induced hairy roots and subculture them on fresh solid MS medium.
-
Transfer well-established roots to a 50 mL half-strength liquid MS medium containing 30 g/L sucrose and 250 mg/L cefotaxime.
-
Incubate at 25°C on a gyratory shaker at 110 rpm in the dark.
-
3. Protocol for Elicitor Preparation and Application
This protocol provides instructions for preparing and applying salicylic acid and yeast extract elicitors to Mentha cell suspension cultures.
-
Salicylic Acid (SA) Stock Solution:
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Prepare a stock solution of salicylic acid by dissolving it in a small amount of ethanol and then bringing it to the final volume with sterile distilled water.
-
Filter-sterilize the stock solution.
-
Add the SA stock solution to the cell suspension culture at the desired final concentration (e.g., 2, 4, 6, 8 mg/L) during the logarithmic growth phase.
-
-
Yeast Extract (YE) Solution:
-
Dissolve the desired amount of yeast extract powder in distilled water.
-
Autoclave the solution to sterilize it.
-
Add the sterile yeast extract solution to the cell suspension culture to achieve the desired final concentration (e.g., 20, 40, 60, 80 mg/L).
-
4. Protocol for Pulegone Extraction and Quantification
This protocol outlines a general method for extracting and quantifying pulegone.
-
Sample Preparation:
-
Harvest the cells or hairy roots by filtration.
-
Freeze-dry the biomass to a constant weight.
-
-
Extraction:
-
Perform hydrodistillation of the dried biomass using a Clevenger-type apparatus to extract the essential oils.
-
-
Quantification:
-
Analyze the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other monoterpenes.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound in Mentha.
Caption: Experimental workflow for elicitation of pulegone.
Caption: Troubleshooting logic for low pulegone yield.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. In vitro induction of α-pinene, pulegone, menthol, menthone and limonene in cell suspension culture of pennyroyal (Mentha pulegium) | Cellular and Molecular Biology [cellmolbiol.org]
- 3. Production of phenolic acids in hairy root cultures of medicinal plant Mentha spicata L. in response to elicitors - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in detecting trace amounts of (+)-Pulegone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical challenges encountered in detecting trace amounts of (+)-Pulegone. It is designed for researchers, scientists, and drug development professionals to address common issues in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting trace amounts of this compound?
A1: The primary challenges in detecting trace this compound include its volatility, potential for thermal degradation during analysis, and susceptibility to matrix effects from complex sample compositions. Its presence in various matrices like essential oils, herbal products, and e-liquids necessitates robust sample preparation and highly sensitive analytical techniques.
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying this compound due to its high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for samples where thermal degradation is a concern.[3] Nuclear Magnetic Resonance (NMR) spectroscopy has been developed as a method for quantification in essential oils and food products.[1]
Q3: What are the typical concentration ranges of this compound found in different products?
A3: this compound concentrations can vary significantly depending on the product. For instance, in mint-flavored e-liquids, concentrations can range from 0.002 to 0.2 mg/mL. In some smokeless tobacco products and mint-flavored e-liquids, pulegone levels have been found to be higher than what the FDA considers acceptable for intake in food.[4]
Q4: Is this compound susceptible to degradation during analysis?
A4: Yes, as a monoterpene ketone, this compound can be thermally labile. High temperatures in the GC injector can potentially lead to degradation, affecting the accuracy of quantification. Therefore, optimizing GC parameters, such as injector temperature, is crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: Why am I observing poor peak shape (tailing) for my this compound standard?
A: Peak tailing for this compound in GC-MS is often due to active sites in the system or improper method parameters.
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Active Sites: Pulegone's ketone group can interact with active silanol groups in the injector liner or on the column, causing tailing.
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Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.
-
-
Improper Column Installation: Incorrect column installation can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the instrument manufacturer's guidelines.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can increase peak broadening and tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions.
-
Q: My this compound peak is showing fronting. What is the likely cause?
A: Peak fronting is typically a result of column overload.
-
High Sample Concentration: Injecting a sample with a very high concentration of pulegone can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject.
-
-
Large Injection Volume: A large injection volume can also lead to overloading.
-
Solution: Reduce the injection volume.
-
Q: I am experiencing low sensitivity for this compound. How can I improve my signal?
A: Low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Inefficient Extraction: The extraction method may not be efficiently recovering pulegone from the sample matrix.
-
Solution: Optimize your extraction protocol. For plant materials, steam distillation or simultaneous distillation-extraction (SDE) are effective.
-
-
Injector Settings: For trace analysis, a splitless injection is generally preferred over a split injection to ensure the entire sample reaches the column.
-
Solution: Use a splitless injection mode and optimize the splitless time.
-
-
MS Detector Settings: The mass spectrometer may not be optimized for pulegone detection.
-
Solution: Ensure the MS is properly tuned. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode, focusing on characteristic pulegone ions (e.g., m/z 152, 137, 109, 81) to enhance sensitivity.
-
GC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues in this compound analysis.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Q: My this compound peak has a long retention time and is very broad. What could be the issue?
A: This is likely due to an inappropriate mobile phase composition.
-
Low Elution Strength: The mobile phase may not be strong enough to elute pulegone efficiently from the column.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If using isocratic elution, you may need to switch to a gradient elution.
-
Q: I'm observing a drifting baseline during my HPLC run. What should I do?
A: Baseline drift can be caused by several factors.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate before starting your analytical run.
-
-
Mobile Phase Issues: The mobile phase may be contaminated or improperly prepared.
-
Solution: Prepare fresh mobile phase using high-purity solvents and degas it thoroughly.
-
-
Detector Fluctuation: The UV lamp in the detector may be aging or the detector temperature may be unstable.
-
Solution: Check the lamp's usage hours and replace if necessary. Ensure the detector is in a temperature-stable environment.
-
Q: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the source?
A: Ghost peaks are usually due to contamination.
-
Sample Carryover: Residues from a previous injection may be eluting in the current run.
-
Solution: Implement a robust needle wash protocol and run blank injections between samples.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.
-
Solution: Use high-purity solvents and reagents for your mobile phase.
-
HPLC-UV Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common HPLC-UV problems for this compound analysis.
Quantitative Data Summary
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| GC-MS | Mint-flavored food products | ~5 mg/L | - | 95 - 106 | |
| NMR | Peppermint | 59.9 mg/kg | 214 mg/kg | 91.2 | |
| NMR | Pennyroyal | 134 mg/kg | 491 mg/kg | 96.7 | |
| NMR | Spearmint | 371 mg/kg | 1363 mg/kg | 84.3 | |
| NMR | Mint-flavored pastilles | 14.5 mg/kg | 51.5 mg/kg | 90.1 | |
| NMR | Mint-flavored dragees | - | - | 92.1 | |
| HPLC-UV | Herba Schizonepetae | - | - | 96.2 |
Experimental Protocols
Sample Preparation: Steam Distillation for Plant Matrices
This protocol is suitable for extracting this compound from mint species and other herbal products.
Materials:
-
Ground plant material (e.g., leaves, stems)
-
Distilled water
-
Steam distillation apparatus (Clevenger-type)
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
Procedure:
-
Weigh an appropriate amount of the ground plant material and place it into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
-
Begin heating the flask using the heating mantle.
-
Allow the steam to pass through the plant material, carrying the volatile pulegone with it.
-
The steam and volatilized compounds will then pass into the condenser and collect in the collection vessel.
-
Continue the distillation for a sufficient time (e.g., 2-3 hours) to ensure complete extraction.
-
After cooling, separate the essential oil layer (containing pulegone) from the aqueous layer.
Sample Preparation: Simultaneous Distillation-Extraction (SDE)
SDE is a technique that combines steam distillation with solvent extraction for efficient recovery of volatile compounds.
Materials:
-
Sample matrix (e.g., food product, herbal material)
-
Distilled water
-
Organic solvent (e.g., dichloromethane)
-
Likens-Nickerson SDE apparatus
-
Heating mantles
-
Round-bottom flasks for sample and solvent
-
Condenser
Procedure:
-
Place the sample and distilled water in the sample flask.
-
Place the organic solvent in the solvent flask.
-
Assemble the Likens-Nickerson apparatus.
-
Heat both flasks simultaneously.
-
The steam from the sample flask will carry the volatile pulegone into the condenser.
-
Simultaneously, the organic solvent will vaporize, and its vapor will also enter the condenser.
-
In the condenser, the steam and solvent vapors will co-condense, and the pulegone will be extracted into the organic solvent.
-
The condensed organic solvent containing the extracted pulegone will return to the solvent flask, while the condensed water will return to the sample flask.
-
Continue the process for a set period (e.g., 1-2 hours).
-
After cooling, the organic solvent in the solvent flask, now enriched with pulegone, can be collected for analysis.
Experimental Workflow: from Sample to Analysis
Caption: A generalized workflow from sample preparation to analytical detection of this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of (+)-Pulegone and (-)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of pulegone, (+)-pulegone and (-)-pulegone. Pulegone, a monoterpene found in various essential oils, particularly from plants of the Lamiaceae family, has garnered significant interest for its diverse pharmacological properties. Understanding the enantioselective differences in its bioactivity is crucial for targeted research and development in pharmaceuticals and agriculture. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for various biological activities of this compound and (-)-pulegone. It is important to note that for some activities, data is only available for one enantiomer or for "pulegone" without specifying the stereoisomer.
Table 1: Insecticidal Activity
| Compound | Organism | Assay Type | Value | Reference |
| Pulegone enantiomers | Sitophilus zeamais | Fumigant Toxicity (LC₅₀) | < 0.1 mg/L | [1] |
| Pulegone enantiomers | Sitophilus zeamais | Contact Toxicity (LD₅₀) | < 7.5 µ g/adult | [1] |
| (R)-(+)-Pulegone | Tribolium castaneum | Contact Toxicity (LD₅₀) | 11.11 µ g/insect | [1] |
| (R)-(+)-Pulegone | Sitophilus zeamais | Fumigant Toxicity (LC₅₀) | 0.62 µL/L air | [1] |
Table 2: Phytotoxicity (IC₅₀)
| Compound | Plant Species | Parameter | IC₅₀ (mg/L) | Reference |
| (R)-(+)-Pulegone | Lactuca sativa | Germination | 40 | [2] |
| (S)-(-)-Pulegone | Lactuca sativa | Germination | 35 | |
| (R)-(+)-Pulegone | Lactuca sativa | Root Length | 33 | |
| (S)-(-)-Pulegone | Lactuca sativa | Root Length | 16 | |
| (R)-(+)-Pulegone | Lactuca sativa | Shoot Biomass | 17 | |
| (S)-(-)-Pulegone | Lactuca sativa | Shoot Biomass | 11 | |
| (R)-(+)-Pulegone | Hordeum vulgare | Germination | 46 | |
| (S)-(-)-Pulegone | Hordeum vulgare | Germination | 40 | |
| (R)-(+)-Pulegone | Eruca sativa | Germination | >100 | |
| (S)-(-)-Pulegone | Eruca sativa | Germination | >100 |
Table 3: Anti-inflammatory and Cytotoxic Activity
| Compound | Cell Line | Activity | EC₅₀ (mM) | Reference |
| Pulegone | THP-1 | Anti-inflammatory (TNF-α inhibition) | 1.2 ± 0.2 | |
| Pulegone | THP-1 | Cytotoxicity | 6.6 ± 0.3 |
*Enantiomer not specified in the study.
Table 4: Antioxidant and Enzyme Inhibitory Activity (IC₅₀)
| Compound | Assay | IC₅₀ | Reference |
| Pulegone | DPPH Radical Scavenging | 21.7 ± 0.83 µg/mL | |
| Pulegone | Acetylcholinesterase (AChE) Inhibition | 46.6 ± 0.29 µg/mL |
*Enantiomer not specified in the study.
Table 5: Antimicrobial Activity (MIC)
| Compound | Microorganism | MIC | Reference |
| Pulegone | Staphylococcus aureus | 5.85 µL/mL | |
| Pulegone | Candida albicans | - | |
| Pulegone* | Salmonella typhimurium | - |
*Enantiomer not specified in the study. The reference indicates significant activity but does not provide a specific MIC value.
Table 6: Acute Toxicity
| Compound | Animal Model | Administration | Value | Reference |
| (R)-(+)-Pulegone | Rat | Oral (LD₅₀) | 470 mg/kg bw | |
| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 5/10 deaths at 400 mg/kg bw | |
| (S)-(-)-Pulegone | Mouse | Intraperitoneal | 4/10 deaths at 600 mg/kg bw |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Anti-inflammatory Activity: TNF-α Secretion in LPS-Stimulated THP-1 Cells
This protocol is based on the methodology for measuring the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed THP-1 cells at a density of 4.8 x 10⁴ cells/well in a 96-well plate.
-
To differentiate monocytes into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 48 hours.
-
-
Treatment and Stimulation:
-
After differentiation, wash the cells with PMA-free medium and incubate for 24 hours.
-
Add fresh medium containing various concentrations of this compound or (-)-pulegone (e.g., from 0.03 to 13 mM) to the respective wells. A vehicle control (e.g., 1% ethanol) should be included.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 17 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentration of TNF-α is calculated from a standard curve.
-
The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
-
Cytotoxicity Assay: LDH Release Assay in THP-1 Cells
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 10⁴ cells/well in 100 µL of culture medium.
-
Add 100 µL of medium containing various concentrations of this compound or (-)-pulegone to the wells.
-
Include a positive control (e.g., 1% Triton X-100 for maximum LDH release) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
LDH Measurement:
-
Use a commercially available LDH-based in vitro toxicology assay kit.
-
Transfer the cell-free supernatant to a new plate.
-
Add the LDH reaction mixture as per the manufacturer's protocol.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and (-)-pulegone in methanol.
-
Use a known antioxidant, such as ascorbic acid or butylated hydroxyanisole (BHA), as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the pulegone enantiomer solutions to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used to zero the reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of scavenging against the concentration of the sample.
-
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on Ellman's method, measures the activity of AChE.
-
Reagent Preparation:
-
Prepare a solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare various concentrations of this compound and (-)-pulegone.
-
Use a known AChE inhibitor, such as physostigmine or galantamine, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution, DTNB solution, and the pulegone enantiomer solution to the wells.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve of inhibition percentage versus inhibitor concentration.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of a compound against various microorganisms.
-
Preparation of Inoculum:
-
Culture the test microorganisms (bacteria or fungi) in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add a specific volume of sterile broth to each well.
-
Prepare serial two-fold dilutions of this compound and (-)-pulegone directly in the wells. An emulsifier like Tween 80 may be necessary for oil-based compounds.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Pulegone's Inhibition of the NLRP3 Inflammasome Pathway.
Experimental Workflow Diagram
References
A Comparative Guide to Analytical Methods for (+)-Pulegone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of (+)-Pulegone, a monoterpene of significant interest in the pharmaceutical and flavor industries. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy, supported by experimental data to aid in method selection and validation.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the tables below, offering a clear comparison of their key validation parameters.
Table 1: Comparison of Linearity and Accuracy for this compound Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (Recovery %) |
| GC-MS / GC-FID | 0.5 - 25 mg/L[1] | Not explicitly stated, but "good linearity" reported[1] | 95 - 106%[1] |
| NMR Spectroscopy | Matrix-dependent | > 0.997[2] | 85.0 - 99.8%[2] |
| HPTLC (Method I) | 50 - 700 ng/spot | 0.9982 | Not explicitly stated |
| HPTLC (Method II) | 50 - 700 ng/spot | 0.9988 | Not explicitly stated |
| FT-IR Spectroscopy | 157 - 860 mg/mL | Not explicitly stated | Equivalent to GC-FID |
Table 2: Comparison of Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound Quantification
| Analytical Method | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS / GC-FID | 0.2% (peak height repeatability) | ~5 mg/L | Not explicitly stated |
| NMR Spectroscopy | Not explicitly stated | 14.5 - 371 mg/kg (Matrix-dependent) | 26.2 - 1363 mg/kg (Matrix-dependent) |
| HPTLC (Method I) | Not explicitly stated | 5.78 ng/spot | 17.35 ng/spot |
| HPTLC (Method II) | Not explicitly stated | 6.12 ng/spot | 18.11 ng/spot |
| FT-IR Spectroscopy | Equivalent to GC-FID | Not found in reviewed literature | Not found in reviewed literature |
Experimental Workflows and Signaling Pathways
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate results.
Caption: General Workflow for Analytical Method Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: For food matrices, a simultaneous distillation-extraction (SDE) technique with a Likens-Nickerson apparatus can be employed using dichloromethane as the extraction solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5 (5% diphenyl/95% dimethyl polysiloxane) is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the components of the essential oil. For example, an initial temperature of 70°C held for 30 minutes, followed by a ramp to 140°C at 2°C/min.
-
Injector and Detector Temperature: The injector and detector temperatures are typically set at 220°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-650).
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and quantification.
-
Sample Preparation: 100 mg of the essential oil is dissolved in 1 mL of a suitable deuterated solvent (e.g., a 1:1 mixture of methanol-d4 and chloroform-d1) with 0.1% TMS as an internal standard. For solid samples like teas and herbs, ultrasonic-assisted liquid extraction or steam distillation can be used.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition: 1H NMR spectra are acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width to ensure accurate integration of the signals.
-
Quantification: The concentration of this compound is determined by comparing the integral of a characteristic pulegone signal (e.g., the doublet of the triplet at δH = 2.74 ppm) to the integral of the internal standard of a known concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is rapid and cost-effective for the quantification of compounds in complex mixtures.
-
Standard Solution Preparation: A stock solution of standard this compound (e.g., 100 µg/mL) is prepared in methanol.
-
Sample Application: Samples and standards are applied to the HPTLC plates (e.g., silica gel 60 F254) as bands using an automated applicator.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2, v/v) is a suitable mobile phase for normal-phase HPTLC. For reversed-phase, a mixture like methanol and water (e.g., 8:2, v/v) can be used.
-
Development: The plates are developed in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plates are dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for pulegone (approximately 265 nm).
-
Quantification: A calibration curve is generated by plotting the peak area of the standard spots against their corresponding concentrations. The concentration of pulegone in the sample is then calculated from this curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that can be used for the quantification of components in a mixture.
-
Sample Preparation: A small drop of the essential oil is placed directly on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm-1) with a resolution of 4 cm-1. Multiple scans (e.g., 100) are co-added to improve the signal-to-noise ratio.
-
Quantitative Analysis: A partial least-squares (PLS) regression model is developed using a set of calibration samples with known concentrations of this compound. The spectral region used for the model is selected based on the characteristic absorption bands of pulegone (e.g., 1650-1260 cm-1). The developed PLS model is then used to predict the concentration of pulegone in unknown samples. The accuracy of this method has been shown to be equivalent to that of GC-FID.
References
Unveiling the Efficacy of (+)-Pulegone: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of (+)-Pulegone, a naturally occurring monoterpene, reveals its standing among other well-known monoterpenes in various biological applications. This guide offers a comparative overview of its efficacy in anti-inflammatory, analgesic, antimicrobial, and insecticidal activities, supported by experimental data to inform future research and drug development.
Key Findings at a Glance
Initial assessments highlight this compound's significant potential, particularly in anti-inflammatory and analgesic contexts, where it demonstrates comparable or superior efficacy to menthol. Its performance in antimicrobial and insecticidal applications is also notable, though variable depending on the target organism.
In-Depth Efficacy Comparison
The biological activities of this compound have been evaluated against a panel of other common monoterpenes. The following tables summarize the quantitative data from various experimental studies.
Anti-inflammatory and Cytotoxic Activity
This compound exhibits potent anti-inflammatory properties, comparable to menthol, with the added advantage of lower cytotoxicity.
Table 1: Comparison of Anti-inflammatory and Cytotoxic Effects of this compound and Menthol
| Monoterpene | Anti-inflammatory Activity (EC50 in mM) | Cytotoxicity (EC50 in mM) |
| This compound | 1.2 ± 0.2[1] | 6.6 ± 0.3[1] |
| Menthol | 1.5 ± 0.1[1] | 3.5 ± 0.2[1] |
EC50: Half-maximal effective concentration.
Analgesic Activity
In vivo studies on a rat model of inflammatory pain demonstrate the significant anti-hyperalgesic effects of this compound.
Table 2: In Vivo Anti-hyperalgesic Effects of this compound and Menthol (100 mg/kg)
| Monoterpene | Mechanical Hyperalgesia (Paw Withdrawal Threshold in g) | Thermal Hyperalgesia (Paw Withdrawal Latency in s) |
| This compound | 274.25 ± 68.89[1] | 4.09 ± 0.62 |
| Menthol | 281.63 ± 45.52 | 3.65 ± 0.88 |
| Vehicle | 160.88 ± 35.17 | 2.25 ± 0.34 |
Antimicrobial Activity
This compound has been tested against various bacterial and fungal strains, showing moderate to potent activity.
Table 3: Comparative Antimicrobial Activity of Monoterpenes (MIC Values)
| Monoterpene | Staphylococcus aureus (µl/ml) | Escherichia coli (% v/v) | Candida albicans (mg/mL) |
| This compound | 5.85 | ≥ 2 | 0.5 |
| 1,8-Cineole | 23.43 | - | - |
| Menthol | - | 0.125 - 0.5 | - |
| Carvone | - | ≥ 2 | 0.5 |
| Thymol | - | - | 0.025 |
| Carvacrol | - | - | 0.025 |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.
Insecticidal and Larvicidal Activity
The insecticidal and larvicidal properties of this compound have been evaluated against several insect species.
Table 4: Comparative Insecticidal and Larvicidal Activity of Monoterpenes (LC50 Values)
| Monoterpene | Tribolium castaneum (µL/L air) | Tuta absoluta (mg/L) |
| This compound | 33.74 | - |
| Thymol | 377.34 | - |
| (-)-Carvone | - | 1.30 |
| Cuminaldehyde | - | 1.41 |
LC50: Lethal concentration required to kill 50% of the test population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the ability of monoterpenes to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.
Methodology:
-
Cell Culture and Differentiation: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate the monocytes into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
LPS Stimulation and Monoterpene Treatment: After differentiation, the adherent macrophage-like cells are washed and incubated with fresh medium. The cells are then pre-treated with various concentrations of the test monoterpenes (e.g., this compound, menthol) for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 4 hours to induce an inflammatory response.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of secreted TNF-α is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group (without monoterpene treatment). The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the monoterpene concentration and fitting the data to a dose-response curve.
In Vivo Anti-hyperalgesic Activity in a Rat Model of Inflammatory Pain
Objective: To assess the analgesic efficacy of monoterpenes in reducing pain-like behaviors in a rat model of peripheral inflammation.
Methodology:
-
Animal Model: Adult male Wistar rats are used. Inflammation is induced by a subcutaneous injection of 1% λ-carrageenan into the plantar surface of the right hind paw.
-
Drug Administration: The test monoterpenes (e.g., this compound, menthol) or vehicle (control) are administered intraperitoneally at a specified dose (e.g., 100 mg/kg) at a set time point after carrageenan injection.
-
Assessment of Mechanical Hyperalgesia: Mechanical sensitivity is measured using an electronic von Frey anesthesiometer. The force (in grams) required to elicit a paw withdrawal reflex is recorded before and at different time points after drug administration. An increase in the paw withdrawal threshold indicates an anti-hyperalgesic effect.
-
Assessment of Thermal Hyperalgesia: Thermal sensitivity is assessed using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is measured. An increase in paw withdrawal latency signifies an anti-hyperalgesic effect.
-
Data Analysis: The data are expressed as the mean paw withdrawal threshold (g) or latency (s) ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.
Signaling Pathway and Experimental Workflow
Modulation of the NF-κB Signaling Pathway
Several monoterpenes, including this compound, are believed to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the general mechanism of NF-κB activation and a plausible point of intervention for monoterpenes.
Caption: NF-κB signaling pathway and potential inhibition by monoterpenes.
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a typical workflow for evaluating the cytotoxic potential of monoterpenes against cancer cell lines.
Caption: Workflow for evaluating the anticancer activity of monoterpenes.
References
comparative study of (+)-Pulegone metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
(+)-Pulegone, a monoterpene found in various mint species, has garnered significant attention due to its potential hepatotoxicity. Understanding its metabolic fate across different species is crucial for assessing its risk to human health and for the development of safer pharmaceuticals and consumer products. This guide provides a comparative overview of this compound metabolism in humans, rats, and mice, supported by experimental data and detailed methodologies.
Executive Summary
The metabolism of this compound is a complex process primarily occurring in the liver and involving multiple enzymatic pathways. While there are similarities in the metabolic routes across humans, rats, and mice, significant quantitative and qualitative differences exist. The primary pathways include hydroxylation, reduction, and conjugation. A key metabolic step is the conversion of this compound to menthofuran, a proximate hepatotoxic metabolite. This conversion and its subsequent bioactivation to a reactive γ-ketoenal are central to pulegone-induced toxicity.
Comparative Metabolism of this compound
The metabolic disposition of this compound has been investigated in vivo and in vitro across various species. The primary routes of metabolism are summarized below.
Table 1: Major Metabolic Pathways of this compound in Different Species
| Metabolic Pathway | Human | Rat | Mouse |
| Hydroxylation | 5-hydroxylation, 9-hydroxylation, 10-hydroxylation.[1][2] | 5-hydroxylation, 9-hydroxylation.[3] | Predominantly 9-hydroxylation. |
| Reduction | Reduction of the C-C double bond to form menthone/isomenthone.[4] | Reduction to menthone/isomenthone.[4] | Reduction to menthone/isomenthone. |
| Formation of Menthofuran | Occurs via 9-hydroxypulegone. | A major pathway leading to hepatotoxicity. | A significant pathway. |
| Further Metabolism of Menthofuran | Oxidation to a furan epoxide and a reactive γ-ketoenal. | Formation of a reactive γ-ketoenal. | Formation of a reactive γ-ketoenal. |
| Conjugation | Glucuronidation and glutathione conjugation. | Glucuronidation and glutathione conjugation, with metabolites excreted in bile and urine. | Glutathione conjugation with metabolites detected in bile. |
Enzymology of this compound Metabolism
The biotransformation of this compound is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.
Table 2: Cytochrome P450 Isozymes Involved in this compound Metabolism in Humans
| CYP Isozyme | Role in this compound Metabolism | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP1A2 | Oxidation of pulegone to menthofuran. | 94 | 2.4 |
| CYP2E1 | Major enzyme in the oxidation of pulegone to menthofuran. | 29 | 8.4 |
| CYP2C19 | Oxidation of pulegone to menthofuran. | 31 | 1.5 |
| CYP2A6 | Involved in the metabolism of menthofuran. | - | - |
In rats, in vivo administration of pulegone has been shown to decrease the levels of liver microsomal cytochrome P-450. In vitro studies with rat liver microsomes also demonstrated destruction of CYP P-450 upon incubation with pulegone.
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for its in vitro metabolism studies.
Caption: Metabolic pathways of this compound leading to detoxification and bioactivation.
Caption: A generalized workflow for studying the in vitro metabolism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the study of this compound metabolism.
In Vitro Metabolism in Liver Microsomes
This protocol is designed to identify the metabolites of this compound and the enzymes responsible for their formation.
-
Materials:
-
Pooled human, rat, or mouse liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Recombinant human CYP450 enzymes (for reaction phenotyping)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Internal standard for quantification
-
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent or acid.
-
Add an internal standard and vortex to extract the metabolites.
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for analysis.
-
Metabolite Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of pulegone and its metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a modifier like formic acid. UV detection can be used for initial screening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile metabolites. Derivatization may be required for non-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for identifying and quantifying metabolites. Fragmentation patterns obtained from MS/MS analysis are used to elucidate the structures of the metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated metabolites.
Conclusion
The metabolism of this compound exhibits both similarities and notable differences across species. In humans, CYP1A2, CYP2E1, and CYP2C19 are key enzymes in the formation of the hepatotoxic metabolite menthofuran. While rats and mice also metabolize pulegone to menthofuran, there are differences in the extent of various metabolic pathways, which may contribute to species-specific toxicity profiles. A thorough understanding of these metabolic differences is essential for accurate risk assessment and the extrapolation of animal toxicity data to humans. The provided data and protocols serve as a valuable resource for researchers in toxicology, drug metabolism, and related fields.
References
- 1. Summary of Data Reported - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Naturally Derived (+)-Pulegone for Research Applications
For researchers, scientists, and professionals in drug development, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes. This guide provides a comprehensive comparison of synthetic (+)-pulegone and its naturally derived counterpart, focusing on their chemical purity, impurity profiles, and stereoisomeric composition, supported by experimental data and methodologies.
Executive Summary
This compound, a monoterpene ketone, is a chiral molecule with documented biological activities. The primary distinction between synthetic and naturally derived this compound lies in their purity and the nature of accompanying impurities. Synthetic this compound is characterized by high purity, typically exceeding 95%, with process-related impurities. In contrast, naturally derived this compound, primarily extracted from essential oils like pennyroyal oil, is part of a complex mixture of other terpenes and phytochemicals. While both sources provide the same active molecule, the presence of these additional compounds in the natural extract can influence its biological and toxicological profile.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences between synthetic and naturally derived this compound based on available data.
| Parameter | Synthetic this compound | Naturally Derived this compound |
| Typical Purity | >95% (GC)[1] | Variable; Pulegone is a major component (e.g., 40-80%) within a complex essential oil matrix[2][3] |
| Source | Chemical Synthesis | Essential oils of plants like Mentha pulegium (Pennyroyal) |
| Common Impurities | Process-related impurities (e.g., starting materials, by-products) | Other terpenes (e.g., menthone, isomenthone, piperitone), flavonoids, and other plant metabolites[2][3] |
| Stereoisomeric Purity | High enantiomeric excess of the (+)-enantiomer | Predominantly the (+)-enantiomer, but traces of the (-)-enantiomer can be present depending on the plant source |
| Regulatory Status (Food Additive) | No longer authorized for use as a synthetic flavoring substance in the U.S. by the FDA | Natural counterparts in food or natural flavors are still permitted |
Chemical Composition and Impurity Profile
Synthetic this compound: Commercially available synthetic this compound generally boasts a high degree of purity, often exceeding 95% as determined by Gas Chromatography (GC). A study utilizing pulegone in a toxicology assessment reported a purity of approximately 96%. The impurities in synthetic batches are typically by-products of the manufacturing process. While specific impurity profiles are often proprietary, they may include unreacted starting materials or isomers formed during synthesis.
Naturally Derived Pulegone: Pulegone derived from natural sources, such as the essential oil of pennyroyal (Mentha pulegium), is part of a complex mixture. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pennyroyal oil reveals that while pulegone is a major constituent, its concentration can vary significantly, for instance, from 46.18% to 80.553% depending on the geographical origin of the plant. Other significant components in these essential oils include menthone, isomenthone, and piperitone. This complex matrix of related terpenoids and other phytochemicals constitutes the "impurity" profile of naturally derived pulegone from a chemical standpoint.
Stereoisomeric Composition
The biological and toxicological effects of pulegone are stereospecific, with the (R)-(+)-enantiomer being more toxic than the (S)-(-)-enantiomer.
Synthetic this compound: Chemical synthesis routes are designed to produce a high enantiomeric excess of the desired this compound isomer.
Naturally Derived Pulegone: Essential oils from plants like pennyroyal are known to be rich in the this compound enantiomer. However, the enantiomeric ratio can be a key indicator to distinguish between natural and synthetic sources.
Biological Activity and Toxicology: A Comparative Perspective
While direct comparative studies on the biological activity of highly purified synthetic versus natural this compound are limited, the existing literature on pulegone's effects provides a basis for understanding potential differences. The toxicity of pulegone has been a subject of concern, leading the U.S. Food and Drug Administration (FDA) to ban the use of synthetic pulegone as a food additive. However, the FDA has also stated that their scientific analysis indicates that synthetic pulegone does not pose a risk to public health under its intended use conditions. This regulatory distinction highlights the complexity of assessing risk for synthetic versus natural compounds.
The biological activity of naturally derived pulegone is inherently linked to the synergistic or antagonistic effects of the other compounds present in the essential oil. For instance, the antimicrobial and antioxidant properties of pennyroyal oil are attributed to its complex mixture of components, including pulegone.
Experimental Protocols
1. Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the components in both synthetic and naturally derived pulegone samples.
-
Methodology:
-
Sample Preparation: Dilute the pulegone sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector: Split mode with a ratio of 1:50 at 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate components based on their boiling points.
-
Mass Spectrometer: Operated in electron impact (EI) mode.
-
Identification: Components are identified by comparing their mass spectra and retention times with those of reference standards and spectral libraries.
-
Quantification: The relative percentage of each component is determined by the peak area normalization method.
-
2. Enantiomeric Composition Analysis by Chiral Gas Chromatography
-
Objective: To determine the enantiomeric ratio of this compound and (-)-pulegone.
-
Methodology:
-
Technique: Enantioselective multidimensional gas chromatography is a powerful technique for separating enantiomers.
-
Chiral Stationary Phase: A capillary column coated with a chiral selector (e.g., a cyclodextrin derivative) is used.
-
Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative abundance.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the analysis and metabolic activation of pulegone, the following diagrams are provided.
Conclusion
For researchers requiring high purity and a well-defined chemical entity, synthetic this compound is the superior choice. Its high purity minimizes the confounding effects of other bioactive molecules present in natural extracts. However, for studies investigating the biological effects of traditional herbal remedies or the synergistic effects of multiple phytochemicals, naturally derived pulegone within its essential oil matrix is more relevant. The choice ultimately depends on the specific research question and the need to control for the variables introduced by the complex composition of natural products. It is imperative for researchers to be aware of the source and purity of their compounds and to report this information in their studies to ensure reproducibility and accurate interpretation of results.
References
Efficacy of (+)-Pulegone Versus Commercial Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and effective pest management strategies has spurred research into naturally derived compounds as alternatives to conventional synthetic insecticides. Among these, (+)-Pulegone, a monoterpene found in the essential oils of various mint species, has demonstrated significant insecticidal properties. This guide provides a comparative analysis of the efficacy of this compound against that of commercial insecticides, supported by experimental data, detailed methodologies, and an exploration of their respective modes of action.
Efficacy Data: A Quantitative Comparison
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound and various commercial insecticides against several insect species. These values represent the concentration or dose required to kill 50% of the test population and are a standard measure of acute toxicity.
Table 1: Fumigant Toxicity (LC50) of this compound and Commercial Insecticides
| Compound/Product | Insect Species | Exposure Time (h) | LC50 |
| This compound | Sitophilus zeamais | 24 | 11.8 µl/L air[1] |
| This compound | Musca domestica | 0.5 | 1.7 mg/dm³[2] |
| Dichlorvos (Organophosphate) | Musca domestica | 0.5 | 0.5 mg/dm³[2] |
| Mentha pulegium EO (pulegone: 46.49%) | Tribolium castaneum | 24 | 23.7 µL/L air[3] |
Table 2: Contact Toxicity (LD50) of this compound and Commercial Insecticides
| Compound/Product | Insect Species | LD50 |
| This compound | Tribolium castaneum | < 7.5 µ g/adult [4] |
| Deltamethrin (Pyrethroid) | Musca domestica | 9.2 µ g/insect |
| Mentha pulegium EO (pulegone-rich) | Planococcus citri | LC50: < 40.96 mg/L |
| Chlorpyrifos (Organophosphate) | Planococcus citri | Highly effective at 100 mL/hL |
| Spirotetramat (Ketoenol) | Planococcus citri | Effective at 120 mL/hL |
Note: Direct comparisons of LC50 and LD50 values should be made with caution and only between studies using the same insect species and similar experimental protocols.
Experimental Protocols
The data presented in this guide were primarily obtained through two common entomological bioassays: fumigant and contact toxicity assays. The general methodologies for these assays are outlined below.
Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile compounds in an enclosed space.
-
Preparation of Test Chambers: Glass jars or vials of a known volume are used as test chambers.
-
Insect Introduction: A specific number of adult insects (e.g., 10-20) of a uniform age and sex are introduced into each chamber.
-
Application of Test Compound: A filter paper impregnated with a specific concentration of the test compound (e.g., this compound or a commercial fumigant) dissolved in a suitable solvent (e.g., acetone) is placed inside the chamber. The solvent is allowed to evaporate completely.
-
Sealing and Incubation: The chambers are sealed to create an airtight environment and incubated under controlled conditions (temperature and humidity) for a specified duration (e.g., 24 hours).
-
Mortality Assessment: The number of dead insects is recorded at the end of the exposure period. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Contact Toxicity Bioassay (Topical Application)
This method evaluates the toxicity of a compound when applied directly to the insect's body.
-
Insect Immobilization: Test insects are briefly immobilized using carbon dioxide or by chilling.
-
Application of Test Compound: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test compound, dissolved in a solvent like acetone, to a specific part of the insect's body, typically the dorsal thorax.
-
Post-Treatment Observation: The treated insects are then transferred to clean containers with access to food and water and are kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The LD50 value is calculated using probit analysis of the dose-mortality data.
Signaling Pathways and Modes of Action
The insecticidal activity of this compound and commercial insecticides stems from their interference with critical physiological processes, primarily within the nervous system. However, their specific molecular targets and mechanisms of action can differ significantly.
Proposed Mode of Action for this compound
Recent studies suggest that the toxicity of this compound to some insects is enhanced through metabolic activation by the insect's own detoxification system, specifically cytochrome P450 monooxygenases. Instead of detoxifying the compound, these enzymes convert this compound into menthofuran, a more potent toxicant.
Caption: Metabolic activation of this compound by cytochrome P450.
Mode of Action of Organophosphate and Carbamate Insecticides
Organophosphates (e.g., chlorpyrifos, dichlorvos) and carbamates are two major classes of commercial insecticides that act as acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Caption: Inhibition of acetylcholinesterase by commercial insecticides.
References
Validating the Anti-Inflammatory Properties of (+)-Pulegone: A Comparative Guide for Researchers
This guide provides an objective comparison of the anti-inflammatory performance of (+)-Pulegone against other alternatives, supported by experimental data from various animal models. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this naturally occurring monoterpene.
Overview of this compound
This compound is a monoterpene phytochemical found in the essential oils of plants like peppermint (Mentha piperita) and pennyroyal (Mentha pulegium).[1][2] It has been investigated for a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-pyretic effects.[1][2] Research suggests that pulegone exerts its anti-inflammatory action through multiple mechanisms, including the suppression of the NLRP3 inflammasome, regulation of the NF-κB and Nrf-2 signaling pathways, and inhibition of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[3]
Comparative Performance in Animal Models
The anti-inflammatory efficacy of this compound has been evaluated in several standard preclinical animal models of inflammation. Its performance is often compared against well-established anti-inflammatory drugs such as the steroidal agent Dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, as well as other natural compounds like Menthol.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model mimics systemic inflammation and sepsis. Administration of LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response.
Experimental Data Summary
| Model | Compound | Dosage | Key Findings | Reference |
| LPS-Induced Sepsis in Mice | This compound | 95 and 190 mg/kg | Reduced serum levels of IL-18, IL-1β, TNF-α, IFN-γ, and other cytokines. Decreased mRNA and protein expression of ASC, NLRP3, and Caspase-1 in lungs. | |
| LPS-Induced Sepsis in Mice | Dexamethasone (Control) | 5 mg/kg | Served as a positive control, demonstrating a significant reduction in inflammatory markers. |
Complete Freund's Adjuvant (CFA)-Induced Arthritis and Pain Model
The CFA model is used to induce chronic inflammation and pain, mimicking aspects of rheumatoid arthritis.
Experimental Data Summary
| Model | Compound | Dosage | Key Findings | Reference |
| CFA-Induced Arthritis in Rats | This compound | 20, 40, and 80 mg/kg | Dose-dependently reduced arthritic lesions, mitigated weight loss, and reversed hematological abnormalities. Significantly reduced pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory IL-10. | |
| CFA-Induced Inflammatory Pain in Rats | This compound | 100 mg/kg (i.p.) | Exerted a significant anti-hyperalgesic effect on mechanical, heat, and cold stimuli. | |
| CFA-Induced Inflammatory Pain in Rats | Menthol (Comparison) | 100 mg/kg (i.p.) | Showed anti-hyperalgesic effects but were less potent than pulegone. Exhibited higher cytotoxicity in vitro compared to pulegone. |
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing visceral pain, which is linked to inflammatory processes. The number of abdominal "writhes" is counted as a measure of pain response.
Experimental Data Summary
| Model | Compound | Dosage | Key Findings | Reference |
| Acetic Acid-Induced Writhing in Rats | Eugenol (Comparison) | Not specified in abstract | Acted as an analgesic, reducing abdominal constrictions. | |
| Acetic Acid-Induced Writhing in Mice | Standard NSAIDs (e.g., Diclofenac) | 10 mg/kg (i.p.) | Significantly reduce the number of writhes, serving as a positive control. |
Note: While pulegone is cited as having anti-nociceptive properties, specific quantitative data from the acetic acid writhing test was not available in the provided search results. The model is included for its relevance in evaluating inflammation-related pain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
LPS-Induced Sepsis in Mice
-
Animals: Male C57BL/6J mice.
-
Groups:
-
Normal (Control)
-
LPS only
-
LPS + Dexamethasone (5 mg/kg)
-
LPS + Pulegone (95 mg/kg)
-
LPS + Pulegone (190 mg/kg)
-
-
Procedure: All mice, except the normal group, are challenged with an intraperitoneal (i.p.) injection of LPS. Pulegone or Dexamethasone is administered to the respective treatment groups.
-
Data Collection: After a set period, blood and lung tissues are collected.
-
Analysis: Serum is analyzed for cytokine levels (e.g., IL-1β, TNF-α) using ELISA. Lung tissues are processed for histological analysis to assess inflammation and for mRNA and protein expression analysis (e.g., via RT-PCR and Western blot) to quantify markers like NLRP3, ASC, and Caspase-1.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for acute inflammation.
-
Animals: Wistar rats or Swiss mice.
-
Procedure:
-
A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.
-
Animals are pre-treated with this compound, a control vehicle (e.g., saline), or a positive control drug (e.g., Indomethacin, 20 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a specific time (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., every hour for up to 6 hours) to determine the extent of edema.
-
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
References
- 1. Pulegone and Eugenol Oral Supplementation in Laboratory Animals: Results from Acute and Chronic Studies | MDPI [mdpi.com]
- 2. Pulegone and Eugenol Oral Supplementation in Laboratory Animals: Results from Acute and Chronic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulegone inhibits inflammation via suppression of NLRP3 inflammasome and reducing cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of (+)-Pulegone Analytical Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides a comparative overview of analytical methods for the quantification of (+)-Pulegone, a monoterpene found in various mint species. The performance of these methods is supported by experimental data from various studies, offering a basis for inter-laboratory validation and selection of the most suitable analytical approach.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance data for different analytical methods used for the determination of this compound. This data, compiled from multiple studies, provides a basis for comparing the accuracy, precision, and sensitivity of each technique.
| Analytical Method | Matrix | Recovery (%) | Linearity Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) |
| GC-MS[1][2][3] | Food Products | 95 - 106 | 0.5 - 25 mg/L | ~5 mg/L | 0.2 (peak height repeatability) |
| FT-IR[4][5] | Pennyroyal Oil | N/A | 157 - 860 mg/mL | N/A | N/A (proved equivalent to GC in reproducibility) |
| HPLC | Herba Schizonepetae | 96.2 | N/A | N/A | 0.81 |
| ¹H NMR | Essential Oils & Food | 84.3 - 102 | N/A | 7.15 - 371 mg/kg | N/A |
| HPTLC | Mentha longifolia | N/A | 50 - 700 ng/spot | N/A | N/A |
N/A : Not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the key analytical methods cited.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A simultaneous distillation-extraction (SDE) technique using a Likens-Nickerson apparatus is commonly employed for the extraction of pulegone from food matrices. Dichloromethane is often used as the extraction solvent. For solid or semi-solid samples, grinding and homogenization are necessary prior to extraction.
-
Instrumentation : The analysis is performed using a capillary gas chromatograph coupled with a mass spectrometer (GC/MS). For enantiomeric separation, a chiral capillary column, such as Cyclodex B, can be utilized.
-
Quantification : The quantification of pulegone is typically achieved by comparing the peak area of the analyte in the sample to that of a known standard.
2. Fourier Transform Infrared Spectroscopy (FT-IR)
-
Sample Preparation : For the analysis of essential oils like pennyroyal oil, the samples can be analyzed directly or after "spiking" to increase the validation range.
-
Instrumentation : An FT-IR spectrometer is used, and the analysis is often combined with partial least-squares (PLS) regression. The spectral region of 1650-1260 cm⁻¹ is typically evaluated for pulegone quantification.
-
Reference Method : Gas chromatography is often used as the reference method to validate the FT-IR results, with statistical tests demonstrating equivalency in accuracy and reproducibility.
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : The specific extraction method depends on the matrix. For herbal materials like Herba Schizonepetae, an appropriate solvent extraction is performed.
-
Instrumentation : The separation is performed on a C18 column with a mobile phase such as methanol-water (80:20). The detection wavelength is set at 252 nm.
-
Validation : The method's accuracy is assessed through recovery studies, with an average recovery of 96.2% being reported.
4. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Sample Preparation : For essential oils, a simple dissolution in a suitable deuterated solvent is sufficient. For food matrices, a steam distillation method has been shown to be effective for pulegone extraction. A mixture of methanol-d4/chloroform-d1 (1:1 v/v) has been identified as an effective solvent for separating pulegone signals.
-
Instrumentation : A standard NMR spectrometer is used to acquire the ¹H NMR spectra.
-
Quantification : The quantification is based on the integration of specific signals corresponding to pulegone. The method has been validated through recovery and linearity studies.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical standard for this compound. This process ensures the robustness and reproducibility of the analytical method across different laboratories.
Caption: Workflow for inter-laboratory validation of this compound.
This guide provides a foundational comparison of analytical methodologies for this compound. For a comprehensive inter-laboratory validation, it is recommended that participating laboratories agree on a single, detailed protocol and use a certified reference material to ensure the comparability of results. The data presented herein can aid in the initial selection of a suitable analytical method for such a study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of (+)-Pulegone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(+)-Pulegone, a naturally occurring monoterpene ketone found in various essential oils, has demonstrated notable antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of this compound and available data on its derivatives, offering insights for further research and development in the pursuit of novel antimicrobial agents. While extensive data on a wide array of synthetic derivatives are limited in publicly available literature, this document summarizes the existing experimental findings to facilitate a foundational understanding.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and a series of (+)-Neoisopulegol-based amino and thiol adducts against various bacterial and fungal strains.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Strain | MIC Value | Reference |
| Bacteria (Gram-positive) | |||
| Staphylococcus aureus | ATCC 25923 | 5.85 µl/mL | [1] |
| Staphylococcus aureus | - | 1.8 mg/mL | [1] |
| Staphylococcus aureus | - | 2.8 µl/mL | [1] |
| Staphylococcus epidermidis | - | 1.8 mg/mL | [2] |
| Listeria monocytogenes | - | 0.125 µg/mL (MBC) | [2] |
| Bacillus cereus | - | - | |
| Bacteria (Gram-negative) | |||
| Escherichia coli | - | - | |
| Pseudomonas aeruginosa | - | 2.80-11.20 µl/mL | |
| Klebsiella pneumoniae | - | 2.80-11.20 µl/mL | |
| Salmonella typhimurium | - | - | |
| Salmonella paratyphi B | - | - | |
| Salmonella veneziana | - | - | |
| Fungi | |||
| Candida albicans | - | - | |
| Aspergillus niger | - | - | |
| Botrytis cinerea | - | - | |
| Fusarium moniliforme | - | - | |
| Pyricularia oryzae | - | - |
Table 2: Antimicrobial Spectrum of (+)-Neoisopulegol-Based Amino and Thiol Adducts
| Compound | Microorganism | Strain | MIC Value (µM) |
| β-aminolactone 23 | Staphylococcus aureus | ATCC 25923 | >100 |
| β-aminolactone 24 | Staphylococcus aureus | ATCC 25923 | >100 |
| β-aminolactone 25 | Staphylococcus aureus | ATCC 25923 | 50 |
| β-aminolactone 26 | Staphylococcus aureus | ATCC 25923 | 25 |
| β-aminolactone 27 | Staphylococcus aureus | ATCC 25923 | 25 |
| β-aminolactone 28 | Staphylococcus aureus | ATCC 25923 | 50 |
| β-aminolactone 29 | Staphylococcus aureus | ATCC 25923 | 50 |
| Naphthylmethyl-substituted β-aminolactone 30 | Staphylococcus aureus | ATCC 25923 | 12.5 |
| All β-aminolactones (23-30) | Staphylococcus aureus | MRSA ATCC 43300 | >100 |
| All β-aminolactones (23-30) | Escherichia coli | ATCC 25922 | >100 |
| All other synthesized thiol adducts | Staphylococcus aureus | ATCC 25923 | >100 |
| All other synthesized thiol adducts | Staphylococcus aureus | MRSA ATCC 43300 | >100 |
| All other synthesized thiol adducts | Escherichia coli | ATCC 25922 | >100 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound and its derivatives are typically determined using the broth microdilution method. A standardized procedure is outlined below:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: this compound and its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of comparing the antimicrobial spectra of this compound and its derivatives, the following diagram illustrates the key steps involved in the research process.
Caption: Workflow for Comparing Antimicrobial Spectra.
Discussion and Future Directions
The available data indicates that this compound possesses a broad spectrum of antimicrobial activity against a variety of bacteria and fungi. The study on (+)-neoisopulegol-based derivatives suggests that chemical modification can modulate this activity. Notably, the naphthylmethyl-substituted β-aminolactone derivative displayed significantly enhanced activity against Staphylococcus aureus compared to other tested adducts, highlighting the potential for targeted chemical synthesis to improve antimicrobial potency.
However, a significant gap exists in the scientific literature regarding the systematic evaluation of a diverse range of this compound derivatives, particularly those targeting the carbonyl group, such as oximes, hydrazones, semicarbazones, and thiosemicarbazones. These classes of compounds have been shown to exhibit potent antimicrobial activities when derived from other parent molecules.
Future research should focus on the synthesis and comprehensive antimicrobial screening of these and other pulegone derivatives against a wide panel of clinically relevant microorganisms. Such studies are essential for establishing a clear structure-activity relationship (SAR) and for unlocking the full potential of this compound as a scaffold for the development of new and effective antimicrobial agents.
References
A Comparative Analysis of (+)-Pulegone and Other Monoterpenes on Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (+)-pulegone and other selected monoterpenes on key neurotransmitter receptors. While direct quantitative binding or functional data for this compound on several receptor types remains limited in publicly available literature, this document summarizes the existing qualitative evidence and provides a quantitative comparison with structurally related monoterpenes, namely menthol and thujone. The information is intended to support further research and drug development efforts in the field of neuroscience.
GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for many therapeutic agents.
This compound
Comparative Analysis with Other Monoterpenes
In contrast to this compound, more extensive quantitative data is available for other monoterpenes like menthol and thujone, which can serve as a benchmark for understanding the potential activity of pulegone.
| Compound | Receptor Subtype | Assay Type | Effect | Value | Reference |
| (+)-Menthol | human α1β2γ2s | Electrophysiology (Two-electrode voltage clamp in Xenopus oocytes) | Positive Allosteric Modulator | EC50 for GABA potentiation: ~100 µM | [3] |
| (-)-Menthone | human α1β2γ2s | Electrophysiology (Two-electrode voltage clamp in Xenopus oocytes) | Weak Positive Allosteric Modulator | Minimal enhancement of GABA currents | [3] |
| α-Thujone | human α1β2γ2s | Electrophysiology (Two-electrode voltage clamp in Xenopus oocytes) | Inhibitor | Inhibition of GABA-induced currents |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
This protocol is a standard method for assessing the modulatory effects of compounds on GABAA receptors expressed in cultured cells.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2s) using a suitable transfection reagent.
-
-
Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The whole-cell patch-clamp technique is employed. The external solution contains (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 11 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Compound Application:
-
GABA is applied at a concentration that elicits a submaximal current (e.g., EC20).
-
The test compound (this compound or alternatives) is co-applied with GABA at various concentrations to determine its modulatory effect.
-
A control application of GABA alone is performed before and after the co-application to assess any rundown of the current.
-
-
Data Analysis:
-
The potentiation or inhibition of the GABA-evoked current by the test compound is calculated as a percentage of the control GABA response.
-
Concentration-response curves are generated, and EC50 or IC50 values are determined by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathway: GABAA Receptor
Caption: GABAA receptor signaling pathway.
Dopamine Receptor Interaction
The dopaminergic system is implicated in various physiological processes, including motor control, motivation, and reward.
This compound
Evidence suggests an indirect interaction of this compound with the dopaminergic system. One study indicated that dopamine may be involved in the ambulation-promoting effects of pulegone in mice; however, the study concluded that pulegone is likely not a direct dopamine receptor agonist. The effects of pulegone on ambulation were attenuated by dopamine antagonists. Direct binding affinity or functional agonistic/antagonistic activity of this compound on dopamine receptors has not been quantitatively determined in the reviewed literature.
Comparative Analysis
Due to the lack of direct quantitative data for this compound, a comparison is made with known dopamine receptor ligands.
| Compound | Receptor Subtype | Assay Type | Effect | Ki (nM) | Reference |
| Apomorphine | D2 | Radioligand Binding | Agonist | 10 | |
| Haloperidol | D2 | Radioligand Binding | Antagonist | 1.5 |
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity of a test compound to the dopamine D2 receptor.
-
Membrane Preparation:
-
Rat striatal tissue, which is rich in D2 receptors, is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled D2 receptor antagonist, such as [3H]spiperone, at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling.
Muscarinic Acetylcholine Receptor Interaction
Muscarinic acetylcholine receptors are G protein-coupled receptors that are involved in a wide range of physiological functions.
This compound
A study has shown that this compound exhibits hypotensive effects in rats, which are significantly prevented by the muscarinic receptor blocker atropine. This suggests that pulegone's cardiovascular effects are mediated through the activation of muscarinic receptors. The same study also reported that pulegone has acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 46.6 ± 0.29 µg/mL. While AChE inhibition increases the availability of acetylcholine, it is not a direct measure of muscarinic receptor binding. Direct quantitative data on the binding affinity or functional potency of this compound at muscarinic receptor subtypes is currently unavailable.
Comparative Analysis
A comparison is provided with a well-characterized muscarinic receptor agonist.
| Compound | Receptor Subtype | Assay Type | Effect | EC50 (nM) | Reference |
| Carbachol | M1 | Calcium Mobilization | Agonist | 1,700 | |
| Pilocarpine | M1 | Calcium Mobilization | Agonist | 6,800 | |
| This compound | Muscarinic (in vivo) | Blood Pressure Measurement | Agonist (hypotensive effect) | N/A |
Experimental Protocol: Calcium Mobilization Assay for Muscarinic M1 Receptor
This assay is used to measure the functional activation of Gq-coupled muscarinic receptors, such as the M1 subtype.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cells are seeded into black, clear-bottom 96-well plates and allowed to attach overnight.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is established.
-
The test compound (this compound) or a reference agonist is added at various concentrations.
-
The change in intracellular calcium concentration is monitored as a change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
Concentration-response curves are plotted, and the EC50 value, representing the concentration that produces 50% of the maximal response, is calculated.
-
Signaling Pathway: Muscarinic M1 Receptor
Caption: Muscarinic M1 receptor signaling.
Conclusion
This compound demonstrates a range of effects on the central and peripheral nervous systems, with evidence pointing towards interactions with GABAA, dopamine, and muscarinic acetylcholine receptors. However, a significant gap exists in the literature regarding the direct, quantitative characterization of these interactions. The comparative data presented for other monoterpenes, such as menthol and thujone, highlight the potential for varied and specific activities within this chemical class. Further detailed pharmacological studies, including radioligand binding assays and functional electrophysiological recordings, are warranted to fully elucidate the neurotransmitter receptor pharmacology of this compound and its potential as a lead compound for novel therapeutics.
References
A Comparative Analysis of Pulegone Reductase from Diverse Plant Sources: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme function across different species is paramount for applications ranging from synthetic biology to targeted therapeutic design. This guide provides a comparative analysis of pulegone reductase, a key enzyme in the biosynthesis of menthol and other valuable monoterpenoids, from various plant sources. We present a detailed examination of its performance, supported by experimental data, to facilitate informed decisions in research and development.
Pulegone reductase catalyzes the NADPH-dependent reduction of the α,β-unsaturated double bond of pulegone to yield menthone and isomenthone. The stereoselectivity of this enzyme is a critical determinant of the final monoterpenoid profile in a given plant species. This analysis focuses on the well-characterized pulegone reductases from Mentha piperita (peppermint) and Nepeta tenuifolia, with additional qualitative insights into the enzymes from Agastache rugosa and Mentha spicata.
Quantitative Performance Comparison
The kinetic parameters of pulegone reductase from Mentha piperita and Nepeta tenuifolia highlight significant differences in their substrate affinity and catalytic efficiency, particularly in their preference for different pulegone enantiomers.
| Plant Source | Enzyme | Preferred Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Product Ratio (Menthone:Isomenthone) | Reference |
| Mentha piperita | (+)-pulegone reductase (MpPR) | This compound | 3.00 | 0.057 | 0.019 | 70:30 (-)-menthone:(+)-isomenthone | [1] |
| (-)-pulegone | 8.63 | 0.023 | 0.0027 | - | [1] | ||
| Nepeta tenuifolia | (-)-pulegone reductase (NtPR) | (-)-pulegone | 4.35 | 0.062 | 0.014 | 43:57 (+)-menthone:(-)-isomenthone | [1] |
| This compound | 11.24 | 0.031 | 0.0028 | - | [1] |
Key Performance Insights
-
Stereoselectivity: The most striking difference lies in the stereoselectivity of the enzymes. Pulegone reductase from Mentha piperita (MpPR) preferentially reduces this compound to produce primarily (-)-menthone, the precursor to (-)-menthol which gives peppermint its characteristic flavor.[1] In contrast, the enzyme from Nepeta tenuifolia (NtPR) shows a clear preference for (-)-pulegone, yielding (+)-menthone and (-)-isomenthone.
-
Substrate Affinity: MpPR exhibits a higher affinity for its preferred substrate, this compound (Km = 3.00 µM), compared to NtPR's affinity for (-)-pulegone (Km = 4.35 µM). Both enzymes show significantly lower affinity for their non-preferred enantiomers.
-
Catalytic Efficiency: The catalytic efficiency (kcat/Km) of MpPR with this compound is approximately seven times higher than with (-)-pulegone. Similarly, NtPR is about five times more efficient with (-)-pulegone than with this compound.
-
Agastache rugosa and Mentha spicata: While detailed kinetic data is not available in the reviewed literature, studies on pulegone reductase from Agastache rugosa (ArPR) indicate that it is evolutionarily related to NtPR and also shows a preference for (−)-pulegone. Research on Mentha spicata (spearmint) has revealed that its pulegone reductase can convert both (+)- and (-)-pulegone, suggesting a less specific process compared to M. piperita.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the characterization of pulegone reductases.
Gene Cloning, Expression, and Protein Purification
This protocol describes the steps for obtaining purified recombinant pulegone reductase for in vitro characterization.
-
Gene Cloning: The coding sequences for pulegone reductase are amplified from cDNA libraries of the respective plant's essential oil-producing glandular trichomes using PCR. The amplified gene is then cloned into an expression vector, such as pET28a, which often includes a polyhistidine tag for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli strain BL21(DE3). The bacterial cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The polyhistidine-tagged recombinant pulegone reductase is then purified from the cell lysate using immobilized metal affinity chromatography (IMAC), for instance, with a Ni-NTA resin. The purified protein's concentration and purity are determined using methods like the Bradford assay and SDS-PAGE.
Enzyme Kinetic Assays
This protocol outlines the procedure for determining the kinetic parameters of purified pulegone reductase.
-
Reaction Mixture: The standard assay mixture (e.g., 400 µL) contains a buffer (e.g., 50 mM KH₂PO₄, pH 7.5), a stabilizing agent like sorbitol (10%), a reducing agent such as dithiothreitol (DTT, 1 mM), the cofactor NADPH (10 mM), and a regenerating system for NADPH (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Enzyme and Substrate: A known concentration of the purified pulegone reductase is added to the reaction mixture. The reaction is initiated by adding the substrate (either (+)- or (-)-pulegone) at varying concentrations.
-
Reaction Conditions: The reactions are typically incubated at a controlled temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).
-
Product Extraction and Analysis: The reaction is quenched, and the products (menthone and isomenthone) are extracted with an organic solvent like n-hexane. The extracted products are then analyzed and quantified using chiral gas chromatography-mass spectrometry (GC-MS) to distinguish between the different stereoisomers.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) is determined from Vmax and the enzyme concentration.
Visualizing the Process
To better understand the experimental procedures and the biochemical context, the following diagrams are provided.
Caption: Experimental workflow for pulegone reductase characterization.
Caption: Menthol biosynthesis pathway highlighting pulegone reductase.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (+)-Pulegone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for (+)-Pulegone, a naturally occurring monoterpenoid. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its physical and chemical properties, and toxicological information. This data is essential for a comprehensive risk assessment prior to handling the substance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₆O[1] |
| Molar Mass | 152.237 g·mol⁻¹[1] |
| Appearance | Colorless oil[1] |
| Odor | Pleasant, similar to pennyroyal, peppermint, and camphor[1] |
| Boiling Point | 224 °C (435 °F; 497 K)[1] |
| Density | 0.9346 g/cm³ |
| Solubility in Water | Insoluble |
| Flash Point | 92.22 °C (198.00 °F) |
| n-octanol/water Partition Coefficient (log Kow) | 3.08 |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species |
| Oral LD50 | 470 mg/kg bw | Rat |
| Oral Toxicity (notes) | Ingestion of >10 ml of pennyroyal oil (high in pulegone) can cause moderate to severe toxicity in humans. | Human |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B) | - |
| Tolerable Daily Intake (TDI) | 0.1 mg/kg bw/day (established by the Committee of Experts on Flavoring Substances) | - |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection : Wear safety goggles with side protection.
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374. It is recommended to check the chemical resistance of the gloves with the supplier.
-
Skin and Body Protection : A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection : If vapors or aerosols are generated, use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Experimental Protocols and Handling Procedures
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or spray.
-
Keep away from sources of ignition as this compound is a combustible liquid. No smoking.
-
Wash hands thoroughly before breaks and after handling the substance.
-
Keep away from food, drink, and animal feedingstuffs.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2–8 °C.
Spill and Disposal Plans
Spill Response:
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition from the area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent entry into the sewer system.
-
Absorption : Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.
-
Collection and Disposal : Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.
-
Decontamination : Clean the affected area thoroughly.
Waste Disposal:
-
This compound and its container must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
It is recommended to use a licensed disposal company for surplus and non-recyclable solutions. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling a this compound spill and for its routine safe handling in the laboratory.
Caption: Workflow for responding to a this compound spill.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
